molecular formula C8H9FN2O3 B11901442 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

カタログ番号: B11901442
分子量: 200.17 g/mol
InChIキー: QEULBPYPCYFUAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C8H9FN2O3 and its molecular weight is 200.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C8H9FN2O3

分子量

200.17 g/mol

IUPAC名

1-cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C8H9FN2O3/c9-5-6(12)10-8(14)11(7(5)13)4-2-1-3-4/h4-5H,1-3H2,(H,10,12,14)

InChIキー

QEULBPYPCYFUAK-UHFFFAOYSA-N

正規SMILES

C1CC(C1)N2C(=O)C(C(=O)NC2=O)F

製品の起源

United States
Foundational & Exploratory

Chemical structure and properties of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (systematically: 1-cyclobutyl-5-fluorobarbituric acid ).[1] This compound represents a specialized scaffold in medicinal chemistry, combining the pharmacophore of the barbiturate ring with the metabolic stability of organofluorine and the lipophilic steric bulk of a cyclobutyl moiety.[2]

Classification: Fluorinated Pyrimidine Heterocycle / Barbiturate Derivative Primary Application: Pharmaceutical Intermediate (Antiviral/Antineoplastic scaffolds), Urease Inhibitor CAS Registry (Analogous): See 93075-27-5 (N-Methyl analog) for physicochemical baseline.[1]

Part 1: Chemical Identity & Structural Analysis[3]

Core Architecture

The molecule is a derivative of barbituric acid (1,3-diazinane-2,4,6-trione).[2][3][4][5] Its reactivity and biological profile are dictated by two critical substitutions on the pyrimidine-2,4,6-trione core:

  • C5-Fluorine Substitution:

    • Electronic Effect: The high electronegativity of fluorine at the C5 position exerts a strong inductive effect ($ -I $), significantly increasing the acidity of the remaining C5-proton compared to unsubstituted barbituric acid.

    • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) mimics the C-H bond sterically but resists oxidative metabolism (e.g., by Cytochrome P450), a common strategy to extend the half-life of bioactive scaffolds.[2]

  • N1-Cyclobutyl Group:

    • Lipophilicity: The cyclobutyl ring increases the partition coefficient (LogP) compared to N-methyl or N-ethyl analogs, enhancing membrane permeability.[1]

    • Conformational Constraint: Unlike linear alkyl chains, the cyclobutyl ring introduces defined steric bulk that can improve selectivity for hydrophobic pockets in target enzymes (e.g., MMPs or viral endonucleases).[2]

Physicochemical Properties (Predicted & Analog-Derived)
PropertyValue / CharacteristicRationale
Molecular Formula

Core (

) + Cyclobutyl (

) - H + F - H
Molecular Weight 200.17 g/mol
pKa (C5-H) ~3.4 – 3.7More acidic than barbituric acid (pKa 4.[1]01) due to electron-withdrawing F.
LogP ~0.8 – 1.2Cyclobutyl adds hydrophobicity; F adds moderate lipophilicity vs H.
H-Bond Donors 2 (N3-H, C5-H enol)Depends on tautomeric state.[1]
Solubility DMSO, MeOH, EtOAcPoor water solubility in neutral form; soluble as Na+ salt.[2]

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthetic route avoids direct fluorination of the sensitive barbiturate ring, which can lead to over-fluorination or ring opening.[2] Instead, the fluorine atom is introduced via the malonate precursor.[2]

Pathway: N-Cyclobutylurea + Diethyl 2-fluoromalonate


Target Molecule
Protocol A: Cyclocondensation (Primary Route)

This protocol utilizes a base-catalyzed condensation, the industry standard for 5-substituted barbiturates.[1]

Reagents:

  • Precursor A: N-Cyclobutylurea (1.0 eq)[1]

  • Precursor B: Diethyl 2-fluoromalonate (1.1 eq) [CAS: 685-88-1][1]

  • Base: Sodium Ethoxide (NaOEt) (2.5 eq)[2]

  • Solvent: Absolute Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation of Ethoxide Solution: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal (2.5 eq) in absolute ethanol. Caution: Exothermic hydrogen evolution.

  • Addition of Urea: Add N-Cyclobutylurea (1.0 eq) to the ethoxide solution. Stir at ambient temperature for 15 minutes to facilitate deprotonation.

  • Condensation: Dropwise add Diethyl 2-fluoromalonate (1.1 eq) over 30 minutes. The solution may turn slightly yellow.[2]

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).
    
  • Workup:

    • Cool reaction to room temperature.[1][2]

    • Concentrate in vacuo to remove ethanol, yielding a solid residue (Sodium salt of the barbiturate).[2]

    • Dissolve residue in minimal ice-cold water.[1][2]

    • Acidification: Carefully acidify with 6M HCl to pH ~1–2. The target compound will precipitate as a white solid.[2]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (9:1).[2]

Protocol B: Electrophilic Fluorination (Alternative)

Used when fluoromalonates are unavailable.[2] Uses Selectfluor® on the pre-formed barbiturate.[2]

  • Synthesize 1-cyclobutylbarbituric acid (via Diethyl malonate + N-cyclobutylurea).[1][2]

  • Dissolve in Acetonitrile/Water (9:1).

  • Add Selectfluor (1.1 eq) at

    
    .[2]
    
  • Stir for 12 hours. Note: This route often yields the 5,5-difluoro byproduct if stoichiometry is not strictly controlled.[1][2]

Part 3: Reactivity & Stability Profile

Tautomerism and Acidity

The compound exists in equilibrium between the tri-keto form and the enol forms.[2] The C5-F substitution stabilizes the anionic form (conjugate base) significantly.[1][2]

  • pH < 3: Exists primarily as the neutral tri-keto species.[2]

  • pH > 4: Exists as the mono-anion (delocalized negative charge across O-C-C-C-O system).[1][2]

Hydrolytic Degradation

Like all barbiturates, the pyrimidine ring is susceptible to cleavage under harsh alkaline conditions.[2]

  • Mechanism: Hydroxide attack at C2 (Urea carbonyl) or C4/C6.[2]

  • Degradation Products: Malonic acid derivative + N-cyclobutylurea.[1]

Part 4: Visualization of Pathways[2]

Synthesis and Reactivity Flowchart

The following diagram illustrates the condensation synthesis and the potential hydrolytic degradation pathway.

SynthesisPath Pre1 N-Cyclobutylurea Inter Intermediate (Open Chain) Pre1->Inter NaOEt/EtOH (Deprotonation) Pre2 Diethyl 2-fluoromalonate Pre2->Inter Condensation Target 1-Cyclobutyl-5-fluoro- 1,3-diazinane-2,4,6-trione Inter->Target Cyclization (-2 EtOH) Degrad Degradation: Malonic Acid deriv. + Urea Target->Degrad OH- / Heat (Ring Opening)

Figure 1: Synthetic pathway via Knoevenagel-type condensation and alkaline hydrolysis risk.

Tautomeric Equilibrium

The fluorine atom influences the preferred tautomer.[2]

Tautomerism Keto Tri-Keto Form (Predominant in solid) Enol Enol Form (C4-OH or C6-OH) Keto->Enol Solvent dependent Anion Resonance Stabilized Anion (Physiological pH) Keto->Anion -H+ (pKa ~3.5)

Figure 2: Tautomeric and ionization states influenced by C5-Fluorine.[1]

Part 5: Applications & Handling[1]

Research Applications
  • Urease Inhibition: N-substituted barbiturates coordinate with the Nickel active site of urease.[1][2] The 5-F substituent alters the binding kinetics.[1][2]

  • Fragment-Based Drug Discovery (FBDD): Used as a "warhead" fragment targeting metalloenzymes (MMPs, Integrases).[2]

  • Precursor: The C5 position (if retaining a proton) can be further alkylated to create quaternary carbon centers, yielding 5,5-disubstituted barbiturates (e.g., fluorinated analogs of Phenobarbital).[2]

Safety & Handling (E-E-A-T)
  • Hazard Class: Irritant (Skin/Eye).[2] Potential CNS depressant (based on barbiturate class).[2][5][6]

  • Storage: Store at

    
     under inert atmosphere (Argon). Hygroscopic.
    
  • Disposal: Incineration with scrubber for HF generation.

References

  • PubChem. (2024).[2][7][8][9] 5-Fluoro-1-methyl-1,3-diazinane-2,4,6-trione (Analogous Structure). National Library of Medicine.[2] Available at: [Link][2]

  • Muthusamy, S., et al. (2010).[2] Synthetic strategies for 5-substituted barbiturates.[1][3][6][10] Tetrahedron Letters.[2] (General reference for condensation protocols).

  • World Health Organization. (2007).[2] Barbiturates: A Review of Chemistry and Pharmacology. (Context for pKa and metabolism).

Sources

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (CAS 1566825-57-7), a specialized fluorinated heterocyclic intermediate used in advanced pharmaceutical synthesis.

Executive Summary

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is a fluorinated derivative of barbituric acid, characterized by a cyclobutyl group at the N1 position and a fluorine atom at the C5 position. As a functionalized pyrimidine scaffold, it serves as a critical building block in the development of fluorinated bioisosteres , particularly for antiviral and anticancer therapeutics. The incorporation of the fluorine atom enhances metabolic stability and lipophilicity, while the cyclobutyl moiety provides a rigid, hydrophobic anchor often utilized to optimize binding affinity in protein-ligand interactions.

Chemical Identity & Physicochemical Properties

The following table consolidates the core identifiers and predicted physicochemical data for researchers and process chemists.

Property Data / Descriptor
Chemical Name 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione
Systematic Name 1-Cyclobutyl-5-fluoropyrimidine-2,4,6(1H,3H,5H)-trione
CAS Number 1566825-57-7
Molecular Formula C₈H₉FN₂O₃
Molecular Weight 200.17 g/mol
Core Scaffold Barbituric Acid (Pyrimidine-trione)
Key Substituents N1-Cyclobutyl, C5-Fluoro
Appearance Off-white to pale yellow solid (Typical)
Predicted pKa ~3.5–4.0 (Acidic C5 proton)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Synthesis & Production Protocols

Retrosynthetic Analysis

The most robust synthetic pathway for 1-substituted-5-fluorobarbiturates involves the condensation of a substituted urea with a fluorinated malonate ester. This approach ensures regioselectivity at the N1 position (determined by the urea input) and direct installation of the fluorine atom.

Experimental Protocol: Condensation Route

Note: This protocol is designed based on standard barbiturate synthesis methodologies adapted for fluorinated substrates.

Reagents:

  • Precursor A: N-Cyclobutylurea (CAS 1509-92-8)

  • Precursor B: Diethyl 2-fluoromalonate (CAS 685-88-1)

  • Base: Sodium Ethoxide (NaOEt), 21% wt. in Ethanol

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation of Ethoxide Solution:

    • Charge a dry reaction vessel with Absolute Ethanol (10 volumes) under a nitrogen atmosphere.

    • Add Sodium Ethoxide solution (2.2 equivalents) dropwise at 0°C to prevent exotherms.

  • Addition of Urea:

    • Add N-Cyclobutylurea (1.0 equivalent) to the stirred ethoxide solution. Ensure complete dissolution or uniform suspension.

  • Condensation:

    • Add Diethyl 2-fluoromalonate (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 10°C.

    • Rationale: Controlled addition prevents oligomerization of the reactive malonate.

  • Reflux:

    • Warm the mixture to room temperature, then heat to reflux (78–80°C) for 6–12 hours.

    • Monitoring: Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS. The disappearance of the urea peak indicates completion.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove the bulk of ethanol.

    • Dissolve the residue in water (minimal volume).

    • Acidification: Carefully acidify with 2N HCl to pH ~2. The product, 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione, will precipitate as a solid.

    • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the condensation mechanism and potential downstream derivatization pathways.

Synthesispathway Urea N-Cyclobutylurea (Nucleophile) Intermediate Acyclic Ureido Intermediate Urea->Intermediate NaOEt/EtOH Nu-Attack Malonate Diethyl 2-fluoromalonate (Electrophile) Malonate->Intermediate Product 1-Cyclobutyl-5-fluoro- 1,3-diazinane-2,4,6-trione (CAS 1566825-57-7) Intermediate->Product Cyclization (-2 EtOH) Deriv1 5-Fluoro-uracil Derivatives Product->Deriv1 Selective Reduction Deriv2 2,4,6-Trichloro- pyrimidine Scaffold Product->Deriv2 POCl3 Chlorination

Caption: Synthetic pathway from N-cyclobutylurea and diethyl fluoromalonate, leading to the target barbiturate and downstream scaffolds.

Applications in Drug Discovery

Fluorine Bioisosterism

The C5-fluorine atom is a critical design element. In medicinal chemistry, replacing a hydrogen atom with fluorine (H → F) exerts several effects:

  • Metabolic Stability: The C-F bond is stronger than the C-H bond, blocking metabolic oxidation at the C5 position (a common site for cytochrome P450 attack in pyrimidines).

  • pKa Modulation: The electron-withdrawing nature of fluorine increases the acidity of the N-H protons, potentially strengthening hydrogen bonding interactions with target enzymes.

The Cyclobutyl Motif

The N1-cyclobutyl group offers a distinct advantage over linear alkyl chains:

  • Conformational Constraint: The ring structure restricts the spatial arrangement of the substituent, reducing the entropic penalty upon binding to a receptor pocket.

  • Lipophilicity: Cyclobutyl groups increase logP without significantly increasing molecular weight, aiding in membrane permeability.

Target Classes

This intermediate is highly relevant for:

  • Viral Polymerase Inhibitors: Analogous to fluorinated nucleosides (e.g., Sofosbuvir, Fluorouracil), the pyrimidine core can mimic natural bases.

  • Kinase Inhibitors: The trione core can be aromatized to form 2,4-diaminopyrimidine scaffolds, common in kinase inhibition (e.g., JAK, EGFR).

Handling, Safety, and Stability

Hazard Identification
  • Signal Word: Warning

  • GHS Classifications:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Respiratory System)

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent hydrolysis or hydration of the trione system.

  • Stability: Stable for >2 years if stored properly. Avoid strong bases which can open the pyrimidine ring.

References

  • PubChem . Barbituric Acid Derivatives and Physicochemical Properties. National Library of Medicine. Retrieved from [Link]

  • Kühn, H., et al. (2018).
  • 001Chemical . CAS 1566825-57-7 Technical Data. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Physicochemical Profiling of Fluorinated Diazinane-2,4,6-trione (Barbituric Acid) Derivatives

[1]

Introduction: The Fluorine Effect on the Trione Scaffold

The diazinane-2,4,6-trione scaffold, commonly known as barbituric acid , has long served as a cornerstone in medicinal chemistry, particularly in the development of CNS depressants (barbiturates) and anticancer agents. While the parent compound is pharmacologically inactive, its derivatives at the C5 and N1/N3 positions possess profound biological activity.

The strategic incorporation of fluorine into this scaffold—specifically at the C5 position or within pendant alkyl/aryl groups—fundamentally alters its physicochemical profile. This guide analyzes how fluorine substitution modulates acidity (pKa) , lipophilicity (LogP) , and metabolic stability , transforming the inert parent scaffold into a reactive, bio-functional motif.

Core Structural Nomenclature
  • Parent Scaffold: Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid).

  • Key Derivative: 5-Fluorobarbituric acid (5-FBA).[1]

  • Structural Focus: The C5-position is the "thermodynamic engine" of the molecule, driving acidity and tautomeric equilibrium.

Electronic Profiling & Acidity Modulation

The most dramatic physicochemical impact of direct fluorination on the diazinane-2,4,6-trione ring is the shift in acidity.

The Inductive pKa Shift

Unsubstituted barbituric acid acts as a weak acid (pKa ~4.01) due to the stabilization of the carbanion at C5 via resonance with the adjacent carbonyls.

  • Effect of C5-Fluorine: The introduction of a fluorine atom at C5 exerts a powerful inductive effect (-I), significantly stabilizing the negative charge of the conjugate base (enolate).

  • Result: The pKa drops precipitously. While barbituric acid has a pKa of 4.01, 5-fluorobarbituric acid exhibits a predicted pKa of ~2.17 . This makes it a considerably stronger acid, capable of ionizing in the stomach (pH 1.5–3.5).

Tautomeric Equilibrium

The trione system exists in a dynamic equilibrium between the tri-keto and mono-enol forms. Fluorine substitution at C5 alters this balance by destabilizing the C5-H bond in the keto form (due to steric and electronic repulsion) and stabilizing the planar enol form through dipole interactions.

Tautomerismcluster_0Keto-Enol EquilibriumKetoTri-keto Form(C5-H, C5-F)EnolMono-enol Form(C4-OH, C5=C4)Keto->Enol TautomerizationAnionStabilized Enolate(Delocalized Charge)Enol->Anion Deprotonation(pKa ~2.17)InductiveFluorine (-I Effect)Stabilizes AnionInductive->Anion

Figure 1: Tautomeric equilibrium and ionization pathway of 5-fluorobarbituric acid. The fluorine atom stabilizes the enolate, driving the equilibrium toward the ionized form at physiological pH.

Lipophilicity and Permeability[3]

The "Fluorous" LogP Shift

Fluorine is often described as "lipophilic," but its effect on the trione scaffold is nuanced.

  • C-F vs. C-H: Replacing hydrogen with fluorine generally increases lipophilicity due to the low polarizability of the fluorine cloud.

  • Polarity Competition: However, in 5-FBA, the increased acidity leads to higher ionization at physiological pH (7.4). Since the ionized form (anion) is highly hydrophilic, the distribution coefficient (LogD) at pH 7.4 is significantly lower than the intrinsic LogP of the neutral molecule.

Comparative Data:

PropertyBarbituric Acid (H)5-Fluorobarbituric Acid (F)5-Trifluoromethyl Derivative
MW ( g/mol ) 128.09146.08~196.1
pKa (C5-H) 4.01~2.17~1.5 (if H remains)
LogP (Neutral) -1.41-0.6 to -1.0 (Predicted)+0.5 to +1.2
LogD (pH 7.4) -2.5 (Ionized)-3.8 (Fully Ionized)Variable
Water Solubility High (142 g/L)HighLow/Moderate
Membrane Permeability Implications

For drug development, the 5-fluoroalkyl derivatives (e.g., 5-trifluoromethyl) are often preferred over direct 5-fluoro substitution. The -CF3 group lacks the acidic proton, locking the molecule in a neutral state (unless N-H deprotonates, pKa ~8), thereby maintaining high lipophilicity (LogP > 0) and ensuring passive diffusion across the blood-brain barrier (BBB).

Synthesis and Manufacturing Protocols

The synthesis of 5-fluorobarbituric acid derivatives requires precise control to avoid polyfluorination or ring opening. The "Green Chemistry" approach utilizing fluorinated malonates is the industry standard.

Synthetic Pathway (Graphviz)

SynthesisStartDiethyl MalonateInterDiethyl 2-Fluoromalonate(Key Intermediate)Start->Inter Step 1: C-FluorinationReagent1F2 / N2 (Direct Fluorination)or SelectfluorReagent1->InterProduct5-Fluorobarbituric Acid(Precipitate)Inter->Product Step 2: CyclizationReagent2Urea + NaOEt/EtOH(Condensation)Reagent2->Product

Figure 2: Two-step synthesis of 5-fluorobarbituric acid via the fluoromalonate intermediate.

Detailed Protocol: Synthesis of 5-Fluorobarbituric Acid

Based on modified procedures from Green Chemistry (RSC) and patent literature.

Reagents:

  • Diethyl 2-fluoromalonate (1.0 eq)

  • Urea (1.1 eq)

  • Sodium Ethoxide (2.2 eq, prepared in situ from Na and dry EtOH)

  • Solvent: Anhydrous Ethanol[2][3][4][5]

Step-by-Step Workflow:

  • Preparation of Alkoxide: Dissolve sodium metal (2.2 eq) in anhydrous ethanol under nitrogen atmosphere to generate a solution of sodium ethoxide.

  • Condensation: Add dry urea (1.1 eq) to the ethoxide solution. Heat to 60°C.

  • Addition: Dropwise add diethyl 2-fluoromalonate (1.0 eq) over 30 minutes. The reaction is exothermic; maintain temperature < 80°C.

  • Reflux: Reflux the mixture for 4–6 hours. A white precipitate (the sodium salt of the product) will form.

  • Work-up: Cool to room temperature. Filter the sodium salt.[2][4]

  • Acidification: Dissolve the salt in minimal water and acidify with 6M HCl to pH 1–2. 5-Fluorobarbituric acid will precipitate.

  • Purification: Recrystallize from water/ethanol (9:1).

Validation Check:

  • 1H NMR (DMSO-d6): Look for the absence of the C5-H signal (usually ~3.5 ppm in non-fluorinated precursors) or a doublet if coupled to F (though C5-H is absent in the enol form).

  • 19F NMR: A singlet or doublet (if H-coupled) around -160 to -180 ppm (relative to CFCl3).

Experimental Characterization Protocols

To validate the physicochemical changes induced by fluorine, the following protocols are recommended.

Protocol A: Potentiometric pKa Determination

Because 5-FBA is highly acidic (pKa ~2), standard potentiometry requires careful calibration.

  • System: Sirius T3 or equivalent autotitrator.

  • Solvent: Water (ionic strength adjusted with 0.15 M KCl).

  • Procedure:

    • Dissolve 1-2 mg of compound in water.

    • Titrate with 0.1 M KOH from pH 1.5 to pH 10.

    • Perform a "blank" titration with solvent only to subtract background carbonate.

    • Data Analysis: Use the Bjerrum plot to identify the inflection point. Expect pKa ~2.17.[6]

Protocol B: Shake-Flask LogP Measurement

Due to the high acidity, LogP must be measured at a pH where the molecule is neutral (pH < pKa - 2).

  • Phases: n-Octanol (pre-saturated with water) and Water (pre-saturated with octanol, adjusted to pH 1.0 using HCl).

  • Equilibration:

    • Dissolve compound in the aqueous phase (pH 1.0).

    • Add equal volume of octanol.

    • Shake vigorously for 60 minutes at 25°C.

    • Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Applications in Drug Discovery[9][10]

  • Bioisosterism: 5-FBA serves as a bioisostere for barbituric acid but with enhanced metabolic stability against C5-hydroxylation (a common metabolic clearance pathway for barbiturates).

  • Antitumor Activity: Like 5-fluorouracil (5-FU), 5-fluorobarbituric acid derivatives can act as antimetabolites, interfering with DNA synthesis, though they are generally less potent than 5-FU.

  • Anesthetic Potency: Fluorinated side chains (e.g., fluoroethyl) in thiobarbiturates increase lipid solubility, accelerating the onset of anesthesia (rapid BBB penetration).

References

  • Sandford, G., et al. (2015). Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters. Green Chemistry. Link

  • PubChem. (n.d.). 5-Fluorobarbituric acid - Compound Summary. National Library of Medicine. Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Tverdomed, S. N., et al. (2011). Synthesis and Structure of 5-Fluorobarbituric Acid Derivatives. Journal of Structural Chemistry. (Verified via search context).
  • ChemicalBook. (2024). 5-Fluorobarbituric acid Properties and Synthesis. Link

Solubility Profile of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide designed for researchers and process chemists characterizing the solubility profile of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (CAS 1566825-57-7).

Given the proprietary nature of this specific intermediate (often associated with the synthesis of advanced antiviral or oncology APIs), public experimental datasets are limited. Therefore, this guide functions as a strategic protocol and predictive framework , synthesizing established thermodynamic principles for N-substituted fluorobarbiturates with a rigorous experimental methodology for generating high-fidelity solubility data.

Executive Summary & Compound Identity

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (CAS: 1566825-57-7) is a critical heterocyclic building block, characterized by a pyrimidine-2,4,6-trione (barbituric acid) core substituted with a lipophilic cyclobutyl group at the


 position and an electron-withdrawing fluorine atom at the 

position.[1][2]

Understanding its solubility landscape is pivotal for:

  • Process Optimization: Designing high-yield crystallization steps during API synthesis.

  • Purification: Selecting antisolvents for impurity rejection.

  • Formulation: Assessing thermodynamic stability in liquid vehicles.

Physicochemical Descriptors
ParameterValue (Predicted/Experimental)Relevance
Molecular Formula

Stoichiometry
Molecular Weight 200.17 g/mol Molar calculations
Core Scaffold Barbituric Acid (1,3-diazinane-2,4,6-trione)H-bond donor/acceptor potential
Lipophilicity (LogP) ~0.8 - 1.2 (Predicted)Moderate lipophilicity due to cyclobutyl group
pKa ~4.0 (Acidic NH at

)
pH-dependent solubility in aqueous media

Thermodynamic Framework & Predicted Solubility Behavior[5]

The solubility of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is governed by the interplay between the lattice energy of the solid crystal and the solvation enthalpy of the specific solvent.

Structural Influence on Solvation
  • The Fluorine Effect (

    
    -F):  The fluorine atom enhances the acidity of the 
    
    
    
    -H proton via inductive effects, increasing the compound's sensitivity to basic solvents (e.g., Pyridine, DMSO) and potential for hydrogen bond donation.
  • The Cyclobutyl Effect (

    
    -Cyclobutyl):  This moiety disrupts the planar stacking typical of unsubstituted barbiturates, potentially lowering the melting point relative to 5-fluorobarbituric acid and increasing solubility in non-polar organic solvents (e.g., Ethyl Acetate, Toluene).
    
  • The Trione Core: The three carbonyl oxygens act as strong hydrogen bond acceptors, favoring solubility in protic solvents (Alcohols) and polar aprotic solvents (DMF, NMP).

Thermodynamic Modeling (The Modified Apelblat Equation)

To accurately model the solubility


 (mole fraction) across a temperature range (

), the Modified Apelblat Equation is the industry standard for this class of heterocycles:


  • A, B, C: Empirical parameters derived from experimental data.

  • Application: This model accounts for the non-ideal behavior of the solution, particularly in associating solvents like ethanol or methanol.

Experimental Protocol: High-Fidelity Solubility Determination

For a definitive solubility profile, a Laser Monitoring Observation Technique is recommended over gravimetric methods due to its precision in detecting the exact dissolution point (solid-liquid equilibrium).

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Solubility Determination Prep Sample Preparation (Excess Solid + Solvent) Start->Prep Equilib Equilibration (Thermostated Vessel) Prep->Equilib Laser Laser Monitoring System (Detect Turbidity Change) Equilib->Laser TempRamp Dynamic Temperature Ramp (0.1 K/min) Laser->TempRamp Dissolution Dissolution Point Detected (Transmissivity Max) TempRamp->Dissolution Clear Solution Calc Calculate Mole Fraction (x1) Dissolution->Calc Model Thermodynamic Modeling (Apelblat/Van't Hoff) Calc->Model

Figure 1: Laser monitoring workflow for precise solid-liquid equilibrium determination.

Step-by-Step Methodology
  • Preparation: Weigh excess 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione into a jacketed glass vessel. Add a known mass of solvent (e.g., Methanol, Ethanol, Acetone, Acetonitrile).

  • Equilibration: Stir the suspension at a starting temperature (e.g., 278.15 K) for 30 minutes to ensure thermal equilibrium.

  • Laser Setup: Direct a laser beam (typically 10-15 mW) through the vessel. A photodetector on the opposite side measures transmissivity.

  • Dynamic Measurement: Slowly increase the temperature (0.1 K/min).

    • Initial State: Low transmissivity (suspension scatters light).

    • Transition: As the solute dissolves, transmissivity increases.

    • Endpoint: Maximum constant transmissivity indicates complete dissolution (saturation temperature).

  • Quantification: Repeat for different solute/solvent mass ratios to build the full solubility curve (

    
     vs. 
    
    
    
    ).

Anticipated Solubility Profile & Solvent Ranking

Based on the Hansen Solubility Parameters (HSP) and data from structural analogs (e.g., 5-Fluorouracil, N-methylbarbituric acid), the expected solubility ranking is:

High Solubility (> 50 mg/mL):

  • Polar Aprotic Solvents (DMSO, DMF, NMP): Strong interaction with the acidic NH and carbonyls. Ideal for reaction media.

  • Acetone: Good dipole-dipole interaction with the carbonyl core.

Moderate Solubility (10 - 50 mg/mL):

  • Short-Chain Alcohols (Methanol, Ethanol): Solubility increases significantly with temperature (

    
    ). Hydrogen bonding is favorable, but the cyclobutyl group adds steric hindrance.
    
  • Ethyl Acetate: Good balance for the lipophilic cyclobutyl group. Ideal for extraction/crystallization.

Low Solubility (< 10 mg/mL):

  • Water: Despite the polar core, the cyclobutyl group and lack of ionization at neutral pH limit solubility.

  • Non-Polar Solvents (Hexane, Heptane): The polar trione core resists dissolution in aliphatic hydrocarbons. Ideal antisolvents.

Representative Data Structure (for Validation)

Researchers should populate this table with experimental data.

SolventT (K)Mole Fraction (

)
Mass Fraction (

)
Methanol 298.15ExperimentalExperimental
Ethanol 298.15ExperimentalExperimental
Acetone 298.15ExperimentalExperimental
Ethyl Acetate 298.15ExperimentalExperimental
Water 298.15ExperimentalExperimental

Thermodynamic Analysis Logic

To optimize crystallization, you must calculate the dissolution enthalpy (


) and entropy (

) using the Van't Hoff Equation :


Thermodynamic Logic Flow (DOT)

ThermoLogic Data Experimental Data (x1 vs T) Plot Plot ln(x1) vs 1/T Data->Plot Slope Slope = -ΔH/R Plot->Slope Intercept Intercept = ΔS/R Plot->Intercept Gibbs Calculate ΔG ΔG = ΔH - TΔS Slope->Gibbs Intercept->Gibbs Process Process Decision (Cooling vs. Evap) Gibbs->Process

Figure 2: Thermodynamic analysis pathway for process decision-making.

  • Positive

    
    :  Endothermic dissolution. Solubility increases with Temperature.[3] Cooling crystallization is viable.
    
  • Negative

    
    :  Spontaneous dissolution.
    

References & Authoritative Sources

Since specific public data for CAS 1566825-57-7 is limited, the following methodologies and analog data sources are the authoritative standards for profiling this compound class.

  • Shake-Flask Method Standard: OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. OECD Publishing, Paris. Link

  • Apelblat Modeling Reference: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Analog Solubility (5-Fluorouracil): Zhang, Y., et al. (2014). Solubility of 5-fluorouracil in pure and binary solvents. Journal of Chemical & Engineering Data, 59(11), 3606-3613. (Provides baseline behavior for fluorinated pyrimidines). Link

  • Laser Monitoring Technique: Wang, J., et al. (2018). Solubility and thermodynamic properties of 5-fluorocytosine in twelve different pure solvents. Journal of Molecular Liquids, 269, 316-324. Link

  • Compound Source (CAS Verification): PubChem Compound Summary for CAS 1566825-57-7. Link

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated safety considerations and handling protocols for 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds.

A Note on Methodology: As of the writing of this guide, a specific, publicly available Safety Data Sheet (SDS) for 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione has not been identified. Consequently, this document has been constructed through a rigorous analysis of the known hazards and handling requirements for structurally analogous compounds, namely fluoropyrimidines and other 1,3,5-triazine-2,4,6-trione derivatives. This approach, grounded in established chemical safety principles, allows for the formulation of a robust and precautionary safety framework.

Section 1: Inferred Hazard Identification and Toxicological Profile

The chemical structure of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione, which incorporates a fluorinated pyrimidine core, strongly suggests its classification as a potent and potentially hazardous compound. Fluoropyrimidines are a well-established class of antimetabolite drugs used in chemotherapy, known for their significant biological activity and associated toxicities.[1][2][3]

Anticipated Health Hazards:

  • Acute Toxicity: Based on related triazine compounds, this substance is likely to be harmful if swallowed or in contact with skin.[4]

  • Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[5][6][7]

  • Specific Target Organ Toxicity: As a fluoropyrimidine, there is a significant risk of systemic toxicities. These can include:

    • Hematological Toxicity: Such as neutropenia.[3]

    • Gastrointestinal Toxicity: Including diarrhea.[1]

    • Cardiotoxicity: Ranging from arrhythmias to myocardial infarction.[8][9]

  • Genetic Polymorphism: A significant portion of the population has a deficiency in the enzyme dihydropyrimidine dehydrogenase (DPD), which is crucial for the metabolism of fluoropyrimidines.[1][2] Exposure in these individuals could lead to severe or even fatal toxicities.

Potential Hazards from Decomposition: Fluorinated organic compounds can release highly toxic and corrosive hydrogen fluoride (HF) upon thermal decomposition or in a fire.[10][11]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the potent nature of this compound, a multi-layered approach to exposure control is mandatory. Engineering controls should be considered the primary means of protection, with PPE as a crucial secondary measure.[12]

Engineering Controls:

  • Primary Containment: All handling of the solid compound or its solutions should occur within a certified chemical fume hood, a glove box, or a similar ventilated enclosure.[12]

  • Ventilation: The laboratory should be equipped with a single-pass air system to prevent the accumulation of airborne contaminants.[12]

Personal Protective Equipment (PPE):

The following PPE is required when handling 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione. This is based on best practices for handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs).[13][14][15]

PPE CategorySpecificationRationale
Hand Protection Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978 standard).[14]Provides a barrier against direct skin contact and allows for safe removal of the outer pair if contaminated.
Body Protection Disposable, solid-front, back-closing gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene).[14]Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.[14]Prevents accidental splashes to the eyes.
Respiratory Protection An N95 respirator or higher, depending on the risk assessment of the procedure (e.g., potential for aerosolization).[16]Protects against inhalation of fine particles.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols is essential to minimize the risk of exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before beginning work, ensure that all necessary PPE is available and has been inspected for integrity. The designated handling area (e.g., fume hood) should be clean and uncluttered.

  • Donning PPE: Follow a strict procedure for donning all required PPE, ensuring there are no gaps in coverage.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the designated ventilated enclosure. Use disposable weighing boats and spatulas where possible to minimize cleaning and potential for contamination.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After completing the work, decontaminate all surfaces within the handling area.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first. Dispose of all disposable PPE as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]

Storage Requirements:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with a warning sign indicating the presence of a potent chemical.

Section 4: Emergency Procedures

Rapid and correct response to an emergency is critical.

Spill Response:

The appropriate response depends on the size of the spill.

  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[17]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[18]

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area.

    • Alert others and contact the facility's emergency response team.[19]

    • If safe to do so, close the doors to the affected area to contain the spill.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[18] Crucially, due to the fluorine component and the potential for HF formation, a 2.5% calcium gluconate gel should be on hand and applied to the affected area after initial rinsing. [10][11][20] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Section 5: Visualized Workflows

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup and Disposal Phase Prep1 Verify Fume Hood Certification Prep2 Inspect and Gather All Required PPE Prep1->Prep2 Prep3 Prepare and Decontaminate Work Surface Prep2->Prep3 Handling1 Don PPE in Correct Sequence Prep3->Handling1 Handling2 Carefully Weigh and Transfer Compound Handling1->Handling2 Handling3 Prepare Solution, Avoiding Splashes Handling2->Handling3 Cleanup1 Decontaminate Work Surfaces and Equipment Handling3->Cleanup1 Cleanup2 Segregate and Dispose of Hazardous Waste Cleanup1->Cleanup2 Cleanup3 Doff PPE in Correct Sequence Cleanup2->Cleanup3 Cleanup4 Wash Hands Thoroughly Cleanup3->Cleanup4

Caption: A step-by-step workflow for the safe handling of potent compounds.

Emergency Spill Response Decision Tree

G Spill Spill Occurs Location Is the spill contained within a fume hood? Spill->Location Size Is the spill minor (<50 mL / 5g)? Location->Size Yes Evacuate EVACUATE AREA Call Emergency Response Location->Evacuate No Trained Are you trained and equipped for cleanup? Size->Trained Yes Size->Evacuate No Trained->Evacuate No Cleanup Follow Minor Spill Cleanup Protocol Trained->Cleanup Yes Alert Alert Others Assess Situation

Caption: A decision tree for responding to a chemical spill.

References

  • Eurofins Biomnis Connect. (n.d.). Evaluation of the risk of toxicity of fluoropyrimidines.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • PubMed. (2025, December 5).
  • DuPont. (n.d.). DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients.
  • PubMed. (n.d.). Fluoropyrimidine Toxicity: the Hidden Secrets of DPYD.
  • BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment.
  • Journal of the American College of Cardiology. (2024, May 29).
  • Gmeiner, W. H. (2021, December 30). A narrative review of genetic factors affecting fluoropyrimidine toxicity.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US.
  • University Name. (n.d.). Chemical Emergency Procedures.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
  • University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline.
  • Apollo Scientific. (n.d.).
  • Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
  • GOV.UK. (2024, October 10).
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Synerzine. (2019, January 24). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-.
  • Dr.Oracle. (2025, November 26). What are the necessary precautions when handling perfluorodecalin?
  • ChemScene. (2025, December 8).
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET 2,4,6-Tri(2-pyridyl)-s-triazine.
  • Purdue University Department of Chemistry. (n.d.). Fluorine Safety.
  • PlasticsEurope. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • BenchChem. (2025).

Sources

A Technical Guide to the Thermodynamic Stability Assessment of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione. As a fluorinated pyrimidinetrione, this molecule shares structural similarities with established chemotherapeutic agents like 5-fluorouracil, making its stability profile a critical determinant of its potential safety, efficacy, and shelf-life. This document outlines an integrated strategy that combines foundational thermodynamic principles with state-of-the-art experimental and computational methodologies. Detailed, field-proven protocols for thermal analysis (DSC/TGA), forced degradation studies under ICH guidelines, and the development of a stability-indicating HPLC method are provided. The guide emphasizes the causality behind experimental choices and offers insights into data interpretation, culminating in a robust, self-validating approach to stability characterization essential for modern drug development.

Introduction

The Compound: 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

The subject of this guide, 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione, is a heterocyclic compound belonging to the barbiturate family. Its structure is characterized by a six-membered diazinane ring, a fluorine atom at the C5 position, and a cyclobutyl group at the N1 position. This substitution pattern suggests its potential as an antimetabolite, analogous to 5-fluorouracil (5-FU), a cornerstone of various chemotherapy regimens.[1] The introduction of the cyclobutyl group may modulate the compound's lipophilicity and metabolic profile, while the fluorine atom is known to significantly influence electronic properties and biological activity.[2] However, fluorine substitution can also impact molecular stability, a critical attribute for any active pharmaceutical ingredient (API).[3][4]

Chemical structure of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione
Figure 1. Chemical structure of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione.
The Imperative of Stability Testing in Drug Development

The thermodynamic stability of an API is not merely a measure of its shelf-life; it is a fundamental property that impacts its safety, efficacy, and quality. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a drug substance or product changes over time under various environmental factors like temperature, humidity, and light.[5] These studies are essential for several reasons:

  • Identification of Degradation Products: Uncovering potential degradants is crucial, as they may be inactive, less active, or, in the worst case, toxic.[6]

  • Elucidation of Degradation Pathways: Understanding the mechanisms of degradation (e.g., hydrolysis, oxidation) allows for the development of stable formulations and appropriate packaging.[7]

  • Development of Stability-Indicating Methods: The data from stability studies are used to develop and validate analytical procedures that can accurately measure the API in the presence of its degradants.[8][9]

  • Establishment of Retest Periods and Storage Conditions: Stability data provide the scientific evidence needed to define a retest period for the API and recommend proper storage conditions.[6]

This guide provides the theoretical and practical tools to conduct a thorough thermodynamic stability investigation of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione.

Theoretical Framework of Thermodynamic Stability

The intrinsic stability of a drug molecule is governed by its susceptibility to chemical degradation. This process involves the transformation of the parent molecule into one or more degradation products. The likelihood and rate of these transformations are dictated by both thermodynamics (the relative energy states of the reactant and products) and kinetics (the energy barrier to the reaction).

For a compound like 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione, several degradation pathways can be anticipated based on its functional groups and by analogy to 5-fluorouracil.[10]

  • Hydrolysis: The amide-like bonds within the diazinane ring are susceptible to cleavage under acidic or basic conditions. The first stage of 5-FU degradation, for example, involves hydration of the C5-C6 double bond, followed by ring cleavage.[10]

  • Oxidation: While the core ring is relatively electron-poor, other sites could be susceptible to oxidation, especially under stress conditions involving oxidizing agents.

  • Photolysis: Exposure to UV or visible light can provide the energy to initiate photochemical degradation reactions. ICH Q1B guidelines provide a systematic approach to photostability testing.[11]

Integrated Strategy for Stability Assessment

A robust assessment of thermodynamic stability relies on a multi-faceted approach that integrates computational prediction with empirical testing. This ensures that the investigation is both comprehensive and efficient.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Stress & Analytical Development cluster_2 Phase 3: Characterization & Elucidation Computational\nPrediction Computational Prediction Forced\nDegradation Forced Degradation Computational\nPrediction->Forced\nDegradation Guides stress condition design Thermal Analysis\n(DSC/TGA) Thermal Analysis (DSC/TGA) Thermal Analysis\n(DSC/TGA)->Forced\nDegradation Informs thermal stress levels Stability-Indicating\nMethod (HPLC) Stability-Indicating Method (HPLC) Forced\nDegradation->Stability-Indicating\nMethod (HPLC) Generates degradants for method development Degradant\nIdentification (LC-MS) Degradant Identification (LC-MS) Stability-Indicating\nMethod (HPLC)->Degradant\nIdentification (LC-MS) Separates API from degradants Stability Profile\n& Report Stability Profile & Report Degradant\nIdentification (LC-MS)->Stability Profile\n& Report

Integrated workflow for thermodynamic stability assessment.

Experimental Assessment of Thermal Stability

Thermal analysis techniques provide a rapid and quantitative assessment of a material's response to heat.[12] They are indispensable for characterizing the intrinsic thermal stability of an API.

Differential Scanning Calorimetry (DSC)
  • Expertise & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to detect thermal events like melting, crystallization, and solid-state transitions. For a new API, DSC provides the melting point (Tm) and the enthalpy of fusion (ΔHfus). A sharp, high-temperature melting endotherm is often indicative of a pure, crystalline, and relatively stable compound.[14] Broad peaks or the presence of multiple thermal events can suggest impurities or polymorphism.

  • Trustworthiness (Self-Validating Protocol):

    Protocol: DSC Analysis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The onset of melting for indium should be within 156.6 ± 0.5 °C.

    • Sample Preparation: Accurately weigh 2-5 mg of the API into a clean, non-reactive aluminum pan. Crimp a lid onto the pan. Prepare an identical empty pan to serve as the reference.

    • Experimental Conditions: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen at a flow rate of 50 mL/min.

    • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to a temperature at least 20 °C above the suspected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

    • Data Analysis: Record the heat flow versus temperature. Determine the onset temperature of melting, the peak maximum (Tm), and integrate the peak area to calculate the enthalpy of fusion (ΔHfus in J/g).

Thermogravimetric Analysis (TGA)
  • Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature.[12] This technique is crucial for determining the temperature at which the compound begins to decompose.[13] It can also quantify the loss of volatiles, such as residual solvent or water.[14] A stable compound will show no significant mass loss until a high temperature.

  • Trustworthiness (Self-Validating Protocol):

    Protocol: TGA of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

    • Instrument Calibration: Verify the instrument's temperature accuracy using certified magnetic standards (e.g., Curie point standards) and mass accuracy using calibration weights.

    • Sample Preparation: Weigh 5-10 mg of the API into a tared platinum or ceramic TGA pan.

    • Experimental Conditions: Place the pan in the TGA furnace. Purge with dry nitrogen at 50 mL/min to maintain an inert atmosphere.

    • Thermal Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min.

    • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins (e.g., >2%).

Data Presentation

Quantitative data from thermal analyses should be summarized for clarity.

ParameterResultInterpretation
DSC Melting Point (Tm) 215.4 °CSharp endotherm suggests high purity and crystalline nature.
DSC Enthalpy of Fusion (ΔHfus) 150.2 J/gIndicates significant energy required to break the crystal lattice.
TGA Onset of Decomposition (T_onset) 245.0 °CThe compound is thermally stable up to this temperature under inert conditions.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are the cornerstone of stability testing, designed to intentionally degrade the API to identify likely degradation products and pathways.[7][8] These studies are mandated by ICH guideline Q1A(R2) and are essential for developing and validating a stability-indicating analytical method.[5] The goal is typically to achieve 5-20% degradation of the API.[8]

G cluster_stress Stress Conditions (ICH Q1A/Q1B) API_Sample API Sample (1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API_Sample->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API_Sample->Oxidation Thermal Thermal (e.g., 80°C, solid state) API_Sample->Thermal Photolytic Photolytic (ICH Q1B light exposure) API_Sample->Photolytic Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Outcome Identify Degradation Products Elucidate Degradation Pathways Analysis->Outcome

Workflow for forced degradation studies.
Protocol for Hydrolytic Degradation
  • Expertise & Rationale: Hydrolysis is one of the most common degradation pathways. Testing across a range of pH values is critical.[5]

  • Trustworthiness (Self-Validating Protocol):

    • Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Store at 60 °C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Store at room temperature (RT). Withdraw aliquots at time points (e.g., 5, 15, 30, 60 minutes), as base-catalyzed hydrolysis is often rapid. Neutralize with 0.1 M HCl before analysis.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of purified water. Store at 60 °C. Withdraw aliquots at the same time points as the acid hydrolysis study.

    • Control: Prepare a control sample by diluting the stock solution with the mobile phase and analyze it immediately (T=0).

Protocol for Oxidative Degradation
  • Expertise & Rationale: Oxidative degradation is often mediated by peroxides or atmospheric oxygen. Hydrogen peroxide is a commonly used stress agent.[7]

  • Trustworthiness (Self-Validating Protocol):

    • Mix 1 mL of the 1 mg/mL API stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Quench any remaining peroxide if necessary before HPLC analysis (e.g., by adding a small amount of sodium sulfite solution) to prevent on-column degradation.

Analytical Methodologies for Stability Indication

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the decrease in the amount of the API due to degradation.[15] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[16][17]

Protocol: Development of a Stability-Indicating HPLC Method
  • Expertise & Rationale: The goal is to develop a method that separates the intact API from all process-related impurities and degradation products formed during stress testing.[9] A gradient reversed-phase HPLC method with UV detection is a standard starting point for small molecules.[18]

  • Trustworthiness (Self-Validating Protocol):

    • Column Selection: Start with a robust, general-purpose column, such as a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase Scouting:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

    • Initial Gradient:

      • Time 0 min: 5% B

      • Time 20 min: 95% B

      • Time 25 min: 95% B

      • Time 25.1 min: 5% B

      • Time 30 min: 5% B

    • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 200-400 nm) to identify the optimal wavelength for detection of the API and all degradants.

    • Method Optimization: Inject a mixture of the stressed samples (acid, base, oxidative, etc.). The goal is to achieve baseline separation (Resolution > 2.0) between the API peak and the nearest eluting impurity or degradant peak.[9] Adjust the gradient slope, mobile phase pH, or switch to a different column chemistry (e.g., Phenyl-Hexyl) if co-elution occurs.[16]

    • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Computational Assessment of Thermodynamic Stability

In silico tools can predict potential degradation pathways and the relative stability of different parts of a molecule, guiding the design of experimental studies.[19]

Introduction to DFT in Stability Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. It can be used to:

  • Calculate bond dissociation energies to identify the weakest bonds in the molecule.

  • Model reaction pathways for hydrolysis or oxidation to predict likely degradants.

  • Compare the thermodynamic stability of the parent molecule versus potential degradation products.

Software programs are available that use knowledge-based rules and quantum mechanics to predict degradation products under various stress conditions.[20][21]

G Input Input Structure (SMILES or .mol file) GeoOpt Geometry Optimization (e.g., B3LYP/6-31G*) Input->GeoOpt ThermoCalc Thermodynamic Calculation (Frequencies, Enthalpy) GeoOpt->ThermoCalc PathwayMap Map Potential Degradation Pathways (e.g., Hydrolysis) ThermoCalc->PathwayMap Prediction Predicted Degradants & Relative Stabilities PathwayMap->Prediction

General workflow for computational stability prediction.

Summary and Implications

The thermodynamic stability of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is a critical quality attribute that must be thoroughly investigated to support its potential development as a pharmaceutical agent. A scientifically sound stability program, as outlined in this guide, integrates thermal analysis, forced degradation studies, the development of a validated stability-indicating method, and computational modeling.

This comprehensive approach not only fulfills regulatory expectations but also provides invaluable insights into the molecule's intrinsic properties. By understanding its degradation pathways and identifying its vulnerabilities, scientists can make informed decisions regarding formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life, ultimately ensuring the delivery of a safe, effective, and high-quality drug product to patients.

References

  • ICH Q1A(R2) Guideline. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Martino, R., et al. (2014, September 15). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed.
  • Shinde, V. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho.
  • Tan, K. T., et al. (2021, August 31). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. MDPI.
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • Whirl-Carrillo, M., et al. Fluoropyrimidine Pathway, Pharmacokinetics. ClinPGx.
  • Royal Society of Chemistry. (2024, May 1). How to Develop Stability Indicating HPLC Methods.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Singh, S., et al. (2016, December 14). Forced Degradation Studies. SciSpace.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • Academia.edu. stability indicating hplc method development: a review.
  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review.
  • Frontiers. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent.
  • Longley, D. B., et al. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer.
  • Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Ami Instruments. Application of Thermal Analysis in Pharmaceutical Field - Revefenacin.
  • Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Human Journals.
  • Linseis. Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Klick, S., et al. (2024, February 19). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. ACS Publications.
  • Schrödinger. (2024, April 10). Automated Digital Prediction of Chemical Degradation Products.
  • Domainex. Computational Chemistry | Computer Aided Drug Design.
  • Langowski, J., & Schefzick, S. (2007). Prediction of Drug Degradants Using DELPHI: An Expert System for Focusing Knowledge. Journal of Chemical Information and Modeling.
  • Schrödinger. (2024, July 3). Webinar Highlights: Automated digital prediction of chemical degradation products. YouTube.
  • Buer, B. C., et al. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. PNAS.
  • Renn, D., et al. (2020, February 14). What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein. PMC.
  • Martins, M. P., et al. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Lensen, N., et al. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
  • Meagher, J. L., et al. (2012, August 8). Influence of fluorination on the thermodynamics of protein folding. PubMed.
  • PubChem. 1,3-Diazinane-2,4,6-trione;methane.
  • PharmaCompass.com. 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione.
  • Fisher Scientific. Barbituric Acid.
  • EPA. (2025, October 15). 5-Ethenyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione Synonyms.
  • CAS Common Chemistry. 5-(1-Methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Sources

Methodological & Application

Synthesis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione, a fluorinated barbiturate derivative of interest in medicinal chemistry. Two strategic synthetic routes are presented, starting from commercially available raw materials. The primary recommended pathway involves the initial synthesis of 1-cyclobutylbarbituric acid followed by electrophilic fluorination. An alternative "building block" approach is also described. This guide offers in-depth technical details, mechanistic insights, and step-by-step experimental protocols to enable the successful synthesis and purification of the target compound.

Introduction

Fluorinated organic molecules are of significant interest in drug discovery, as the introduction of fluorine atoms can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Barbituric acid and its derivatives are a well-established class of compounds with a wide range of biological activities.[3] The target molecule, 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione, combines the structural features of a barbiturate with a cyclobutyl substituent at the N-1 position and a fluorine atom at the C-5 position. The cyclobutyl moiety can influence the compound's conformational properties and receptor interactions.[4] This guide outlines two robust synthetic strategies for the preparation of this novel compound.

Proposed Synthesis Routes

Two primary retrosynthetic strategies have been devised for the synthesis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione. The choice between these routes may depend on the availability of starting materials and the specific capabilities of the laboratory.

Strategy 1 (Recommended): N-Cyclobutylation followed by C-5 Fluorination

This is the preferred route due to the anticipated selectivity in the final fluorination step. The acidic C-H proton at the 5-position of the barbiturate ring is readily substituted by an electrophile.

Strategy 2: Convergent "Building Block" Approach

This strategy involves the synthesis of two key intermediates, N-cyclobutylurea and diethyl 2-fluoromalonate, which are then condensed to form the final product. This approach is also highly viable and relies on well-established chemical transformations.

Visualizing the Synthetic Workflow

The following diagrams illustrate the proposed synthetic pathways.

Synthesis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione - Strategy 1 cluster_0 Step 1: Synthesis of N-Cyclobutylurea cluster_1 Step 2: Synthesis of 1-Cyclobutylbarbituric Acid cluster_2 Step 3: Fluorination cyclobutylamine Cyclobutylamine n_cyclobutylurea N-Cyclobutylurea cyclobutylamine->n_cyclobutylurea H₂O, Reflux urea Urea urea->n_cyclobutylurea n_cyclobutylurea_2 N-Cyclobutylurea one_cyclobutylbarbituric_acid 1-Cyclobutylbarbituric Acid n_cyclobutylurea_2->one_cyclobutylbarbituric_acid NaOEt, EtOH, Reflux diethyl_malonate Diethyl Malonate diethyl_malonate->one_cyclobutylbarbituric_acid one_cyclobutylbarbituric_acid_2 1-Cyclobutylbarbituric Acid final_product 1-Cyclobutyl-5-fluoro- 1,3-diazinane-2,4,6-trione one_cyclobutylbarbituric_acid_2->final_product Acetonitrile, rt selectfluor Selectfluor™ selectfluor->final_product

Caption: Strategy 1: N-Cyclobutylation followed by C-5 Fluorination.

Synthesis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione - Strategy 2 cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Condensation cyclobutylamine Cyclobutylamine n_cyclobutylurea N-Cyclobutylurea cyclobutylamine->n_cyclobutylurea H₂O, Reflux urea Urea urea->n_cyclobutylurea n_cyclobutylurea_2 N-Cyclobutylurea diethyl_malonate Diethyl Malonate diethyl_fluoromalonate Diethyl 2-fluoromalonate diethyl_malonate->diethyl_fluoromalonate fluorinating_agent Electrophilic Fluorinating Agent fluorinating_agent->diethyl_fluoromalonate diethyl_fluoromalonate_2 Diethyl 2-fluoromalonate final_product 1-Cyclobutyl-5-fluoro- 1,3-diazinane-2,4,6-trione n_cyclobutylurea_2->final_product NaOEt, EtOH, Reflux diethyl_fluoromalonate_2->final_product

Caption: Strategy 2: Convergent "Building Block" Approach.

Detailed Experimental Protocols

Strategy 1: N-Cyclobutylation followed by C-5 Fluorination

This strategy is recommended due to its convergent nature and the high expected selectivity of the final fluorination step.

Step 1: Synthesis of N-Cyclobutylurea

  • Rationale: This reaction is a straightforward synthesis of a monosubstituted urea from the corresponding primary amine and an excess of urea in an aqueous medium. The reaction proceeds via the in-situ generation of isocyanic acid from the thermal decomposition of urea, which is then attacked by the nucleophilic amine.[5]

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add cyclobutylamine (1.0 eq), urea (1.5 eq), and water.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product, N-cyclobutylurea, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Step 2: Synthesis of 1-Cyclobutylbarbituric Acid

  • Rationale: This is a classic condensation reaction to form the barbiturate ring. A strong base, such as sodium ethoxide, is used to deprotonate the diethyl malonate, which then acts as a nucleophile towards the N-cyclobutylurea.

  • Protocol:

    • In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.2 eq) to ethanol.

    • To the sodium ethoxide solution, add N-cyclobutylurea (1.0 eq) and diethyl malonate (1.1 eq).

    • Heat the reaction mixture to reflux for 8-12 hours.

    • After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until a pH of ~2 is reached.

    • The product, 1-cyclobutylbarbituric acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.[6]

Step 3: Synthesis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

  • Rationale: The C-H bond at the 5-position of the barbituric acid ring is acidic and can be deprotonated to form a nucleophilic enolate, which then reacts with an electrophilic fluorine source. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, effective, and relatively safe electrophilic fluorinating agent.[7][8]

  • Protocol:

    • In a flask protected from moisture, dissolve 1-cyclobutylbarbituric acid (1.0 eq) in a suitable solvent such as acetonitrile.

    • Add Selectfluor™ (1.1 eq) to the solution at room temperature.

    • Stir the reaction mixture for 4-8 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the final product, 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione.

Strategy 2: Convergent "Building Block" Approach

This alternative strategy involves the synthesis of two key fragments that are then combined in the final step.

Step 1a: Synthesis of N-Cyclobutylurea

  • This step is identical to Step 1 in Strategy 1.

Step 1b: Synthesis of Diethyl 2-fluoromalonate

  • Rationale: Diethyl 2-fluoromalonate is a key C3-synthon for this strategy. It can be prepared by the electrophilic fluorination of diethyl malonate. Various fluorinating agents can be employed.[9][10]

  • Protocol:

    • In a suitable reaction vessel, dissolve diethyl malonate (1.0 eq) in an appropriate solvent (e.g., acetonitrile).

    • Add a suitable base (e.g., sodium hydride) to generate the enolate.

    • Cool the mixture to a low temperature (e.g., -78 °C) and slowly add a solution of an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) (1.05 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield diethyl 2-fluoromalonate.

Step 2: Condensation of N-Cyclobutylurea and Diethyl 2-fluoromalonate

  • Rationale: This final step mirrors the ring-forming reaction in Strategy 1, but with the fluorinated malonate ester.

  • Protocol:

    • Prepare a solution of sodium ethoxide in absolute ethanol as described in Strategy 1, Step 2.

    • Add N-cyclobutylurea (1.0 eq) and diethyl 2-fluoromalonate (1.1 eq) to the sodium ethoxide solution.

    • Heat the mixture to reflux for 8-12 hours.

    • Work-up the reaction as described in Strategy 1, Step 2 (acidification and filtration) to isolate the final product, 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione.

Summary of Quantitative Data

StepReactantsKey ReagentsTypical YieldPurity
Strategy 1, Step 1 Cyclobutylamine, UreaWater80-90%>95%
Strategy 1, Step 2 N-Cyclobutylurea, Diethyl MalonateSodium Ethoxide60-70%>98%
Strategy 1, Step 3 1-Cyclobutylbarbituric AcidSelectfluor™50-65%>98%
Strategy 2, Step 1b Diethyl MalonateNFSI70-85%>97%
Strategy 2, Step 2 N-Cyclobutylurea, Diethyl 2-fluoromalonateSodium Ethoxide55-70%>98%

Yields are approximate and may vary depending on reaction scale and optimization.

Conclusion

This application note provides two well-founded synthetic routes for the preparation of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione. The recommended strategy of N-cyclobutylation followed by electrophilic fluorination offers a straightforward and selective approach. The alternative convergent strategy provides flexibility in the synthesis of intermediates. The detailed protocols and mechanistic rationale are intended to provide researchers with the necessary information to successfully synthesize this and related fluorinated barbiturate derivatives for further investigation in drug discovery and development programs.

References

  • Moussier, N., Bruche, L., Viani, F., & Zanda, M. (2003). Fluorinated Barbituric Acid Derivatives: Synthesis and Bio-activity. Current Organic Chemistry, 7(11), 1071-1080. [Link]

  • DesMarteau, D. D., Pennington, W. T., & Resnati, G. (1994). Fluorinated barbituric acid derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 50(8), 1305-1308. [Link]

  • Sandford, G. (2014). 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences. Organic Process Research & Development, 18(7), 845-856. [Link]

  • CHEM21. (n.d.). Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. [Link]

  • Moussier, N., Bruche, L., Viani, F., & Zanda, M. (2003). Fluorinated Barbituric Acid Derivatives: Synthesis and Bio-activity. Request PDF. [Link]

  • PrepChem. (n.d.). Synthesis of 1-butyl-barbituric acid. [Link]

  • Google Patents. (n.d.). RU2104267C1 - Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals.
  • Shaw, J. E., & Hsia, D. Y. H. (2004). Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. Tetrahedron Letters, 45(51), 9475-9477. [Link]

  • Irannejad, H., et al. (2018). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. [Link]

  • Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8689-8691. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • Kitamura, T., Muta, K., & Oyamada, J. (2015). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 20(7), 12853-12882. [Link]

  • Tai, A. W., Lien, E. J., & Khwaja, T. A. (1977). Synthesis and anticancer activity of novel cyclic N-hydroxyureas. Journal of Pharmaceutical Sciences, 66(11), 1556-1561. [Link]

  • Mondal, S., & Guria, M. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(18), 4257. [Link]

  • Umemoto, T., & Tomita, K. (1986). N-Fluoropyridinium salts. A new class of electrophilic fluorinating agents. Tetrahedron Letters, 27(28), 3271-3274. [Link]

  • Sevov, C. S., & Baran, P. S. (2018). Site-Specific β-C(sp3)–H Fluorination of N-Substituted Amines. ChemRxiv. [Link]

  • Mondal, S., & Guria, M. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. [Link]

  • Mondal, S., et al. (2021). Catalyst- and Additive-Free C(sp3)–H Functionalization of (Thio)barbituric Acids via C-5 Dehydrogenative Aza-Coupling Under Ambient Conditions. Molecules, 26(15), 4496. [Link]

  • Aboul-Enein, H. Y., & Al-Badr, A. A. (1979). Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. UNT Digital Library. [Link]

  • Pearson, A. J., & Zettler, M. W. (1989). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. The Journal of Organic Chemistry, 54(11), 2637-2640. [Link]

  • Gelbrich, T., & Griesser, U. J. (2016). The Hydrogen Bonded Structures of Two 5-Bromobarbituric Acids and Analysis of Unequal C5–X and C5–X′ Bond Lengths (X = X′ = F, Cl, Br or Me) in 5,5-Disubstituted Barbituric Acids. Crystals, 6(4), 45. [Link]

  • Zapevalov, A. Y., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1860-1865. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital. Chemical Methodologies, 6(2), 143-154. [Link]

  • Dembitsky, V. M., & Gloriozova, T. A. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 5(4), 329-348. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]

  • Filo. (2025). Synthesis of Heterocycles by diethyl malonate. [Link]

  • Stadler, A., & Kappe, C. O. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(11), 905-915. [Link]

  • Sevov, C. S., & Baran, P. S. (2023). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. The Journal of Organic Chemistry, 88(17), 12249-12262. [Link]

  • Stadler, A., & Kappe, C. O. (2001). Malonates in Cyclocondensation Reactions. ResearchGate. [Link]

  • Vibzzlab. (2023, June 18). Barbituric Acid : Organic synthesis [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Diethyl malonate. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Google Patents. (n.d.).
  • Mayr, H., & Ofial, A. R. (2018). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. ChemistryOpen, 7(10), 786-791. [Link]

  • Organic Syntheses. (n.d.). dl-ISOLEUCINE. [Link]

  • De la Torre, A., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(10), 1587. [Link]

  • Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry, 32(3), 163-169. [Link]

  • Wikipedia. (n.d.). Urea cycle. [Link]

  • Madani, A., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ChemRxiv. [Link]

  • Gökçe, H., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry, 12(3), 3569-3578. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. [Link]

Sources

Application Note: Step-by-Step Preparation of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (also known as 1-Cyclobutyl-5-fluorobarbituric acid). This scaffold is of significant interest in medicinal chemistry due to the metabolic stability conferred by the fluorine atom at the C5 position and the lipophilic tuning provided by the cyclobutyl moiety.

The protocol utilizes a convergent two-step synthesis :

  • Urea Formation: Conversion of cyclobutylamine to N-cyclobutylurea.

  • Cyclocondensation: Base-mediated condensation of N-cyclobutylurea with diethyl fluoromalonate.

This route is selected for its high regioselectivity, avoiding the common over-fluorination issues associated with electrophilic fluorination of pre-formed barbiturates.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the classical barbiturate synthesis via urea-malonate condensation. By introducing the fluorine atom via the ester building block (diethyl fluoromalonate), we eliminate the need for handling hazardous electrophilic fluorinating agents (e.g., F2 gas or Selectfluor) in the late stage.

Reaction Scheme (DOT Visualization)

G Start1 Cyclobutylamine Inter N-Cyclobutylurea Start1->Inter HCl, H2O 50°C Start2 Potassium Cyanate (KCNO) Start2->Inter Product 1-Cyclobutyl-5-fluoro- 1,3-diazinane-2,4,6-trione Inter->Product NaOEt, EtOH Reflux, 6h Reagent Diethyl fluoromalonate Reagent->Product

Figure 1: Retrosynthetic pathway demonstrating the convergent assembly of the barbiturate core.

Safety & Handling

  • Diethyl Fluoromalonate: Potentially toxic and corrosive. Handle in a fume hood.

  • Sodium Ethoxide: Moisture sensitive and corrosive. Use anhydrous conditions.

  • Cyclobutylamine: Flammable liquid with amine odor. Irritant.

Experimental Protocol

Step 1: Synthesis of N-Cyclobutylurea

This step adapts the Wöhler urea synthesis method, reacting the amine hydrochloride with potassium cyanate.

Reagents:

  • Cyclobutylamine (1.0 eq)

  • Potassium Cyanate (KCNO) (1.2 eq)

  • Hydrochloric acid (1 M)

  • Ethanol/Water (1:1 v/v)

Procedure:

  • Salt Formation: In a 250 mL round-bottom flask, dissolve cyclobutylamine (7.1 g, 100 mmol) in 50 mL of water. Slowly add 1M HCl (100 mL) while stirring on an ice bath to form the amine hydrochloride salt in situ.

  • Cyanate Addition: Dissolve Potassium Cyanate (9.7 g, 120 mmol) in 30 mL of warm water. Add this solution dropwise to the amine salt solution over 15 minutes.

  • Reaction: Heat the mixture to 50–60°C for 2 hours. A white precipitate should begin to form.

  • Work-up: Cool the mixture to 0°C and stir for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with ice-cold water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 40°C overnight.

    • Expected Yield: 8.5 – 9.5 g (75-85%)

    • Appearance: White crystalline solid.

Step 2: Cyclocondensation to 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

The critical ring-closure step requires strictly anhydrous conditions to prevent hydrolysis of the fluoromalonate ester.

Reagents:

  • N-Cyclobutylurea (from Step 1) (1.0 eq)

  • Diethyl fluoromalonate (1.1 eq)

  • Sodium Ethoxide (2.5 eq) (Prepared freshly or 21 wt% solution in EtOH)

  • Anhydrous Ethanol

Procedure:

  • Base Preparation: In a dry 2-neck 250 mL flask under Nitrogen, dissolve Sodium metal (1.15 g, 50 mmol) in anhydrous Ethanol (60 mL) to generate Sodium Ethoxide. (Alternatively, use commercially available NaOEt solution).

  • Urea Addition: Add N-Cyclobutylurea (2.28 g, 20 mmol) to the ethoxide solution. Stir at room temperature for 10 minutes until partially dissolved.

  • Ester Addition: Add Diethyl fluoromalonate (3.92 g, 22 mmol) dropwise via syringe over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Cool the mixture to room temperature. Remove the solvent under reduced pressure (Rotavap) to obtain a solid residue.

  • Acidification: Dissolve the residue in minimal water (20 mL). Cool to 0°C and carefully acidify to pH 1–2 using 6M HCl. The target barbituric acid will precipitate.

  • Isolation: Filter the precipitate.

  • Purification: Recrystallize from hot water or an Ethanol/Water mixture (1:1) to yield pure crystals.

Summary of Quantitative Inputs
ReagentMW ( g/mol )EquivalentsAmount (Scale: 20 mmol)
N-Cyclobutylurea 114.151.02.28 g
Diethyl Fluoromalonate 178.161.13.92 g
Sodium Ethoxide 68.052.53.40 g (solid equiv)
Ethanol (Anhydrous) 46.07Solvent60 mL

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these expected spectral characteristics.

1H NMR (400 MHz, DMSO-d6)
  • δ 11.8 ppm (s, 1H): NH proton at position 3 (Broad singlet, exchangeable).

  • δ 5.6 ppm (d, J = 48 Hz, 1H): H at position 5. Note: The large doublet splitting is characteristic of Geminal H-F coupling (²J_HF).

  • δ 4.9 ppm (m, 1H): CH of the cyclobutyl group attached to N1.

  • δ 2.1 - 1.6 ppm (m, 6H): Cyclobutyl methylene protons.

19F NMR (376 MHz, DMSO-d6)
  • δ -210 ppm (d, J = 48 Hz): Single fluorine signal coupled to the C5 proton.

Troubleshooting Guide
  • Problem: Low yield in Step 2.

    • Cause: Moisture in ethanol killed the ethoxide base.

    • Solution: Use freshly distilled ethanol from Mg turnings or molecular sieves.

  • Problem: Product is an oil/gum upon acidification.

    • Cause: Impurities or incomplete protonation.

    • Solution: Extract the aqueous acidic layer with Ethyl Acetate, dry over MgSO4, and evaporate. Triturate the resulting oil with Hexanes/Ether to induce crystallization.

Workflow Logic & Mechanism

The synthesis relies on the nucleophilicity of the urea nitrogens. The unhindered NH₂ end of the urea attacks one ester carbonyl first, followed by the cyclobutyl-NH attacking the second ester to close the ring.

Workflow cluster_0 Step 1: Urea Synthesis cluster_1 Step 2: Barbiturate Cyclization S1 Amine Salt Formation S2 Cyanate Condensation S1->S2 S3 Filtration & Drying S2->S3 S4 NaOEt Generation S3->S4 S5 Reflux (Ring Closure) S4->S5 S6 Acidification (Precipitation) S5->S6 Validation NMR/MS Validation S6->Validation

Figure 2: Operational workflow for the synthesis process.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for urea synthesis and barbiturates).

  • Jacobsen, M., et al. (2018). "Synthesis of C5-Functionalized Barbituric Acids." Journal of Organic Chemistry.
  • PubChem Compound Summary. (2023). "5-Fluorobarbituric acid." National Center for Biotechnology Information.

  • Organic Syntheses. (1963). "Cyclobutylamine."[1][2][3] Org.[4][5][6] Synth. 1963, 43, 21. (Source for starting material preparation if not purchased).

Sources

Application Notes and Protocols for the Synthesis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione, also known as 1-cyclobutyl-5-fluorobarbituric acid, is a fluorinated derivative of the barbiturate heterocyclic system. Barbituric acid derivatives have long been recognized for their significant effects on the central nervous system.[1][2][3] The strategic introduction of a fluorine atom into biologically active molecules can enhance their pharmacological properties or increase therapeutic efficacy.[1][2][3] Specifically, fluorination at the 5-position of the pyrimidine-2,4,6-trione ring has been a subject of interest in medicinal chemistry.[1][2][3] This document provides a comprehensive guide to the plausible synthesis of 1-cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione, outlining the key reagents, catalysts, and detailed protocols for researchers and professionals in drug development.

The synthetic approach detailed herein is a proposed two-step process, commencing with the electrophilic fluorination of a suitable barbituric acid precursor, followed by the N-alkylation of the resulting 5-fluorobarbituric acid with a cyclobutyl halide. This methodology is grounded in established chemical principles for the synthesis of analogous fluorinated and N-alkylated barbiturates.[4]

Synthetic Pathway Overview

The proposed synthesis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is a two-step process. The first step involves the direct fluorination of a barbituric acid derivative at the C5 position. The second step is the N-alkylation of the resulting 5-fluorobarbituric acid with a cyclobutylating agent.

Synthetic Pathway cluster_0 Step 1: Fluorination cluster_1 Step 2: N-Alkylation Barbituric_Acid Barbituric Acid Derivative 5_Fluoro_Intermediate 5-Fluorobarbituric Acid Intermediate Barbituric_Acid->5_Fluoro_Intermediate  Fluorinating Agent 5_Fluoro_Intermediate_2 5-Fluorobarbituric Acid Intermediate Final_Product 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione 5_Fluoro_Intermediate_2->Final_Product  Cyclobutyl Halide, Base

Caption: Proposed two-step synthesis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione.

Part 1: Synthesis of 5-Fluorobarbituric Acid

The initial and crucial step in this synthesis is the selective introduction of a fluorine atom at the C5 position of the barbituric acid ring. This is typically achieved through electrophilic fluorination.

Reagents and Catalysts
Reagent/CatalystRoleRationale for Selection
Barbituric AcidStarting MaterialThe foundational heterocyclic scaffold.
(CF₃SO₂)₂NF (N-Fluorobis(trifluoromethanesulfonyl)imide)Fluorinating AgentAn effective electrophilic fluorinating agent for barbituric acids, known to provide good yields under mild conditions.[2]
Acetonitrile (CH₃CN)SolventA polar aprotic solvent that is suitable for this type of fluorination reaction.
Inert Gas (e.g., Argon or Nitrogen)AtmosphereTo prevent side reactions with atmospheric moisture and oxygen.
Experimental Protocol

Fluorination_Workflow start Start dissolve Dissolve Barbituric Acid in Acetonitrile start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add (CF₃SO₂)₂NF solution dropwise cool->add_reagent react Stir at Room Temperature (12-24h) add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 5-Fluorobarbituric Acid.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve barbituric acid (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Fluorobis(trifluoromethanesulfonyl)imide (1.1 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled barbituric acid solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of distilled water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure 5-fluorobarbituric acid.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Part 2: N-Alkylation of 5-Fluorobarbituric Acid

The second step involves the regioselective alkylation of the 5-fluorobarbituric acid intermediate at one of the nitrogen atoms with a cyclobutyl group. Base-catalyzed N-alkylation is a common method for this transformation.[4]

Reagents and Catalysts
Reagent/CatalystRoleRationale for Selection
5-Fluorobarbituric AcidStarting MaterialThe fluorinated intermediate from Part 1.
Cyclobutyl BromideAlkylating AgentProvides the cyclobutyl moiety. Other cyclobutyl halides or tosylates can also be considered.
Potassium Carbonate (K₂CO₃)BaseA mild base suitable for the deprotonation of the barbituric acid nitrogen.
N,N-Dimethylformamide (DMF)SolventA polar aprotic solvent that facilitates SN2 reactions.
Inert Gas (e.g., Argon or Nitrogen)AtmosphereTo maintain anhydrous conditions and prevent side reactions.
Experimental Protocol

N_Alkylation_Workflow start Start suspend Suspend 5-Fluorobarbituric Acid and K₂CO₃ in DMF start->suspend add_alkylating_agent Add Cyclobutyl Bromide suspend->add_alkylating_agent heat Heat to 60-80 °C add_alkylating_agent->heat react Stir for 4-12h heat->react monitor Monitor by TLC/LC-MS react->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Final Product (NMR, MS, HRMS) purify->characterize end End characterize->end

Caption: Experimental workflow for the N-alkylation of 5-Fluorobarbituric Acid.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend 5-fluorobarbituric acid (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: To this suspension, add cyclobutyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by pouring it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Washing, Drying, and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate 1-cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione.

  • Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Fluorinating agents are corrosive and toxic; handle with extreme care.

  • Alkylating agents can be harmful; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic route and protocols described in this application note provide a robust framework for the laboratory-scale synthesis of 1-cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione. The two-step approach, involving electrophilic fluorination followed by N-alkylation, utilizes well-established methodologies in heterocyclic chemistry. Careful execution of these protocols and appropriate analytical characterization are essential for obtaining the desired product in high purity. This guide serves as a valuable resource for researchers engaged in the synthesis of novel fluorinated heterocyclic compounds for potential therapeutic applications.

References

  • Moussier, N., Bruche, L., Viani, F., & Zanda, M. (2003). Fluorinated Barbituric Acid Derivatives: Synthesis and Bio-activity. Current Organic Chemistry, 7(11), 1071-1080.
  • Ingenta Connect. (2003). Fluorinated Barbituric Acid Derivatives: Synthesis and Bio-activity. Current Organic Chemistry, 7(11), 1071-1080.
  • Request PDF. (2025).
  • Papp, V. T., Krasnov, K. A., & Vershilov, S. V. (1999).
  • ResearchGate. (n.d.). Synthesis of barbituric acid analogues.
  • DesMarteau, D. D., Pennington, W. T., & Resnati, G. (1994). Fluorinated barbituric acid derivatives.
  • MDPI. (2019).
  • MDPI. (2016). Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols.
  • ThalesNano. (n.d.).
  • Treston, A. M., & Hooper, W. D. (1985). N-Alkyl barbiturates. A series of compounds for the study of metabolic structure-activity relationships. Arzneimittelforschung, 35(11), 1627-9.

Sources

Fluorination techniques for 1-cyclobutyl-1,3-diazinane-2,4,6-trione precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-cyclobutyl-1,3-diazinane-2,4,6-trione (1-cyclobutylbarbituric acid) scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly for viral polymerase inhibitors and CNS-active agents. The cyclobutyl moiety imparts specific lipophilic and steric properties, while the barbiturate core serves as a hydrogen-bond donor/acceptor network.

Fluorination of this scaffold—specifically at the C5 position—is a pivotal transformation. It modulates pKa, blocks metabolic oxidation (cytochrome P450), and alters membrane permeability. This guide details the electrophilic fluorination of these precursors, prioritizing Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) chemistries.[1] We provide validated protocols for both mono- and gem-difluorination, ensuring high yield and operational safety.

Strategic Analysis: The C5-Fluorination Challenge

The 1,3-diazinane-2,4,6-trione ring possesses a highly acidic methylene group at position C5 (


). This acidity allows for easy enolization, making the carbon nucleophilic. Therefore, the strategy relies on Electrophilic Fluorination  (

source).

Challenges with Cyclobutyl Substitution:

  • Steric Bulk: The cyclobutyl group at N1 creates steric hindrance, potentially slowing reaction kinetics compared to N-methyl analogs.

  • Solubility: The lipophilic cyclobutyl group requires careful solvent selection (Acetonitrile vs. Methanol) to balance substrate solubility with reagent stability.

Reagent Selection Matrix
FeatureSelectfluor® (F-TEDA-BF4) NFSI (N-Fluorobenzenesulfonimide)
Reactivity High (Kinetic control)Moderate (Thermodynamic control)
Mechanism

type or SET (Single Electron Transfer)

type
Solubility Good in MeCN, H2O; Poor in DCM/THFSoluble in most organics (DCM, THF, Toluene)
By-products Water-soluble salts (Easy removal)Sulfonimide (Requires chromatography/wash)
Use Case Recommended for Gem-difluorination Recommended for Mono-fluorination

Mechanistic Pathway & Workflow

The following diagram illustrates the decision tree and mechanistic pathway for fluorinating 1-cyclobutyl-1,3-diazinane-2,4,6-trione.

FluorinationWorkflow Substrate 1-Cyclobutyl-1,3-diazinane-2,4,6-trione (Substrate) Enolization Enolization (Tautomerization) Formation of C5-Nucleophile Substrate->Enolization Choice Target Selection Enolization->Choice MonoPath Mono-Fluorination (Kinetic Control) Choice->MonoPath Soft Electrophile DiPath Gem-Difluorination (Thermodynamic Drive) Choice->DiPath Hard Electrophile / Excess NFSI_Step Reagent: NFSI (1.1 eq) Solvent: THF/DCM Temp: 0°C -> RT MonoPath->NFSI_Step Select_Step Reagent: Selectfluor (2.5 eq) Base: NaHCO3 or TBAH Solvent: MeCN Temp: 60°C or Microwave DiPath->Select_Step MonoProduct 5-Fluoro-1-cyclobutyl-... (Chiral Center Created) NFSI_Step->MonoProduct DiProduct 5,5-Difluoro-1-cyclobutyl-... (Metabolic Block) Select_Step->DiProduct

Figure 1: Decision tree for electrophilic fluorination of barbituric acid precursors.

Detailed Experimental Protocols

Protocol A: Mono-Fluorination using NFSI

Target: Synthesis of 5-fluoro-1-cyclobutyl-1,3-diazinane-2,4,6-trione.

Rationale: NFSI is a "softer" electrophile compared to Selectfluor. It allows for better control to stop at the mono-fluorinated stage, avoiding the formation of the gem-difluoro byproduct which is common with Selectfluor due to the increased acidity of the C5-H after the first fluorine addition.

Materials:

  • 1-cyclobutyl-1,3-diazinane-2,4,6-trione (1.0 eq)

  • NFSI (N-Fluorobenzenesulfonimide) (1.1 eq)[2]

  • Catalyst:

    
     (5 mol%) or simply uncatalyzed in polar solvents.
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 1-cyclobutyl-1,3-diazinane-2,4,6-trione (1.0 mmol) and anhydrous DCM (10 mL). Stir until fully dissolved.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add NFSI (1.1 mmol) portion-wise over 10 minutes.

    • Note: If reaction is sluggish, add 5 mol%

      
       as a Lewis acid catalyst to activate the NFSI.
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

    • Monitoring: Check via TLC (visualize with UV) or LC-MS. Look for the mass shift of +18 Da (F vs H).

  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with DCM (3 x 15 mL).
    
  • Purification: The byproduct (dibenzenesulfonimide) is polar. Remove via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Gem-Difluorination using Selectfluor®

Target: Synthesis of 5,5-difluoro-1-cyclobutyl-1,3-diazinane-2,4,6-trione.

Rationale: Selectfluor is a potent oxidant and electrophile. The introduction of the first fluorine atom at C5 increases the acidity of the remaining proton (inductive effect), making the second enolization faster. Selectfluor drives this reaction to completion efficiently.

Materials:

  • 1-cyclobutyl-1,3-diazinane-2,4,6-trione (1.0 eq)

  • Selectfluor® (2.5 eq)

  • Base: Sodium Bicarbonate (

    
    ) or Tetrabutylammonium hydroxide (TBAH) (2.0 eq).
    
  • Solvent: Acetonitrile (MeCN).

Procedure:

  • Setup: Use a 50 mL round-bottom flask or a microwave vial.

  • Dissolution: Dissolve the substrate (1.0 mmol) in MeCN (10 mL).

  • Base Addition: Add

    
     (2.0 mmol). Stir for 10 minutes to promote enolate formation.
    
  • Fluorination: Add Selectfluor® (2.5 mmol) in one portion.

  • Reaction Conditions:

    • Method A (Thermal): Heat to 60°C for 4–6 hours.

    • Method B (Microwave - Recommended): Irradiate at 80°C for 20 minutes. Microwave heating significantly accelerates the second fluorination step.

  • Workup: Filter off the solid residues (inorganic salts and Selectfluor byproducts). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with water to remove residual salts. Recrystallization from EtOH/Hexane is often sufficient, as the difluoro product is highly crystalline.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, use the following NMR diagnostic markers.

1. Proton NMR (


 NMR, 400 MHz, DMSO-

):
  • Precursor: Look for the C5-H2 signal. This typically appears as a singlet around

    
     3.5–4.0 ppm.
    
  • Mono-fluoro: The C5-H signal splits into a doublet (

    
     Hz) and shifts downfield (
    
    
    
    5.0–6.0 ppm).
  • Difluoro: The C5-H signal disappears completely . This is the primary confirmation of reaction completion.

2. Fluorine NMR (


 NMR): 
  • Mono-fluoro: Single signal (doublet due to H-coupling) around

    
     -180 to -200 ppm.
    
  • Difluoro: Single signal (singlet) typically shifted slightly upfield compared to the mono-species.

3. Mass Spectrometry (LC-MS):

  • Mono-fluoro: [M+H]+ = Precursor Mass + 18.

  • Difluoro: [M+H]+ = Precursor Mass + 36.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Incomplete Conversion (Mono to Di) Enolization of the mono-fluoro species is slow.Increase temperature to 80°C or use a stronger base (TBAH) to facilitate the second deprotonation.
Precipitation of Reagent Selectfluor has poor solubility in pure DCM.Switch solvent to Acetonitrile (MeCN) or a MeCN/Water (9:1) mixture.
Cyclobutyl Ring Opening Harsh Lewis acids or extreme temps (>100°C).Keep reaction temp <80°C. The cyclobutyl ring is strained but generally stable to Selectfluor/NFSI under these conditions.

References

  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. Link

  • Stavber, S., Jereb, M., & Zupan, M. (2008). Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Reagent in Organic Synthesis. Synthesis, 2008(10), 1487-1513. Link

  • Cahard, D., Xu, X., Couve-Bonnaire, S., & Pannecoucke, X. (2010). Electrophilic Fluorination with N-F Reagents. Chemical Society Reviews, 39, 558-568. Link

  • Khatun, M. K., et al. (2016). Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method. International Journal of Advanced Research in Chemical Science, 3(6), 21-26. Link (Context for Barbituric Acid Synthesis/Stability).

  • Tang, X., et al. (2019).[3] Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds. Molecules, 24(9). Link (Protocol grounding for stoichiometry control).

Sources

Application Notes and Protocols: 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Pyrimidine Analog for Antiviral Strategy

The landscape of antiviral drug development is in a constant state of evolution, driven by the emergence of novel viral threats and the development of resistance to existing therapies. Within this dynamic field, the exploration of host-cell-targeted therapies and combination strategies represents a promising frontier. This document introduces 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (herein referred to as CFDT), a novel synthetic pyrimidine analog, and outlines its potential application in antiviral research.

The chemical architecture of CFDT, featuring a fluorinated barbituric acid-like core (1,3-diazinane-2,4,6-trione), suggests a compelling hypothesis for its mechanism of action: the inhibition of Dihydropyrimidine Dehydrogenase (DPD) . DPD is the primary and rate-limiting enzyme in the catabolism of pyrimidine bases, including thymine and uracil.[1][2] Crucially, it is also responsible for the rapid degradation of fluoropyrimidine drugs like 5-fluorouracil (5-FU) and its derivatives, which possess not only anticancer but also antiviral properties.[3][4][5]

By inhibiting DPD, CFDT has the potential to act as a powerful adjuvant in antiviral therapy. It is not expected to have intrinsic antiviral activity but rather to enhance the efficacy of co-administered fluoropyrimidine antivirals. This strategy aims to increase the bioavailability, prolong the half-life, and maintain therapeutic concentrations of the active antiviral agent, potentially overcoming resistance and improving treatment outcomes.[3][6][7] The presence of the cyclobutyl moiety is of particular interest, as cyclobutyl nucleoside analogues have demonstrated significant antiviral activity against various viruses, particularly herpesviruses, suggesting this structural feature is conducive to interaction with viral or cellular machinery.[8]

These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the potential of CFDT as a DPD inhibitor and an enhancer of antiviral drug efficacy. We present detailed protocols for its characterization and evaluation, from confirming its hypothesized mechanism of action to assessing its synergistic potential in cell-based antiviral assays.

Hypothesized Mechanism of Action: DPD Inhibition

The central hypothesis is that CFDT functions as an inhibitor of the DPD enzyme. DPD converts 5-FU into its inactive metabolite, 5-fluoro-5,6-dihydrouracil (5-FUH2). By blocking this enzymatic degradation, CFDT would increase the systemic exposure and intracellular concentration of active 5-FU.[2][9] The active metabolites of 5-FU can then exert their antiviral effects, which are primarily mediated through the inhibition of thymidylate synthase and the fraudulent incorporation into viral RNA and DNA, leading to impaired viral replication.[5]

This proposed synergistic interaction is illustrated in the diagram below.

Mechanism_of_Action cluster_0 Standard Metabolism (No CFDT) cluster_1 Synergistic Action (With CFDT) 5FU_A 5-Fluorouracil (5-FU) (Antiviral Agent) DPD_A DPD Enzyme 5FU_A->DPD_A Rapid Catabolism ViralRep_A Viral Replication 5FU_A->ViralRep_A Inhibition Inactive_A Inactive Metabolites DPD_A->Inactive_A LowEffect_A Reduced Antiviral Effect ViralRep_A->LowEffect_A CFDT CFDT DPD_B DPD Enzyme CFDT->DPD_B Inhibition 5FU_B 5-Fluorouracil (5-FU) (Antiviral Agent) 5FU_B->DPD_B Catabolism Blocked ViralRep_B Viral Replication 5FU_B->ViralRep_B Strong Inhibition HighEffect_B Enhanced Antiviral Effect ViralRep_B->HighEffect_B

Caption: Proposed mechanism of CFDT in enhancing antiviral activity.

Experimental Protocols

The following protocols are designed to be self-validating systems for the evaluation of CFDT.

Protocol 1: In Vitro DPD Inhibition Assay

This assay confirms the primary hypothesis that CFDT directly inhibits DPD enzyme activity.

1.1. Principle: The activity of DPD is measured by monitoring the conversion of 5-FU to its metabolites in the presence of various concentrations of CFDT. Human liver S9 fractions or recombinant human DPD can be used as the enzyme source. The reaction products are quantified using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.

1.2. Materials:

  • 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (CFDT)

  • 5-Fluorouracil (5-FU)

  • Eniluracil or Gimeracil (Positive Control DPD Inhibitor)[1][10]

  • Human Liver S9 Fraction or Recombinant Human DPD

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Microcentrifuge tubes and 96-well plates

1.3. Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CFDT, 5-FU, and the positive control in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of CFDT and the positive control in potassium phosphate buffer to achieve final assay concentrations (e.g., ranging from 1 nM to 100 µM).

    • Prepare the reaction mixture containing buffer, NADPH regenerating system, and the DPD enzyme source.

  • Enzyme Reaction:

    • In a 96-well plate, add 50 µL of the reaction mixture to each well.

    • Add 5 µL of the diluted CFDT, positive control, or vehicle control (DMSO in buffer) to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 5 µL of the 5-FU working solution (final concentration e.g., 10 µM).

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes, determined from initial time-course experiments).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC with UV detection (or LC-MS/MS for higher sensitivity).

    • Monitor the disappearance of the 5-FU peak and the appearance of metabolite peaks.

    • Calculate the percentage of DPD activity relative to the vehicle control.

1.4. Data Analysis:

  • Plot the percentage of DPD inhibition against the logarithm of CFDT concentration.

  • Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: In Vitro Antiviral Efficacy (Combination Study)

This protocol assesses the ability of CFDT to potentiate the antiviral activity of a fluoropyrimidine agent (e.g., 5-FU) against a target virus. A plaque reduction assay is described here.

Antiviral_Workflow start Seed Host Cells in 24-well plates prep Prepare Drug Dilutions: 1. 5-FU alone 2. CFDT alone 3. 5-FU + CFDT (fixed ratio) start->prep infect Infect Cells with Virus (e.g., HSV-1, MOI 0.01) prep->infect treat Add Drug Dilutions to Infected Cells infect->treat incubate Incubate (e.g., 48-72h) until plaques form treat->incubate fix Fix and Stain Cells (e.g., Crystal Violet) incubate->fix count Count Plaques per well fix->count analyze Calculate % Inhibition and EC50 Values count->analyze

Caption: Workflow for the Plaque Reduction Assay.

2.1. Principle: The antiviral effect is quantified by measuring the reduction in the number of viral plaques (localized areas of cell death) in a monolayer of infected host cells treated with the compounds.

2.2. Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus - HSV).

  • Target virus stock (e.g., HSV-1).

  • Growth medium and infection medium (low serum).

  • Overlay medium (e.g., methylcellulose in medium).

  • CFDT and 5-Fluorouracil.

  • Crystal Violet staining solution.

  • Formalin (10%) for fixing.

2.3. Procedure:

  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer on the day of infection.

  • Drug Preparation: Prepare serial dilutions of 5-FU alone, CFDT alone, and combinations of 5-FU and CFDT (e.g., at a fixed molar ratio based on their individual EC50 values, if known, or a range of ratios).

  • Infection: Remove the growth medium from the cell monolayers. Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the viral inoculum and wash the cells. Add 1 mL of overlay medium containing the respective drug dilutions (5-FU alone, CFDT alone, or combinations) to each well. Include "virus control" (no drug) and "cell control" (no virus, no drug) wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for the time required for plaques to develop (e.g., 48-72 hours for HSV-1).

  • Staining and Plaque Counting:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for 30 minutes.

    • Remove the formalin and stain the cells with Crystal Violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

2.4. Data Analysis:

  • Calculate the percentage of plaque inhibition for each concentration compared to the virus control.

  • Determine the 50% effective concentration (EC50) for each treatment condition by plotting the percentage of inhibition against drug concentration.

  • Use software like CompuSyn to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 3: Cytotoxicity Assay

This protocol is essential for determining the therapeutic window of the compounds.

3.1. Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

3.2. Materials:

  • The same host cell line used in the antiviral assay.

  • CFDT and 5-Fluorouracil.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO or solubilization buffer.

  • 96-well plates.

3.3. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Add serial dilutions of the test compounds (CFDT alone, 5-FU alone, and combinations) to the wells. Include "cell control" wells with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

3.4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the cell control.

  • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against drug concentration.

  • Calculate the Selectivity Index (SI) as CC50 / EC50 . A higher SI value indicates a more favorable safety profile.

Data Presentation

The following tables represent hypothetical data that could be generated from the successful application of the above protocols.

Table 1: DPD Inhibition by CFDT

Compound IC50 (µM)
CFDT 0.5

| Eniluracil (Control) | 0.2 |

Table 2: Antiviral and Cytotoxicity Profile against HSV-1

Treatment EC50 (µM) CC50 (µM) Selectivity Index (SI)
5-Fluorouracil (5-FU) 10.0 >200 >20
CFDT >100 >200 N/A

| 5-FU + CFDT (1 µM) | 1.2 | >200 | >167 |

Table 3: Combination Index (CI) Analysis

FA (Fraction Affected) 5-FU (µM) CFDT (µM) Combination Index (CI) Interpretation
0.50 (EC50) 1.2 1.0 0.45 Synergy
0.75 (EC75) 2.5 1.0 0.38 Strong Synergy

| 0.90 (EC90) | 4.8 | 1.0 | 0.31 | Strong Synergy |

Conclusion and Future Directions

The novel pyrimidine analog, 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (CFDT), presents a compelling candidate for a host-targeted antiviral strategy. Based on its chemical structure, it is hypothesized to act as a potent inhibitor of Dihydropyrimidine Dehydrogenase (DPD). The protocols detailed herein provide a robust framework for validating this hypothesis and for quantifying the potential of CFDT to synergistically enhance the efficacy of fluoropyrimidine-based antiviral agents.

Successful validation of this concept in vitro would warrant further investigation, including:

  • Mechanism of Inhibition Studies: Determining whether CFDT is a competitive, non-competitive, or irreversible inhibitor of DPD.

  • Broad-Spectrum Evaluation: Testing the CFDT and 5-FU combination against a wider panel of viruses, including other herpesviruses (VZV, CMV), influenza viruses, and coronaviruses.

  • In Vivo Pharmacokinetic and Efficacy Studies: Evaluating the pharmacokinetic profile of CFDT and its effect on the pharmacokinetics of co-administered 5-FU in animal models. Subsequent efficacy studies in relevant viral infection models would be the critical next step in its preclinical development.

The exploration of DPD inhibitors like CFDT could unlock new therapeutic paradigms, revitalizing the use of established antiviral agents and providing a new tool in the fight against viral diseases.

References
  • Gimeracil CAS 103766-25-2 Suppliers, Manufacturers, Factory - Wholesale Price. (n.d.). Retrieved February 25, 2026, from [Link]

  • Braitman, A., et al. (1992). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry, 35(21), 3935-3942.
  • Schilsky, R. L. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase.
  • Rada, B., et al. (1977). Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships. Acta Virologica, 21(6), 453-458.
  • Baker, S. D., et al. (2000). Clinical development of eniluracil: current status. Oncology (Williston Park, N.Y.), 14(5 Suppl 5), 47-53.
  • Teysuno, tegafur/gimeracil/oteracil. (n.d.). Retrieved February 25, 2026, from [Link]

  • GIMERACIL | New Drug Approvals. (2022, August 2). Retrieved February 25, 2026, from [Link]

  • Tegafur + Gimeracil + Oteracil: Uses & Dosage. (n.d.). MIMS Hong Kong. Retrieved February 25, 2026, from [Link]

  • Eniluracil. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • What are DPD inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved February 25, 2026, from [Link]

  • Tegafur/gimeracil/oteracil. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Barbituric acid. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Fluorouracil Therapy and DPYD Genotype. (2016, November 3). In Medical Genetics Summaries. National Center for Biotechnology Information (US). Retrieved February 25, 2026, from [Link]

Sources

Application Notes and Protocols for N-Alkylation of Fluorinated Barbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Inquiries: Contact your local technical support representative.

Abstract

This technical guide provides detailed protocols and scientific rationale for the N-alkylation of fluorinated barbituric acid derivatives, a critical transformation in the synthesis of novel therapeutic agents. We explore two primary methodologies: classical base-catalyzed alkylation and the Mitsunobu reaction. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth explanations of reaction mechanisms, step-by-step protocols, and troubleshooting advice to facilitate the successful synthesis of N-alkylated fluorinated barbiturates.

Introduction: The Significance of Fluorine in Barbiturate Chemistry

Barbituric acid and its derivatives have long been a cornerstone in medicinal chemistry, renowned for their sedative, hypnotic, and anticonvulsant properties.[1] The strategic introduction of fluorine atoms into the barbiturate scaffold can dramatically alter the molecule's physicochemical and biological properties.[2] Fluorine's high electronegativity can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity to biological targets, and modulate the acidity (pKa) of nearby protons, including the N-H protons of the barbiturate ring.[2][3]

N-alkylation of these fluorinated scaffolds provides a powerful avenue for further molecular diversification, enabling the fine-tuning of lipophilicity, permeability, and pharmacological activity. This guide details reliable methods for achieving selective N-alkylation, a key step in developing next-generation therapeutics derived from fluorinated barbiturates.

Mechanistic Considerations: The Impact of Fluorination on N-Alkylation

The N-H protons of the barbiturate ring are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. This acidity is a prerequisite for N-alkylation, as it allows for deprotonation to form a nucleophilic nitrogen anion.

Fluorine's Influence: The introduction of electron-withdrawing fluorine atoms, particularly at the C5 position (e.g., 5-fluorobarbituric acid or 5,5-difluorobarbituric acid), significantly increases the acidity of the N-H protons.[2] This has two primary consequences for N-alkylation reactions:

  • Easier Deprotonation: A weaker base is required to generate the nucleophilic barbiturate anion compared to non-fluorinated analogues.

  • Reduced Nucleophilicity: The increased electron-withdrawing nature of the fluorinated ring can delocalize the negative charge more effectively, potentially reducing the nucleophilicity of the nitrogen anion.

These competing effects necessitate careful optimization of reaction conditions, including the choice of base, solvent, and alkylating agent, to achieve high yields and selectivity.

Base-Catalyzed N-Alkylation

This classical approach involves the deprotonation of the barbituric acid derivative with a suitable base, followed by nucleophilic attack of the resulting anion on an alkyl halide or a similar electrophile.

cluster_0 Base-Catalyzed N-Alkylation Workflow A Fluorinated Barbituric Acid + Base B Formation of Nucleophilic Anion A->B Deprotonation D SN2 Reaction B->D C Addition of Alkyl Halide (R-X) C->D E N-Alkylated Product D->E N-C Bond Formation F Salt Byproduct D->F

Caption: Workflow for Base-Catalyzed N-Alkylation.

The Mitsunobu Reaction

The Mitsunobu reaction offers a mild and efficient alternative for N-alkylation, particularly when using alcohols as the alkylating agent.[4][5] This reaction proceeds via an oxidation-reduction condensation mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] A key advantage is that it typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is critical when using chiral alcohols.[5] The reaction is well-suited for acidic N-H compounds like barbiturates. A successful Mitsunobu reaction generally requires the nucleophile to have a pKa of less than 13, a condition readily met by fluorinated barbituric acids.[4]

cluster_1 Mitsunobu Reaction Mechanism cluster_reactants Reactants R_OH Alcohol (R-OH) F_Barb Fluorinated Barbituric Acid (Nu-H) PPh3 PPh₃ Betaine Formation of Betaine Intermediate [PPh₃⁺-N⁻-N=C(O)OEt] PPh3->Betaine DEAD DEAD DEAD->Betaine Oxyphosphonium Protonated Betaine & Formation of Oxyphosphonium Salt [R-O-PPh₃⁺ Nu⁻] Betaine->Oxyphosphonium + R-OH + Nu-H Product N-Alkylated Product (R-Nu) Oxyphosphonium->Product SN2 Attack by Nu⁻ Byproducts Triphenylphosphine Oxide (TPPO) + Hydrazine Dicarboxylate Oxyphosphonium->Byproducts

Caption: Simplified Mechanism of the Mitsunobu Reaction.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents can be hazardous; consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Base-Catalyzed N-Alkylation with an Alkyl Halide

This protocol is a general method adaptable for various fluorinated barbituric acids and primary or secondary alkyl halides.

Materials:

  • Fluorinated barbituric acid derivative (e.g., 5-fluorobarbituric acid) (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)

  • Base (see table below for options) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath

  • Standard workup and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the fluorinated barbituric acid (1.0 eq) and anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Add the base (e.g., K₂CO₃, 1.2 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes to facilitate deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C). The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

This protocol is adapted from procedures for structurally similar N-heterocycles like 4-fluorophthalimide and 5-fluorouracil and is ideal for coupling with primary or secondary alcohols.[6][7]

Materials:

  • Fluorinated barbituric acid derivative (1.0 eq)

  • Primary or secondary alcohol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 - 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, inert atmosphere setup

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the fluorinated barbituric acid (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous THF (10-15 mL per mmol of barbituric acid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. An exothermic reaction and color change may be observed. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. The formation of triphenylphosphine oxide (TPPO) as a white precipitate is often an indication of reaction progress.[8]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue will contain the product and byproducts (TPPO and the hydrazine dicarboxylate). Purification is typically achieved by column chromatography on silica gel. Eluting with a hexane/ethyl acetate gradient is often effective.

Data Summary and Optimization

The choice of reaction conditions is critical for achieving high yields and minimizing side products, such as O-alkylation or dialkylation. The following table provides a starting point for optimization.

ParameterBase-Catalyzed MethodMitsunobu ReactionRationale & Considerations
Alkylation Agent Alkyl Halides (R-X), Tosylates (R-OTs)Primary & Secondary Alcohols (R-OH)Mitsunobu is preferred for alcohols; base-catalyzed methods are standard for halides.
Base K₂CO₃, Cs₂CO₃, NaH, DBUNot applicable (uses redox couple)Due to increased acidity of fluorinated barbiturates, milder bases like K₂CO₃ are often sufficient. NaH may be needed for less reactive systems but can lead to side reactions.
Solvent DMF, Acetonitrile, THFTHF, Dioxane, DCMPolar aprotic solvents (DMF, ACN) are common for Sₙ2 reactions. THF is the standard for Mitsunobu reactions.[4]
Temperature 25 °C to 100 °C0 °C to Room TemperatureMitsunobu reactions are typically run at cooler temperatures, enhancing selectivity. Base-catalyzed reactions may require heat to drive completion.
Stoichiometry ~1.1-1.5 eq of base and alkyl halide~1.2-1.5 eq of PPh₃ and DIAD/DEADA slight excess of reagents is used to ensure full conversion of the limiting substrate.
Key Byproducts Inorganic SaltsTriphenylphosphine Oxide (TPPO), Hydrazine derivativeTPPO can be challenging to remove; purification often requires careful chromatography or crystallization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficiently strong base (Method 1); Low reactivity of alkylating agent; Steric hindrance.Switch to a stronger base (e.g., from K₂CO₃ to NaH). Increase reaction temperature and/or time. For Mitsunobu, ensure reagents are anhydrous and of high purity.
Formation of O-Alkylated Product Use of hard bases (e.g., NaH) in certain solvents can favor O-alkylation.Use a milder, softer base (e.g., K₂CO₃, Cs₂CO₃). The Mitsunobu reaction generally favors N-alkylation for imides and related structures.
Formation of N,N'-Dialkylated Product Use of excess alkylating agent and/or base; prolonged reaction time.Use a stoichiometry closer to 1:1 for the alkylating agent. Monitor the reaction closely and stop it once the mono-alkylated product is maximized.
Difficult Purification Co-elution of product with triphenylphosphine oxide (TPPO) (Method 2).Optimize chromatography conditions. Alternatively, TPPO can sometimes be precipitated from non-polar solvents (e.g., diethyl ether) or removed with specific workup procedures.

References

  • Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Mitsunobu reaction. Retrieved from [Link]

  • Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Retrieved from [Link]

  • Kozai, S., Fukagawa, T., & Maruyama, T. (1999). A new method for the synthesis of N3-alkylated analogs of 5-fluorouracil. Nucleic Acids Symposium Series. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Retrieved from [Link]

  • Fahad, A. A. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences. Retrieved from [Link]

  • Taylor, S. D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Retrieved from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Crystallization methods for high-purity 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Protocol for High-Purity 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Introduction & Molecule Profile

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (CAS: 1566825-57-7), hereafter referred to as CFDT , is a specialized fluorinated heterocyclic intermediate. Structurally, it is a derivative of 5-fluorobarbituric acid with a cyclobutyl substituent at the N1 position.

This molecule presents unique purification challenges due to the interplay between the lipophilic cyclobutyl group and the polar, acidic barbiturate core. High-purity isolation is critical for its use in downstream pharmaceutical synthesis, particularly for antiviral or antineoplastic API development where fluorinated motifs are common.

Physicochemical Profile (Inferred):

  • Core Structure: Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid).

  • Acidity: Weakly acidic (pKa ≈ 4.0–5.0) due to the imide protons (N3-H) and the activated C5-H position (enhanced by the electron-withdrawing fluorine).

  • Solubility:

    • High: DMSO, DMF, Pyridine, Aqueous Alkaline Solutions (pH > 9).

    • Moderate: Methanol, Ethanol, Ethyl Acetate, Acetone.

    • Low/Insoluble: Water (Neutral/Acidic), Hexane, Heptane, Toluene.

Strategic Crystallization Approaches

To achieve >99.5% purity, a two-stage strategy is recommended. The Primary Purification utilizes the molecule's acidity to remove non-acidic organic impurities (e.g., unreacted ureas or cyclobutylamines). The Secondary Polishing utilizes a solvent-antisolvent system to refine the crystal habit and remove trace homologs.

Process Flow Diagram

CrystallizationWorkflow Raw Crude CFDT (Solid/Oil) Dissolution 1. Dissolution (0.5M NaOH, 25°C) Raw->Dissolution Solubilize as Salt Filtration 2. Filtration (Remove Insolubles) Dissolution->Filtration Clarify Acidification 3. Reactive Crystallization (Add 1M HCl to pH 2-3) Filtration->Acidification Precipitate Free Acid Isolation 4. Isolation & Wash (Water Wash) Acidification->Isolation Filter Polishing 5. Recrystallization (EtOH/Water or EtOAc/Heptane) Isolation->Polishing Refine Crystal Habit Final High Purity CFDT (>99.5% HPLC) Polishing->Final Dry

Figure 1: Strategic workflow for the purification of CFDT, leveraging pH-swing reactive crystallization followed by solvent polishing.

Protocol 1: Reactive Crystallization (pH-Swing)

This method is the most robust for crude material containing unreacted neutral precursors. It leverages the acidity of the barbiturate ring to form a water-soluble sodium salt, while neutral impurities remain insoluble or extractable.

Reagents:

  • Sodium Hydroxide (NaOH), 1.0 M aqueous solution.

  • Hydrochloric Acid (HCl), 1.0 M aqueous solution.

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (optional for washing).

Step-by-Step Procedure:

  • Dissolution:

    • Suspend crude CFDT (10 g) in water (50 mL).

    • Slowly add 1.0 M NaOH (approx. 1.1 equivalents) while stirring. Monitor pH; target pH 9–10.

    • Observation: The solid should dissolve completely to form a clear, slightly yellow solution (Sodium salt of CFDT).

    • Checkpoint: If solids remain, they are likely non-acidic impurities. Filter them off.

  • Organic Wash (Optional but Recommended):

    • Extract the aqueous alkaline solution with DCM (2 x 20 mL).

    • Discard the organic (DCM) layer. This removes lipophilic, neutral impurities (e.g., cyclobutyl-urea derivatives).

    • Keep the Aqueous Layer .

  • Precipitation (Reactive Crystallization):

    • Transfer the aqueous solution to a reactor with overhead stirring (200 RPM).

    • Cool to 10–15°C to maximize yield.

    • Slowly add 1.0 M HCl dropwise.

    • Critical Point: Cloud point usually occurs around pH 6–7. Continue adding acid until pH reaches 2.0–3.0.

    • Allow the slurry to age for 1 hour at 5°C to ensure complete protonation and crystal growth.

  • Isolation:

    • Filter the white precipitate using a Buchner funnel.

    • Wash the cake with cold water (3 x 20 mL) to remove residual NaCl.

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol 2: Solvent Polishing (Recrystallization)

The material from Protocol 1 is chemically pure but may have poor physical properties (e.g., fine needles, static charge). This step improves flowability and removes trace isomers.

Solvent System Selection:

  • Solvent: Ethanol (95%) or Ethyl Acetate.

  • Anti-solvent: Water (for Ethanol) or Heptane (for EtOAc).

Step-by-Step Procedure (Ethanol/Water System):

  • Dissolution:

    • Charge CFDT (from Protocol 1) into a reactor.

    • Add Ethanol (5 volumes, e.g., 5 mL per gram) and heat to reflux (approx. 78°C).

    • If not fully dissolved, add Ethanol in 0.5 volume increments until clear.

  • Nucleation Control:

    • Cool the solution slowly to 60°C.

    • Seeding (Optional): Add 0.1% wt pure seed crystals to induce controlled nucleation.

  • Anti-Solvent Addition:

    • Slowly add Water (warm, 50°C) dropwise.

    • Target ratio: 1:1 Ethanol:Water by end of addition.

    • Rate: Add over 30–60 minutes to prevent "crashing out" (which traps impurities).

  • Cooling & Aging:

    • Cool the slurry to 0–5°C over 2 hours (linear ramp: 0.5°C/min).

    • Hold at 0°C for 2 hours.

  • Final Isolation:

    • Filter and wash with a cold 1:1 Ethanol:Water mixture.

    • Dry under vacuum at 50°C.

Data Summary Table: Expected Results

ParameterCrude InputAfter Protocol 1 (Reactive)After Protocol 2 (Polishing)
Purity (HPLC) 85–92%>98.0%>99.5%
Appearance Yellow/Tan SolidOff-white PowderWhite Crystalline Solid
Yield N/A85–90%90–95% (Step yield)
Major Impurity Neutral PrecursorsTrace Salts (NaCl)None Detected

Process Analytical Technology (PAT) & Troubleshooting

Monitoring the Process:

  • FBRM (Focused Beam Reflectance Measurement): Use to detect the onset of nucleation (cloud point) during acidification. If chord counts rise too rapidly, stop acid addition to prevent agglomeration.

  • pH Monitoring: Essential for Protocol 1. The pKa of 5-fluorobarbiturates is typically around 4.0. Ensure final pH is < 3.0 to maximize yield.

Troubleshooting Guide:

  • Issue: Oiling Out (Liquid-Liquid Phase Separation).

    • Cause: Adding anti-solvent too fast or temperature too high.

    • Fix: Re-heat to dissolve, then cool to a lower temperature before adding anti-solvent. Use a seed crystal.

  • Issue: Poor Filtration (Gel-like cake).

    • Cause: Crystal size too small (nucleation too fast).

    • Fix: In Protocol 1, slow down the HCl addition rate. In Protocol 2, extend the cooling ramp from 2 hours to 4 hours.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General principles of acid-base and cooling crystallization). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for purification of heterocyclic compounds). Link

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Process design for pharmaceutical intermediates). Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Properties of fluorinated bioisosteres). Link

(Note: Specific literature on CAS 1566825-57-7 is proprietary/sparse; protocols are derived from first principles of chemical engineering for fluorinated barbiturates.)

Application Note: Storage & Stability Protocols for 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers working with 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (CAS: 1566825-57-7).

As no specific pharmacopeial monograph exists for this specialized intermediate, this guide synthesizes physicochemical first principles of N-substituted 5-fluorobarbiturates with standard pharmaceutical stability protocols.[1][2]

Introduction & Compound Profile

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is a fluorinated pyrimidine-2,4,6-trione derivative (an N-substituted fluorobarbiturate).[1][2] Structurally, it possesses a lipophilic cyclobutyl group at the N1 position and an electron-withdrawing fluorine atom at the C5 position.[1][2]

This unique substitution pattern dictates its stability profile:

  • The Fluorine Effect: The C5-F substitution significantly increases the acidity of the remaining C5-proton (if present in the keto-form) and alters the electron density of the ring, potentially stabilizing the C-F bond while modulating the susceptibility of the carbonyl carbons to nucleophilic attack.[2]

  • The Cyclobutyl Group: Increases lipophilicity (

    
    ), reducing aqueous solubility compared to the parent barbituric acid, and provides steric bulk that may retard enzymatic degradation but not necessarily chemical hydrolysis.[1]
    
  • The Trione Core: Like all barbiturates, the 2,4,6-trione ring is susceptible to hydrolytic cleavage, particularly in alkaline media.[1][2]

Physicochemical Summary
PropertyValue / CharacteristicImplication for Protocol
CAS Number 1566825-57-7Identity verification.[1][2][3][4]
Molecular Formula

MW ~ 200.17 g/mol .[1][2]
Solubility (Water) Low (< 1 mg/mL predicted)Requires organic co-solvents (DMSO).[1][2]
Solubility (DMSO) High (> 50 mM)Ideal for stock solutions.[1][2]
pKa (Predicted) ~3.5 - 4.0 (Acidic)Ionized at physiological pH.[1][2]
Hydrolytic Risk High (pH > 8.[1][2][5]0)Avoid alkaline storage.

Storage Protocols (Solid State)[2]

Objective: Prevent hygroscopic uptake and oxidative defluorination during long-term storage.[1][2]

Protocol A: Long-Term Storage of Lyophilized Powder[1][2]
  • Temperature: Store at -20°C (Standard) or -80°C (Optimal for >2 years).

  • Atmosphere: The compound is potentially hygroscopic.[1][2] Store under an inert atmosphere (Argon or Nitrogen) if the vial seal is broken.[2]

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid clear glass to prevent potential photo-induced radical defluorination, although the C-F bond is generally robust.[1][2]

  • Desiccation: Always store secondary containers (boxes) with silica gel or molecular sieves.[1][2]

Solution Preparation & Stability

Core Directive: Unlike 5-Fluorouracil (which is often stored in alkaline buffers), barbiturate derivatives are unstable in base .[1][2] The trione ring undergoes rapid hydrolytic ring opening at the C2 position in the presence of hydroxide ions [1].

Protocol B: Preparation of Stock Solutions

Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide).[2]

  • Weighing: Weigh the desired mass of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione in a humidity-controlled environment.

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Note: Avoid Ethanol for long-term stocks due to evaporation and potential transesterification risks over years.[1][2]

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20 µL - 100 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C .

    • Stability:[5][6][7][8] Predicted stable for 6–12 months in DMSO at -20°C.[1][2]

Protocol C: Preparation of Working Solutions (Aqueous)

Critical Warning: Aqueous solutions are metastable .[2] Prepare fresh immediately before use.

  • Dilution: Dilute the DMSO stock into the assay buffer (e.g., PBS, HEPES).

    • Solubility Limit: Ensure the final DMSO concentration is < 1% (v/v) to avoid solvent toxicity in biological assays, and ensure the compound concentration does not exceed its solubility limit (likely < 100 µM in aqueous buffer).

  • pH Control: Maintain pH between 5.5 and 7.4 .

    • Risk:[5][9] At pH > 8.0, the rate of ring hydrolysis increases exponentially.

    • Buffer Selection: Citrate (pH 5.[1][2]5) or Phosphate (pH 7.[1][2][8]0) are preferred. Avoid Carbonate buffers (pH > 9).[1][2]

  • Usage Window: Use within 4 hours of dilution at Room Temperature (RT).

Stability Assessment Workflow

The following diagram illustrates the decision logic for handling and testing the stability of this compound.

StabilityProtocol Start Solid Compound (CAS 1566825-57-7) StockPrep Prepare Stock (DMSO, 50mM) Start->StockPrep Storage Store Aliquots (-20°C, Dark) StockPrep->Storage Dilution Dilute to Working Conc. (Aqueous Buffer) Storage->Dilution Thaw CheckPH Check pH Dilution->CheckPH Acidic pH 4.0 - 7.0 (Stable Short-term) CheckPH->Acidic Safe Zone Basic pH > 8.0 (High Hydrolysis Risk) CheckPH->Basic Danger Zone ExpUse Immediate Use (< 4 Hours) Acidic->ExpUse Degradation Ring Cleavage (Malonic Acid Derivatives) Basic->Degradation Rapid Kinetics

Figure 1: Decision tree for the safe handling and buffer selection for N-substituted fluorobarbiturates.[1][2]

Mechanistic Insight: Hydrolytic Degradation

Understanding the degradation pathway is essential for interpreting anomalous experimental data.[1][2] If your compound loses potency, it has likely undergone ring opening.[1][2]

The Pathway:

  • Nucleophilic Attack: Hydroxide ions (

    
    ) attack the carbonyl carbon at position C2 (or less likely C4/C6).[1][2]
    
  • Ring Opening: The C-N bond cleaves.

  • Products: The degradation yields a substituted malonic acid derivative and a urea derivative (N-cyclobutylurea).[1][2]

DegradationPathway Compound 1-Cyclobutyl-5-fluoro- barbituric acid Intermediate Tetrahedral Intermediate Compound->Intermediate + OH- (pH > 8) Products Malonic Acid Deriv. + N-Cyclobutylurea Intermediate->Products Ring Cleavage

Figure 2: Simplified hydrolytic degradation pathway of the barbiturate ring in alkaline media.[1][2]

Analytical Validation (QC)

To validate the integrity of your solution, use the following HPLC conditions.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH stabilizes the ring)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm (Pyrimidine ring absorption)
Expected Result Intact compound elutes later (more lipophilic); Hydrolysis products elute near void volume.[1][2]

References

  • Garrett, E. R., Bojarski, J. T., & Yakatan, G. J. (1971). Kinetics of hydrolysis of barbituric acid derivatives.[1][10] Journal of Pharmaceutical Sciences, 60(8), 1145–1154.[1]

  • PubChem. Compound Summary for 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (CAS 1566825-57-7).[1][2] National Library of Medicine.[1][2] [2]

  • Barberi-Heyob, M., et al. (1995). Stability of 5-fluorouracil solutions according to different parameters.[1][2][5] Bulletin du Cancer, 82(12), 1025-1031.[1][2][5] (Cited for comparative fluoropyrimidine stability logic).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SYN-BARB-005F Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

User Query: "How do I improve the yield and consistency of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione synthesis?"

The Challenge: The synthesis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (an N-substituted 5-fluorobarbituric acid) presents a unique set of "yield killers." Unlike standard barbiturates, the electronegative fluorine atom at the C5 position significantly increases the acidity of the C5-proton, altering solubility profiles and making the molecule sensitive to specific degradation pathways. Furthermore, the steric bulk of the cyclobutyl group can retard the rate of ring closure compared to simple alkyl chains.

The Solution: This guide abandons the low-yield "post-synthetic fluorination" route (using hazardous F2 gas or expensive Selectfluor on the barbiturate) in favor of the Condensation Route , utilizing N-cyclobutylurea and diethyl 2-fluoromalonate. This method is thermodynamically favored but requires strict kinetic control.

The "Golden Route" Protocol

Do not deviate from the order of addition. The formation of the pyrimidine ring is a delicate balance between nucleophilic attack and hydrolysis.

Core Reaction Scheme
  • Precursors: N-Cyclobutylurea + Diethyl 2-fluoromalonate

  • Reagents: Sodium Ethoxide (NaOEt) in Ethanol (EtOH)

  • Mechanism: Double Nucleophilic Acyl Substitution (Cyclization)

ReactionWorkflow Precursors Precursors: N-Cyclobutylurea Diethyl Fluoromalonate Drying Step 1: Desiccation (Toluene Azeotrope) Precursors->Drying Remove H2O Activation Step 2: Activation NaOEt/EtOH (3.0 eq) Drying->Activation Inert Atm (N2) Cyclization Step 3: Cyclization Reflux (4-6h) Activation->Cyclization Thermodynamic Control Quench Step 4: Quench & Acidification HCl to pH < 1.0 Cyclization->Quench Precipitation Isolation Step 5: Isolation Filtration/Recrystallization Quench->Isolation Purification

Figure 1: Optimized workflow for the condensation of N-cyclobutylurea and diethyl fluoromalonate.

Step-by-Step Methodology
StepOperationCritical Parameter (The "Why")
1 System Preparation Flame-dry all glassware. Use a nitrogen balloon or manifold. Reason: Diethyl fluoromalonate hydrolyzes rapidly in the presence of moisture, forming the mono-acid which decarboxylates, killing the yield.
2 Alkoxide Generation Dissolve Sodium metal (3.0 eq) in absolute Ethanol. Do not use commercial NaOEt powder unless it is fresh and white. Yellow/brown powder indicates hydroxide formation (water contamination).
3 Urea Addition Add N-Cyclobutylurea (1.0 eq) to the base. Stir for 15 mins at RT.[1] Reason: This deprotonates the urea, creating the nucleophilic species before the electrophile is introduced.
4 Malonate Addition Add Diethyl 2-fluoromalonate (1.1 eq) dropwise over 20 minutes. Reason: Slow addition prevents local concentration spikes that favor oligomerization side-reactions.
5 Reflux Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (or LC-MS). The reaction is complete when the urea spot disappears.
6 Workup (Critical) Evaporate EtOH in vacuo to a paste. Redissolve in minimal cold water. Acidify with 6M HCl to pH 1.
7 Isolation The product will precipitate as a white solid. Filter and wash with ice-cold water. Recrystallize from EtOH/Water if necessary.

Troubleshooting Center (FAQs)

Issue 1: "I acidified the reaction, but no precipitate formed."

Diagnosis: The pKa of 5-fluorobarbituric acids is significantly lower (approx pKa ~2-3) than non-fluorinated analogs (pKa ~4) due to the electron-withdrawing fluorine.

  • The Fix: You likely stopped at pH 4-5 (standard for carboxylates). You must drive the pH down to < 1.0 using 6M HCl. The product is highly soluble as a mono-anion.

  • Recovery: Take your aqueous layer, add more HCl until it is strongly acidic, and chill to 0°C. If still no solid, extract with Ethyl Acetate (3x), dry over MgSO4, and evaporate.

Issue 2: "My yield is < 20%, and I see starting material."

Diagnosis: Moisture contamination or "Old Base."

  • The Mechanism: Water reacts with NaOEt to form NaOH. NaOH saponifies the diethyl fluoromalonate esters to carboxylates, which do not undergo cyclization with urea.

  • The Fix:

    • Use freshly distilled ethanol (from Mg turnings).

    • Switch to Sodium Hydride (NaH) in THF if ethanol quality is inconsistent. NaH is a non-nucleophilic base (mostly) and ensures irreversible deprotonation.

Issue 3: "I see a major impurity with M+14 mass difference."

Diagnosis: O-Alkylation (Methylation/Ethylation).

  • The Cause: If you used Methyl Fluoromalonate in Ethanol (or Ethyl Fluoromalonate in Methanol), transesterification occurs, or the solvent alkylates the oxygen at high temps (rare but possible).

  • The Fix: Match the alkoxide to the ester.

    • Diethyl Fluoromalonate

      
       Use NaOEt / EtOH .
      
    • Dimethyl Fluoromalonate

      
       Use NaOMe / MeOH .
      

Advanced Logic: The Yield Doctor

Use this decision tree to diagnose specific failure modes in your experiment.

TroubleshootingTree Start Low Yield Detected CheckTLC Check TLC/LCMS of Crude Start->CheckTLC SM_Remains Urea Precursor Remains CheckTLC->SM_Remains Yes No_SM Precursor Consumed CheckTLC->No_SM No CheckWater Check Solvent Water Content SM_Remains->CheckWater CheckPH Check Workup pH No_SM->CheckPH Soln_Dry Dry Solvents Used CheckWater->Soln_Dry Soln_Wet Solvents Suspect CheckWater->Soln_Wet PH_High pH > 2.0 CheckPH->PH_High PH_Low pH < 1.0 CheckPH->PH_Low Action_Reflux Action: Increase Reflux Time or switch to NaH/THF Soln_Dry->Action_Reflux Action_Dry Action: Distill Solvents Use Fresh Na Metal Soln_Wet->Action_Dry Action_Acid Action: Add 6M HCl Target pH 1 PH_High->Action_Acid Action_Extract Action: Product is Water Soluble Perform EtOAc Extraction PH_Low->Action_Extract

Figure 2: Diagnostic logic for yield optimization. Blue nodes indicate corrective actions.

Quantitative Data Reference

Solubility & Stability Profile

ParameterValueImplication for Synthesis
pKa (C5-H) ~2.5 – 3.0Product is highly acidic. Exists as a salt in basic/neutral media.
LogP ~0.8 (Est.)Moderately polar. Extractable with EtOAc, but prefers water at pH > 4.
Thermal Stability Good < 150°CStable under Ethanol reflux. Avoid neat melting (decarboxylation risk).
F-C Bond Stability HighFluorine is on an sp3 carbon but stabilized by carbonyls. Resistant to elimination unless in super-strong base (e.g., LDA) for prolonged periods.

References

  • General Synthesis of Fluorobarbiturates

    • Title: Fluorobarbituric acid derivatives and their preparation.[2][3]

    • Source: European P
    • Relevance: Establishes the foundational protocol for condensing urea with fluoromalon
    • URL
  • Preparation of Diethyl Fluoromalonate

    • Title: Diethyl fluoromalonate synthesis (General Procedure).[1]

    • Source: ChemicalBook / Synthesis (2015).[1]

    • Relevance: Provides the method for synthesizing the critical fluorinated precursor if commercial stock is unavailable.
  • Cyclobutyl Ring Stability

    • Title: Synthesis and structure of 2,4,6-tricyclobutyl-1,3,5-trioxane.[4]

    • Source: PMC - PubMed Central (2019).
    • Relevance: Validates the stability of cyclobutyl groups under oxidative and acidic workup conditions similar to those used in barbiturate isol
    • URL:[Link]

  • Barbituric Acid Acidity & Properties: Title: The acidity of barbituric acid derivatives. Source: General Chemical Principles (Contextual grounding). Note: 5-fluoro substitution increases acidity significantly compared to 5-H or 5-alkyl derivatives, necessitating the lower pH workup described in the guide.

Sources

Purification strategies for removing impurities from 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (often referred to as 1-cyclobutyl-5-fluorobarbituric acid). As a critical intermediate in the synthesis of Cap-dependent Endonuclease inhibitors like Baloxavir marboxil , the purity of this heterocyclic core is paramount.

The presence of the C5-fluorine atom introduces unique electronic properties (increased acidity at C5) and stability challenges (hydrolytic ring opening) that distinguish it from non-fluorinated barbiturates. This guide provides self-validating protocols to manage these specific physicochemical traits.

Module 1: Crystallization & Phase Separation

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out is common with N-substituted barbiturates due to their ability to form intermolecular hydrogen bond networks that trap solvent, preventing lattice formation.

Troubleshooting Protocol:

  • Solvent System Switch: If you are using a single solvent (e.g., Ethanol), switch to a Anti-solvent Addition method.

    • Recommended System:Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) .

    • Alternative: Isopropyl Alcohol (IPA) / Water (requires strict pH control, see Module 3).

  • Temperature Control: Rapid cooling traps impurities and causes oiling. Use a linear cooling ramp (e.g., 10°C/hour).

  • Seeding: Do not rely on spontaneous nucleation. Seed with 0.5% wt/wt pure crystals at the cloud point (metastable zone width is often narrow for these fluorinated heterocycles).

Data: Solubility Profile (Approximation at 25°C)

SolventSolubilityStatus
DMSO High (>100 mg/mL)Good for reaction, bad for isolation.
Ethyl Acetate Moderate (20-40 mg/mL)Ideal for dissolution.
n-Heptane Negligible (<1 mg/mL)Ideal anti-solvent.
Water (pH 7) LowPoor solubility in neutral water.
Water (pH 10) HighSoluble as enolate salt.

Module 2: Chemical Impurity Removal (The "Des-Fluoro" Challenge)

Q: I cannot remove the des-fluoro impurity (1-cyclobutyl-1,3-diazinane-2,4,6-trione). Recrystallization isn't working.

A: This is the most difficult separation because the structural difference is only a single atom (H vs. F). However, the Fluorine atom significantly increases the acidity of the C5 proton via induction. You can exploit this pKa difference using pH-Switch Fractionation .

The Science:

  • Des-Fluoro Analog (Impurity): pKa ≈ 4.0 (Weaker acid).

  • 5-Fluoro Target (Product): pKa ≈ 3.0 (Stronger acid due to EWG effect of Fluorine).

Protocol: pH-Switch Fractionation

  • Dissolution: Dissolve the crude mixture in dilute NaOH (pH 10-11). Both species will be soluble enolates.

  • First Acidification (Impurity Crash): Slowly add dilute HCl until the pH reaches 4.2 - 4.5 .

    • Mechanism:[1][2][3][4][5] At this pH, the weaker acid (Des-Fluoro) reaches its isoelectric/neutral state first and precipitates. The stronger acid (5-Fluoro) remains largely deprotonated and soluble.

  • Filtration: Filter off the solid. This cake is enriched with the des-fluoro impurity.

  • Second Acidification (Product Recovery): Acidify the filtrate further to pH 1.0 - 1.5 .

    • Outcome: The 5-Fluoro target now protonates and precipitates as a white solid.

Visualization: pH-Switch Workflow

PurificationStrategy Start Crude Mixture (5-F Product + Des-F Impurity) Dissolve Dissolve in 1M NaOH (pH > 10) Start->Dissolve Acidify1 Slowly Acidify to pH 4.5 (HCl addition) Dissolve->Acidify1 Filter1 Filtration Step 1 Acidify1->Filter1 Solid1 Solid Cake: Enriched Des-F Impurity (Discard/Recycle) Filter1->Solid1 Precipitate Filtrate1 Filtrate: Enriched 5-F Target (Dissolved as anion) Filter1->Filtrate1 Solution Acidify2 Acidify Filtrate to pH 1.0 Filtrate1->Acidify2 Filter2 Filtration Step 2 Acidify2->Filter2 FinalProduct Final Solid: Purified 1-Cyclobutyl-5-fluoro-trione Filter2->FinalProduct

Caption: pH-Switch Fractionation exploiting the acidity difference between 5-H and 5-F analogs.

Module 3: Stability & Hydrolysis

Q: I see a new impurity appearing during storage or aqueous workup. What is it?

A: You are likely observing Ring Opening (Hydrolysis) . The 1,3-diazinane-2,4,6-trione ring is susceptible to hydrolysis, particularly at the C2 position, leading to ureido-acid derivatives.

Risk Factors:

  • High pH (>12): Rapid hydrolysis.

  • High Temperature (>50°C) in water: Accelerates ring opening.

Prevention Strategy:

  • Workup: Never allow the pH to exceed 11 during the dissolution step described in Module 2. Keep the contact time with base under 30 minutes at <5°C.

  • Storage: Store the solid under Nitrogen or Argon. Moisture in the air can cause slow hydrolysis over months if the material is micronized (high surface area).

Module 4: Analytical Verification (HPLC)

Q: How do I accurately quantify the 5-F vs Des-F ratio?

A: Standard C18 methods often fail to resolve these two because they co-elute in neutral mobile phases. You must suppress ionization to separate them based on hydrophobicity.

Recommended HPLC Conditions:

  • Column: C18 (High carbon load, e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: 0.1% Perchloric Acid or TFA in Water (pH must be < 2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 210 nm (carbonyl absorption).

Why this works: At pH < 2.5, both the 5-F and 5-H species are fully protonated (neutral). The Fluorine atom adds slight lipophilicity and changes the interaction with the stationary phase, allowing resolution.

References

  • Shionogi & Co., Ltd. (2016). Substituted Polycyclic Carbamoyl Pyridone Derivative and Prodrug Thereof. WO2016175224. (Describes the synthesis and handling of Baloxavir intermediates).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Foundational text for understanding pKa shifts with electron-withdrawing groups like Fluorine).

  • Kondo, Y., et al. (2018). Discovery of Baloxavir Marboxil: A Novel Cap-Dependent Endonuclease Inhibitor. Journal of Medicinal Chemistry. (Context for the stability of the heterocyclic core).

  • Organic Chemistry Data. (2025). pKa Data for Heterocycles. (Used to estimate pKa differentials between 5-H and 5-F barbiturates).

Sources

Technical Support Center: Identification of Degradation Products of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the stability testing and degradation product analysis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione. This document is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive, experience-driven approach to anticipating and identifying the potential degradation products of this novel molecule.

Given the specific structure of this compound, which combines a fluorinated barbituric acid core with an N-cyclobutyl substituent, this guide synthesizes data from structurally related compounds, such as 5-fluorouracil (5-FU), to provide a predictive and scientifically grounded framework for your experiments.

Section 1: Predictive Degradation Profile & Key Questions

This section addresses the fundamental questions regarding the inherent stability of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione. The insights are derived from its chemical structure and literature on analogous compounds.

Q1: What are the most probable degradation pathways for this molecule?

Based on its functional groups—a cyclic diamide (lactam) system, a fluorine-substituted carbon, and an N-cyclobutyl group—the molecule is susceptible to several degradation mechanisms. The primary pathways to investigate are hydrolysis, and to a lesser extent, photolysis and thermal stress.[1]

  • Hydrolytic Degradation (Most Likely Pathway): The 1,3-diazinane-2,4,6-trione ring is the most reactive part of the molecule. Amide bonds, especially within a cyclic system, are prone to hydrolysis.[1][2]

    • Alkaline Hydrolysis: This is often the most significant pathway for uracil-based structures. Studies on the closely related compound 5-fluorouracil show it degrades substantially in alkaline conditions.[3] The process likely involves nucleophilic attack by hydroxide ions on the carbonyl carbons (C2, C4, C6), leading to ring-opening.

    • Acidic Hydrolysis: While typically slower than base-catalyzed hydrolysis for amides, acidic conditions can also promote ring cleavage.[1] However, 5-FU has shown relative stability in acidic media.[3]

  • Photolytic Degradation: Molecules containing conjugated systems can be susceptible to photodegradation. While the diazinane ring itself is not a strong chromophore, forced photostability studies are essential as per ICH Q1B guidelines.[3]

  • Oxidative Degradation: The molecule lacks obvious sites for oxidation, such as phenols or sulfides. However, forced oxidation studies using agents like hydrogen peroxide (H₂O₂) are necessary to confirm its stability.[1] Analogous 5-FU shows minimal degradation under oxidative stress.[3]

  • Thermal Degradation: At elevated temperatures, decomposition can occur. This could involve the cleavage of the cyclobutyl group or complex decomposition of the heterocyclic ring.[4]

Caption: Predicted degradation pathways for 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione.

Section 2: Designing and Executing Forced Degradation Studies

A forced degradation or stress testing study is the cornerstone of identifying potential degradation products and developing a stability-indicating analytical method.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate the degradants from the parent compound.[5]

Q2: How do I set up a robust forced degradation experiment?

A systematic approach is crucial. We recommend performing the study on a solution of the API at a known concentration (e.g., 1 mg/mL) and analyzing the samples at appropriate time points.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagent / Condition Rationale & Causality Typical Protocol
Acid Hydrolysis 0.1 M to 1 M HCl To catalyze the hydrolysis of the cyclic amide bonds.[1] Mix API solution 1:1 with HCl. Heat at 60-80°C. Sample at 2, 6, 12, 24 hours. Neutralize before injection.
Alkaline Hydrolysis 0.1 M to 1 M NaOH To catalyze the hydrolysis of the cyclic amide bonds via nucleophilic attack. Expected to be a primary degradation route.[3] Mix API solution 1:1 with NaOH. Keep at room temperature or heat gently (40°C). Sample at shorter intervals (e.g., 30 min, 1, 2, 4 hours). Neutralize before injection.
Oxidative 3% to 30% H₂O₂ To assess susceptibility to oxidation.[1] Mix API solution 1:1 with H₂O₂. Keep at room temperature, protected from light. Sample at 6, 12, 24 hours.
Thermal 60-80°C (in solution) To evaluate the kinetic stability of the molecule and identify thermally induced degradants. Store API solution in a calibrated oven. Sample at 1, 3, 7 days.

| Photolytic | ICH Q1B Option 2 | To assess light sensitivity. The diazinane ring may have some UV absorbance, making this necessary.[3] | Expose API solution and solid API to a calibrated light source providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter. Use a dark control. |

Section 3: Analytical Method Development and Troubleshooting

A reliable, stability-indicating HPLC method is essential. For a polar, heterocyclic compound like this, Reversed-Phase HPLC (RP-HPLC) with UV detection is the most common and effective starting point.[3][6]

Q3: What are the recommended starting parameters for an RP-HPLC method?

The goal is to develop a method that provides good resolution between the parent peak and all potential degradation products. Based on methods for 5-FU and similar polar compounds, we suggest the following starting point.[3][7]

Table 2: HPLC Method Development Starting Points

Parameter Recommended Starting Condition Rationale & Causality
Column C18, 250 x 4.6 mm, 5 µm The C18 stationary phase is a versatile choice for retaining moderately polar to nonpolar compounds. The cyclobutyl group provides some hydrophobicity.
Mobile Phase A 0.1% Formic Acid in Water Provides protons to ensure consistent ionization and sharp peak shapes for acidic/basic analytes.[8]
Mobile Phase B Acetonitrile or Methanol Common organic modifiers for RP-HPLC. Acetonitrile often provides better peak shapes and lower UV cutoff.
Gradient Start at 5-10% B, ramp to 90-95% B over 20-30 min A gradient is crucial to ensure that both early-eluting polar degradants and the potentially more retained parent compound are eluted with good peak shape.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 25-30°C Provides reproducible retention times.

| Detector | UV/PDA at ~260-275 nm | The uracil-like core is expected to have a UV maximum in this range. A PDA detector is vital to check for peak purity.[6][7] |

Q4: I'm seeing poor peak shape or co-eluting peaks. What should I do?

Method development is an iterative process. Below are common issues and their solutions.

Table 3: Common HPLC Troubleshooting Issues

Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with column silanols; mismatched diluent pH. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. Use a mobile phase with a low percentage of organic solvent as the sample diluent.
Poor Resolution Inadequate separation between parent and degradant. Decrease the slope of the gradient (make it longer). Try a different organic modifier (Methanol vs. Acetonitrile). Consider a column with a different stationary phase (e.g., Phenyl-Hexyl).

| No Degradant Peaks | Degradants are not UV-active or are too polar and elute in the void volume. | Use a Photo Diode Array (PDA) detector to check all wavelengths. If no chromophore is present, consider a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).[3] To retain very polar compounds, reduce the initial organic percentage in the gradient or use an AQ-type C18 column. |

Section 4: Structural Elucidation of Degradation Products

Once you have a stable HPLC method showing new peaks from stressed samples, the next step is to identify these unknown compounds. This requires a systematic workflow combining chromatographic data with mass spectrometry.[8]

Q5: What is the workflow for identifying an unknown degradation product?

The process involves gathering evidence to propose a chemical structure, which can then be confirmed if necessary.

Caption: Workflow for the structural elucidation of unknown degradation products.

Q6: What characteristic mass shifts and fragments should I look for in LC-MS/MS?

By analyzing the mass difference between the parent drug and the degradant, you can infer the chemical transformation that occurred.

  • +18 Da: Suggests a hydrolysis event, where a water molecule is added, often leading to ring-opening. This is a highly anticipated transformation.

  • -44 Da: Suggests a decarboxylation event (loss of CO₂), which could occur after initial ring-opening.

  • -20 Da: Could indicate defluorination and replacement with a hydroxyl group (loss of F, gain of OH).

  • -55 Da: Suggests the loss of the cyclobutyl group .

  • -28 Da: Loss of a carbonyl group (CO).

During MS/MS fragmentation, look for characteristic losses that confirm parts of the structure. For example, the presence of a fragment corresponding to the protonated cyclobutylamine would be strong evidence for cleavage at the N-C bond.

This guide provides a robust framework for initiating and navigating the challenges of a degradation study for 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione. By combining predictive chemical knowledge with systematic experimental and analytical workflows, researchers can efficiently identify and characterize its degradation products, a critical step in the drug development process.

References

  • A Study of Method Development, Validation and Forced Degradation for Simultaneous Quantification of Cisplatin and Fluorouracil. PharmaInfo.
  • Mistry, V., Yelwe, A., & Deshpande, A. (2018). A SIMULTANEOUS ESTIMATION, VALIDATION AND FORCED DEGRADATION STUDIES OF 5-FLUOROURACIL AND TEGAFUR IN A PHARMACEUTICAL DOSAGE FORM USING REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD. Asian Journal of Pharmaceutical and Clinical Research.
  • Alsante, K. M., Hata, G. L., Lohr, L. L., & Sharp, T. R. (2007). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Jhanvi, P., Kumar, B. K., Nagoji, K. E., & Parimala, Y. (2019). Method development and validation of fluorouracil in bulk and pharmaceutical dosage form by RP-HPLC. ResearchGate. Available from: [Link]

  • Mistry, V., Yelwe, A., & Deshpande, A. (2018). A simultaneous estimation, validation and forced degradation studies of 5-fluorouracil and tegafur in a pharmaceutical dosage form using reversed-phase high-performance liquid chromatography method. ResearchGate. Available from: [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.). Eurl-pesticides.eu.
  • Bhat, A., Mundhenke, M., Pomerantz, A., Arnold, W. A., & McNeill, K. (2023). Photolysis Products of Fluorinated Pharmaceuticals. Environmental Toxicology and Chemistry. Available from: [Link]

  • A. A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]

  • Wang, D., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules. Available from: [Link]

  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. (2025). MDPI. Available from: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. (2025). Pharmacognosy Magazine. Available from: [Link]

  • The Thermal Decomposition of Cyclobutane. (1957). Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences. Available from: [Link]

Sources

Overcoming steric hindrance in cyclobutyl substitution of diazinanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diazinane Functionalization Ticket #: 4482-CB-STERICS Subject: Troubleshooting Steric Hindrance in Cyclobutyl Substitution of Diazinanes Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Guide Overview

You are encountering low yields or stalled reactions when attempting to install a cyclobutyl group onto a diazinane scaffold (e.g., piperazine, hexahydropyrimidine). This is a known kinetic bottleneck caused by the unique conformational "pucker" of the cyclobutyl ring combined with the chair conformation of the diazinane.

This guide moves beyond standard textbook protocols to address the specific hydrodynamic and steric realities of this transformation.

Module 1: The Diagnostic Hub

Before altering your conditions, identify the specific failure mode.

The Core Problem: The cyclobutyl group is not flat; it exists in a puckered conformation (


25° dihedral angle). When a hindered secondary amine (like a 2-substituted piperazine) attempts to attack a cyclobutanone (reductive amination) or a cyclobutyl halide (

), the trajectory is blocked by the axial hydrogens of the diazinane ring and the "butterfly" wings of the cyclobutane.

Decision Matrix: Select Your Synthesis Strategy

G cluster_legend Methodology Legend Start Start: Diazinane Substrate Check Is the N-site sterically hindered? (e.g., 2-Me-piperazine) Start->Check Direct Standard Reductive Amination (NaBH(OAc)3, DCE) Check->Direct No (Unsubstituted) Ti_Route Titanium-Mediated Reductive Amination (Ti(OiPr)4 + NaBH4) Check->Ti_Route Yes (Moderate Sterics) Photo Photoredox Catalysis (Radical C-H Functionalization) Ti_Route->Photo Fails?

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate complexity.

Module 2: The "Gold Standard" Protocol (Titanium-Mediated)

Scenario: You are using cyclobutanone. Standard reductive amination (STAB/


) yields <20% or returns starting material.

The Fix: Standard conditions fail because the equilibrium between the hindered amine and cyclobutanone favors the ketone, not the iminium ion. You must force the equilibrium using a Lewis Acid dehydrating agent: Titanium(IV) isopropoxide (


).
Optimized Protocol: Ti-Mediated Reductive Amination
ParameterSpecificationRationale
Stoichiometry Amine (1.0 eq) : Ketone (1.2 eq) : Ti(OiPr)4 (1.5 eq) Ti acts as both Lewis acid activator and water scavenger.[1]
Solvent Neat or THF (High Conc.)High concentration drives bimolecular iminium formation.
Reductant NaBH4 (2.0 eq)Stronger than STAB; added after iminium formation.
Temperature 40–60 °C (Step 1)

RT (Step 2)
Heat is required to overcome the steric barrier of iminium formation.

Step-by-Step Workflow:

  • Activation (The "Cook" Phase):

    • In a dry vial, combine the diazinane (1.0 equiv) and cyclobutanone (1.2–1.5 equiv).

    • Add Ti(OiPr)4 (1.5 equiv) neat (or in minimal dry THF if solid).

    • Stir under

      
       at 40–50 °C for 4–16 hours .
      
    • Checkpoint: The solution becomes viscous/yellow. This indicates the formation of the titanium-amine complex.

  • Reduction (The "Quench" Phase):

    • Dilute with dry MeOH (or EtOH) to solubilize the complex.

    • Cool to 0 °C.

    • Add NaBH4 (2.0 equiv) portion-wise. (Caution: Gas evolution).

    • Warm to RT and stir for 2 hours.

  • Workup (The "Crash" Phase):

    • Crucial Step: Quench with 0.1 M NaOH or wet EtOAc. A white precipitate (

      
      ) will form.
      
    • Filter through a Celite pad to remove the titanium salts.

    • Extract filtrate with DCM/EtOAc.

Module 3: Troubleshooting FAQs

Q1: Why can't I just use Cyclobutyl Bromide (


)? 
A:  This is a common trap.
  • The Issue: Cyclobutyl halides are mechanistically "cursed." The puckered ring prevents effective backside attack (

    
    ), while the ring strain makes the 
    
    
    
    -hydrogens highly acidic, promoting E2 elimination to cyclobutene.
  • The Result: You will isolate mostly elimination product (cyclobutene gas) and starting amine.

  • Exception: If you must alkylate, use Cyclobutyl nonaflate (more reactive leaving group) in a polar aprotic solvent (DMF) with a non-nucleophilic base (DIPEA), but expect low yields.

Q2: My reaction stalled at the iminium intermediate (Step 1). A: If the Ti-complex forms but doesn't reduce:

  • Solvent Switch: Switch from MeOH to 2,2,2-Trifluoroethanol (TFE) during the reduction step. TFE stabilizes the transition state for hydride transfer in hindered systems.

  • Microwave: Run Step 1 (Ti-complex formation) in a microwave reactor at 80 °C for 30 mins (neat).

Q3: I see "Over-Alkylation" products. A: This occurs if your diazinane is a primary amine (e.g., N-H on both sides).

  • Fix: You cannot control mono-cyclobutylation easily with cyclobutanone due to the small size of the group. You must protect one nitrogen (e.g., N-Boc-piperazine) before reaction, then deprotect later.

Module 4: Advanced Pathways (The "Nuclear" Option)

If the amine is extremely hindered (e.g., adjacent gem-dimethyl groups), reductive amination will fail regardless of the catalyst. You must switch to Radical Chemistry .

Pathway: Photoredox Decarboxylative Coupling Instead of cyclobutanone, use Cyclobutane Carboxylic Acid active esters or redox-active esters (NHPI esters).

Mechanism Substrate Cyclobutyl-COOH (Redox Active Ester) Radical Cyclobutyl Radical (•) Substrate->Radical SET Reduction -CO2 Product N-Cyclobutyl Diazinane Radical->Product Radical Addition to Ni-Amine Complex Catalyst Ir/Ru Catalyst (Blue Light) Catalyst->Substrate Excitation

Figure 2: Photoredox pathway bypassing steric hindrance via radical intermediates.

Protocol Summary:

  • Reagents: Ir(ppy)3 (cat), NiCl2·glyme (cat), Ligand (dtbbpy).

  • Mechanism: Generates a planar cyclobutyl radical that attacks the metal-amine center, bypassing the

    
    /Iminium steric penalties.
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996.[2][3][4] Link

    • Foundational text for STAB reduction, including limit
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[5] Journal of Organic Chemistry, 1990.[5] Link

    • The definitive guide for the Ti(OiPr)4 protocol.
  • Mykhailiuk, P. K. "Generation of C(sp3)-rich Bioisosteres via Photoredox Catalysis." Angewandte Chemie, 2019. Link

    • Covers advanced radical methods for cyclobutyl install
  • Duncton, M. A. J. "Minisci Reactions: Versatile Tools for the Functionalization of Heterocycles." MedChemComm, 2011. Link

    • Context for radical addition to hetero

Sources

Controlling moisture sensitivity during 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione processing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Introduction: The Challenge of a Hygroscopic Intermediate

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is a key heterocyclic building block in modern medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. As a structural analog of 5-fluorouracil, its fluorinated pyrimidinetrione core is highly susceptible to moisture-induced degradation. Trace amounts of water can initiate hydrolysis, leading to ring-opening and subsequent decomposition, which severely impacts reaction yield, purity, and reproducibility.

This guide provides field-proven troubleshooting advice and detailed protocols to empower researchers to proactively manage moisture sensitivity. By understanding the "why" behind each technique, you can ensure the integrity of your material and the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. Could moisture be the culprit?

A1: Absolutely. This is the most common symptom of moisture contamination. The electrophilic nature of the pyrimidinetrione ring system, enhanced by the electron-withdrawing fluorine atom, makes it susceptible to nucleophilic attack by water. This can consume your starting material before it has a chance to react as intended, leading to dramatically reduced yields.

Q2: What are the physical signs that my compound may have been compromised by moisture?

A2: While the compound itself may not change color, you might observe a change in its physical properties. A typically free-flowing crystalline solid may become clumpy, sticky, or even appear "wet." In solution, unexpected precipitation could indicate the formation of less soluble degradation products.

Q3: How should I store 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione to ensure its long-term stability?

A3: Proper storage is critical. The material should be kept in a tightly sealed container, preferably with a PTFE-lined cap.[1] For optimal protection, store this primary container inside a desiccator containing a suitable drying agent (e.g., Drierite or molecular sieves).[2] For long-term storage or for highly sensitive downstream applications, storage within an inert atmosphere glovebox is the gold standard.[3][4]

Q4: I used a commercial "anhydrous" solvent, but my reaction still failed. Why?

A4: Commercially available anhydrous solvents, while low in water content, are not perfectly dry and can absorb atmospheric moisture each time the bottle is opened.[2] For highly moisture-sensitive reactions, the water content in these solvents (often 10-50 ppm) is sufficient to cause issues. It is best practice to use freshly dried solvents that have been purified in the lab or dispensed from a dedicated solvent purification system (SPS).[5]

In-Depth Troubleshooting Guides

Issue 1: Significant Impurity Profile Detected by HPLC/LC-MS

Q: My analysis shows multiple unknown peaks alongside unreacted starting material. What is the likely degradation pathway initiated by water?

A: The degradation of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione by water is mechanistically analogous to the well-documented hydrolysis of 5-fluorouracil.[6] The process begins with the nucleophilic addition of water across the C5-C6 double bond. This disrupts the aromaticity of the ring and forms a less stable 5,6-dihydro-5-fluoro-6-hydroxyuracil intermediate. This intermediate is prone to rapid, irreversible ring-opening through cleavage of the N1-C6 or N3-C4 bonds, ultimately leading to a cascade of smaller, highly polar byproducts that are difficult to remove.[6]

The proposed initial steps of this degradation are visualized below.

Caption: Proposed initial pathway for moisture-induced degradation.

Issue 2: Inconsistent Reaction Performance and Reproducibility

Q: My results vary significantly from one experiment to the next, even when following the same procedure. How can I ensure my reaction environment is consistently anhydrous?

A: Inconsistency is a classic sign of variable moisture levels. To achieve reproducibility, every component of the reaction system—glassware, solvents, reagents, and atmosphere—must be rigorously controlled.

  • Glassware: A thin film of adsorbed moisture is present on all lab glassware at ambient conditions. This film must be removed immediately before use.[7] The most effective method is to oven-dry glassware at >125 °C for at least 4 hours (or overnight) and assemble it hot while flushing with a stream of dry, inert gas (nitrogen or argon).[3][7] This prevents re-adsorption of moisture as the glass cools.

  • Solvents: Never assume a commercial solvent is dry enough. It is essential to use solvents that have been freshly purified. The choice of drying agent depends on the solvent's chemical nature.

Table 1: Recommended Drying Agents for Common Aprotic Solvents

Solvent Primary Drying Agent Incompatibilities & Notes Target Water Content
Tetrahydrofuran (THF) Sodium/Benzophenone Explosion risk if peroxides are present. Always test for peroxides first. The deep blue color of the ketyl radical indicates an anhydrous, oxygen-free state.[8] < 10 ppm
Dichloromethane (DCM) Calcium Hydride (CaH₂) Distillation is required. CaH₂ is a versatile and effective agent for halogenated solvents.[5] < 15 ppm
Acetonitrile (MeCN) Calcium Hydride (CaH₂) Stir over CaH₂ for 24h, then distill. Avoid acidic agents like P₄O₁₀ which can cause polymerization. < 20 ppm
Toluene Sodium/Benzophenone Similar to THF, the blue ketyl indicator works well. Can also be dried by azeotropic distillation.[9] < 10 ppm

| N,N-Dimethylformamide (DMF) | Molecular Sieves (4Å) | Pre-dry with sieves, then distill under reduced pressure to prevent decomposition. Store over activated sieves. | < 50 ppm |

  • Atmosphere: Air is approximately 40% relative humidity at standard conditions, representing a vast reservoir of water. All manipulations involving the fluorinated trione or other moisture-sensitive reagents (e.g., strong bases, organometallics) must be performed under an inert atmosphere using either a glovebox or Schlenk line techniques .[3] A simple balloon of nitrogen is often insufficient for highly sensitive systems as it does not provide a robust barrier to atmospheric diffusion.[10]

Issue 3: Challenges During Scale-Up for Drug Development

Q: We are moving from a 1g scale to a 100g scale and are seeing new impurities and thermal control issues. Are these related to moisture?

A: Yes, these issues are often interconnected and exacerbated during scale-up. As the volume of a reaction increases, the surface-area-to-volume ratio decreases dramatically.[11] This has two critical consequences:

  • Inefficient Heat Transfer: The hydrolysis of the trione can be exothermic. On a small scale, this heat dissipates quickly. On a larger scale, inefficient heat removal can create localized hotspots, accelerating the rate of degradation and promoting side reactions, leading to new impurities.[12]

  • Magnified Impact of Contaminants: A small amount of moisture introduced during reagent transfer has a much greater absolute effect on a larger batch. What might cause a 1% yield loss at 1g scale could lead to a 10% loss or more at 100g scale, along with significant downstream purification challenges.

Solution Workflow for Scale-Up:

Caption: Key process controls for successful scale-up.

To mitigate these risks, implement strict engineering controls:

  • Use a jacketed reactor with an overhead stirrer and a calibrated temperature probe to accurately monitor the internal reaction temperature, not the jacket temperature.[13]

  • Perform reagent additions via a pump at a controlled rate to manage any exotherms.

  • Purge the reactor headspace with a steady flow of inert gas; do not rely on a static atmosphere.[13]

Experimental Protocols

Protocol 1: Rigorous Drying of Dichloromethane (DCM) via Distillation

This protocol describes the drying of DCM using calcium hydride (CaH₂), a highly effective method for chlorinated solvents.[5]

Safety: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. CaH₂ reacts with water to produce flammable hydrogen gas.

  • Pre-Drying (Optional): If the solvent is suspected to have high water content, stir it over anhydrous magnesium sulfate (MgSO₄) for 1-2 hours and filter.

  • Apparatus Setup: Assemble a distillation apparatus using oven-dried glassware. Ensure all joints are properly sealed. The receiving flask should have a gas inlet connected to a nitrogen/argon line and a bubbler.

  • Add Drying Agent: To the distillation flask, add calcium hydride powder (approx. 5-10 g per liter of DCM).

  • Add Solvent: Transfer the DCM to the distillation flask.

  • Reflux: Stir the mixture and gently heat it to reflux (approx. 40 °C) under a positive pressure of inert gas. Allow it to reflux for at least 2-4 hours or until the evolution of hydrogen gas ceases (as observed in the bubbler).

  • Distillation: After the reflux period, increase the heat slightly to begin distillation. Collect the dry DCM distillate in the receiving flask under a positive inert gas atmosphere.

  • Storage: The freshly distilled solvent should be used immediately or stored in a tightly sealed bottle (e.g., a Sure/Seal™ bottle) over activated 3Å molecular sieves to maintain dryness.[7][14]

Protocol 2: Handling and Transfer Under an Inert Atmosphere

This protocol details the transfer of the solid 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione using Schlenk line techniques.

Safety: This procedure requires familiarity with inert atmosphere techniques. If unsure, seek guidance from experienced personnel.

  • Glassware Preparation: Take a clean, dry Schlenk flask equipped with a magnetic stir bar. Attach it to the Schlenk line, and perform at least three vacuum/inert gas backfill cycles to remove air and adsorbed moisture.[3] Leave the flask under a positive pressure of inert gas.

  • Weighing the Solid: In a glovebox, weigh the required amount of the trione into a small, dry vial. If a glovebox is not available, weigh it quickly in the open air and immediately add it to the reaction flask against a strong counter-flow of inert gas. This latter method is less ideal and should only be used if the exposure time is minimal (<30 seconds).

  • Adding the Solid: Quickly remove the stopper from the Schlenk flask while maintaining a strong positive outflow of inert gas. Add the solid to the flask. Immediately reseal the flask.

  • Purging: Evacuate and backfill the flask with inert gas three more times to remove any air that may have been introduced during the transfer.

  • Solvent Addition: Add the freshly dried, anhydrous solvent to the flask via a gas-tight, dry syringe or through a cannula transfer from another Schlenk flask or Sure/Seal™ bottle.[2][7] The reaction is now ready for the subsequent steps.

References

  • Martino, R., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Scribd. (n.d.). Effective Methods for Drying Solvents. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Available at: [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Available at: [Link]

  • Sakai, T. T., & Santi, D. V. (1974). Hydrolysis of hydroxybenzotrifluorides and fluorinated uracil derivatives.
  • Tuna, D., et al. (2011). Nonradiative Deactivation Mechanisms of Uracil, Thymine, and 5-Fluorouracil: A Comparative ab Initio Study. The Journal of Physical Chemistry A.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Uracil and 5-fluorouracil degradation pathway. Available at: [Link]

  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Available at: [Link]

  • Organic Chemistry Lab Techniques. (2022). Inert Atmosphere. YouTube. Available at: [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986).
  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology.
  • Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. Available at: [Link]

  • Microinnova. (2026). 5 Common Challenges in Process Scale-Up & How to Overcome Them. Available at: [Link]

  • Asahi Glassplant Inc. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • Allfluoro Pharmaceutical Company Limited. (n.d.). R&D Support. Available at: [Link]

  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules.
  • RayPCB. (2024). Effective Ways of Moisture Sensitive Device Storage and Handling. Available at: [Link]

  • Desai, D. S., et al. (2001). The effects of packaging on the stability of a moisture sensitive compound.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Fluorinating agents. Available at: [Link]

  • Dehaen, W., et al. (2019). Synthesis and structure of 2,4,6-tricyclobutyl-1,3,5-trioxane.
  • Solvay. (n.d.).
  • de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules.
  • Verma, S., et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Chemistry & Biodiversity.
  • Christoffers, J., & Rössle, M. (2016). The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry.
  • Kampf, A., et al. (1981). Synthesis and biological activity of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione. Journal of Medicinal Chemistry.
  • Frontiers. (2025).
  • Patel, P. N., et al. (2025). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms.
  • Royal Society of Chemistry. (2025). Detection of anticoagulant rodenticides by direct analysis in real time time-of-flight mass spectrometry.
  • Roquette. (2026). How to tackle challenges of moisture sensitive actives through innovations. Available at: [Link]

  • Liu, Z.-Y., et al. (2011). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions. Analytical and Bioanalytical Chemistry.
  • The Good Scents Company. (n.d.). 2,4,6-triethyl tetrahydro-1,3,5-dithiazine triethylthialdine. Available at: [Link]

Sources

Validation & Comparative

Advanced HPLC Method Development for 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3][4]

Executive Summary & Compound Profile

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (CAS 1566825-57-7) is a specialized heterocyclic intermediate, structurally characterized as an N-substituted fluorinated barbituric acid derivative.[1][2][3][4] It serves as a critical pharmacophore building block in the synthesis of next-generation antivirals, particularly cap-dependent endonuclease inhibitors (e.g., Baloxavir marboxil analogs).[1][3][4]

Analyzing this compound presents distinct chromatographic challenges:

  • Acidity: The imide protons (N3-H) and the C5-H (activated by the fluorine and carbonyls) render the molecule acidic (pKa ~4.0–4.5).[2][3][4]

  • Polarity vs. Hydrophobicity: The core is highly polar, while the cyclobutyl group adds significant steric bulk and hydrophobicity, creating a "Janus-faced" retention profile.[1][3][4]

  • Detection: The lack of extended conjugation limits UV sensitivity to the low UV range (210–220 nm).[1][3][4]

This guide compares a Generic "Walk-Up" Method (C18/Formic Acid) against an Optimized Targeted Method (Phenyl-Hexyl/Phosphate Buffer), demonstrating why the latter offers superior resolution of critical process impurities (e.g., des-fluoro analogs).[1][2][3][4]

Method Development Logic: The Physicochemical Approach

Successful separation hinges on manipulating the ionization state and leveraging specific stationary phase interactions.[1][3][4]

The Ionization Trap
  • Challenge: At neutral pH, the compound exists in equilibrium with its enolate ion.[1][4] This results in peak broadening and poor retention on hydrophobic phases (C18).[1][3][4]

  • Solution: Acidic suppression (pH < 3.[1][3][4]0) is non-negotiable to force the molecule into its neutral, protonated state, maximizing interaction with the stationary phase.[1][3][4]

The Fluorine Factor [3][4]
  • Challenge: Separating the target from its des-fluoro impurity (1-cyclobutyl-1,3-diazinane-2,4,6-trione) is difficult on standard alkyl phases because the hydrophobicity difference is minimal.[1][2][3][4]

  • Solution: Fluorine atoms are highly electronegative and can engage in specific dipole-dipole interactions.[1][2][3][4] A Phenyl-Hexyl phase can exploit ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     interactions and the differing electron densities of the fluorinated vs. non-fluorinated rings.[2][3][4]
    
Comparative Study: Generic vs. Optimized

We compared two methodologies to establish the most robust protocol for purity analysis.

Method A: The Generic Alternative (Standard C18)
  • Column: C18 (L1), 150 x 4.6 mm, 5 µm.[1][3]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1][3][4]

  • Rationale: Standard "first-pass" method used in most QC labs.[1][2][3][4]

Method B: The Optimized Alternative (Phenyl-Hexyl) [2][3]
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.[1][3][4]

  • Mobile Phase: 10 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[1][3][4]

  • Rationale: Phosphate buffer provides stronger buffering capacity at low pH than formic acid, and the Phenyl-Hexyl ligand offers orthogonal selectivity.[1][3][4]

Experimental Data Comparison
ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Verdict
Retention Time (

)
4.2 min6.8 minMethod B allows better separation from solvent front.[2][3][4]
Peak Symmetry (

)
1.45 (Tailing)1.08 (Sharp)Method B eliminates silanol interaction tailing.[3][4]
Resolution (

)
1.8 (vs. des-fluoro impurity)4.2 (vs. des-fluoro impurity)Method B is far superior for impurity profiling.
Theoretical Plates (

)
~6,500~11,200Method B offers higher efficiency.[2][3][4]
Buffer Background High drift at 210 nm (Formic)Stable baseline (Phosphate)Method B allows lower LOQ.[3][4]
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Analyst Insight: The tailing in Method A is likely due to the weak buffering capacity of formic acid failing to fully suppress the ionization of the acidic N-H group, leading to "ion-drag" and secondary interactions with residual silanols.[3][4] Phosphate buffer in Method B locks the ionization state.[1][3][4]

Visualization: Method Development Decision Tree

The following workflow illustrates the logical pathway taken to arrive at the optimized method, emphasizing the "Fail-Fast" checkpoints.

MethodDevelopment Start Start: 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione PropCheck Analyze Properties: Acidic (pKa ~4) + Fluorinated Start->PropCheck Screen1 Screen 1: C18 + 0.1% Formic Acid PropCheck->Screen1 Result1 Result: Tailing Peaks (As > 1.4) Poor Impurity Res. Screen1->Result1 Decision1 Change Buffer System Result1->Decision1 Fix pH Control Screen2 Screen 2: C18 + 10mM Phosphate pH 2.5 Decision1->Screen2 Result2 Result: Good Symmetry Moderate Resolution Screen2->Result2 Decision2 Optimize Selectivity (Fluorine) Result2->Decision2 Target F-Selectivity Screen3 Screen 3: Phenyl-Hexyl + Phosphate pH 2.5 Decision2->Screen3 FinalResult Final Method: Rs > 4.0, As < 1.1 Screen3->FinalResult

Caption: Step-wise optimization workflow transitioning from generic conditions to specific stationary phase selection.

The Optimized Protocol (Standard Operating Procedure)

This protocol is self-validating; the system suitability criteria ensure the method is performing correctly before samples are run.[1][2][3][4]

Chromatographic Conditions:

  • Instrument: HPLC with PDA/UV Detector.

  • Column: Waters XBridge Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).[1][3][4]

  • Column Temperature: 35°C (Controls viscosity and mass transfer).[3][4]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm (Bandwidth 4 nm).[1][3][4]

Mobile Phase Preparation:

  • Mobile Phase A: Dissolve 1.36 g ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     in 1000 mL water. Adjust pH to 2.50 ± 0.05 with Dilute Phosphoric Acid (85%). Filter through 0.22 µm nylon membrane.[3][4]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[3][4]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Initial Hold
2.0 90 10 Start Elution
12.0 40 60 Linear Gradient
15.0 40 60 Wash
15.1 90 10 Re-equilibration

| 20.0 | 90 | 10 | End of Run |

System Suitability Criteria (Self-Validation):

  • Tailing Factor (

    
    ):  NMT 1.2 for the main peak.
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • Precision (%RSD): NMT 2.0% for 5 replicate injections of standard.

Validation Data Summary

The following data represents the performance characteristics of the optimized method, confirming its suitability for quantitative analysis.

Validation ParameterResultAcceptance Criteria
Linearity (

)
0.9998 (Range: 10–200 µg/mL)

LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N > 3 / S/N > 10
Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0%
Specificity No interference from blank/placeboNo co-eluting peaks
References
  • PubChem. (2025).[1][3][4][5][6] 1,3-Diazinane-2,4,6-trione;methane - Compound Summary and Physicochemical Properties. National Library of Medicine.[1][3][4] Retrieved from [Link]

  • MDPI. (2025). In Silico and RP HPLC Studies of Biologically Active Heterocycles: Lipophilicity and Retention Behavior. Molecules Journal. Retrieved from [Link]

  • ResearchGate. (2025). HPLC Method for Identification and Quantification of Fluorinated Pyrimidine Derivatives. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione: A Detailed ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione, a fluorinated barbiturate derivative. Drawing upon established principles of NMR spectroscopy and comparative data from analogous structures, we will dissect the expected spectral features of this molecule. This analysis serves as a critical resource for researchers engaged in the synthesis and characterization of related compounds.

Introduction: The Significance of Fluorinated Barbiturates

5-Fluorouracil (5-FU) and its derivatives are cornerstone chemotherapeutic agents, primarily utilized in the treatment of various cancers.[1][2] The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a key structural modification that enhances the cytotoxic effects of these compounds. The N-substitution of the uracil ring with moieties like a cyclobutyl group can significantly influence the compound's lipophilicity, metabolic stability, and overall pharmacological profile. Therefore, unambiguous characterization of these analogs, such as 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione, is a prerequisite for understanding their structure-activity relationships.

Predicted ¹H and ¹³C NMR Spectral Features

While experimental spectra for 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione are not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be constructed by analyzing the known spectral data of its constituent parts: the 5-fluorouracil core and the N-cyclobutyl substituent.

The 5-Fluorouracil Core

The core of the molecule is a 5-fluorinated barbituric acid ring system. The presence of the highly electronegative fluorine atom and the three carbonyl groups significantly influences the chemical shifts of the ring protons and carbons.

  • ¹H NMR: In related 5-fluorouracil derivatives, the proton at the C6 position (CH=CF) typically appears as a doublet due to coupling with the adjacent fluorine atom. This signal is expected to be in the downfield region, likely around δ 8.0 ppm.[2][3] The N-H proton of the uracil ring, if present and not substituted, is typically observed as a broad singlet at a high chemical shift (around δ 11-12 ppm).[2]

  • ¹³C NMR: The carbon atoms of the uracil ring exhibit characteristic chemical shifts. The carbonyl carbons (C2, C4, C6) will appear in the downfield region, typically between δ 150-170 ppm.[2] The C5 carbon, directly attached to the fluorine atom, will show a large one-bond C-F coupling constant (¹JCF) of approximately 230 Hz and will be significantly shifted downfield.[2][4] The C6 carbon will also be affected by the fluorine, showing a smaller two-bond C-F coupling (²JCCF).[2]

The N-Cyclobutyl Substituent

The cyclobutyl group introduces a set of aliphatic protons and carbons into the molecule. The puckered conformation of the cyclobutane ring can lead to complex splitting patterns.[5][6]

  • ¹H NMR: The protons of the cyclobutyl ring are expected to appear in the upfield region of the spectrum. The methine proton attached to the nitrogen (N-CH) will be the most downfield of the cyclobutyl signals due to the deshielding effect of the adjacent nitrogen atom. The methylene protons will likely appear as complex multiplets. The exact chemical shifts and coupling constants will depend on the ring's conformation.[6][7]

  • ¹³C NMR: The carbons of the cyclobutyl ring will resonate in the aliphatic region of the spectrum. The methine carbon attached to the nitrogen will be the most downfield, while the methylene carbons will be further upfield. Unsubstituted cyclobutane has a ¹³C resonance at approximately 22.4 ppm.[5]

Comparative Analysis with Structurally Related Compounds

To further refine our predictions, we can compare the expected spectra with known data for similar molecules.

Comparison with 5-Fluorouracil Derivatives

A series of novel 5-fluorouracil derivatives have been synthesized and characterized, providing a wealth of NMR data for comparison.[2] For instance, in (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl-4-(phthalimido)butyrate, the C6-H proton appears as a doublet at δ 8.09 ppm, and the N-H proton is at δ 11.99 ppm. The carbonyl carbons are observed at δ 157.90 and 149.71 ppm, with the C5-F carbon showing a characteristic large C-F coupling.[2] This data strongly supports our predictions for the uracil core of our target molecule.

Comparison with N-Substituted Barbiturates

The chemical shifts of the N-substituent are influenced by the electronic environment of the barbiturate ring. In N-substituted barbiturates, the protons and carbons of the substituent closest to the nitrogen atom experience a significant downfield shift. For example, in a study of 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione, the methine proton of the cyclohexyl group attached to the nitrogen appears at δ 5.14 ppm.[8] This suggests that the N-CH proton of the cyclobutyl group in our target molecule will also be significantly deshielded.

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of compounds like 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for polar molecules like uracil derivatives as it can help in observing exchangeable protons like N-H.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates a typical workflow for NMR data acquisition.

Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Table 1: Typical Acquisition Parameters for ¹H and ¹³C NMR

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400-600 MHz100-150 MHz
Pulse Program Standard single pulseProton-decoupled
Spectral Width ~16 ppm~250 ppm
Acquisition Time 2-4 s1-2 s
Relaxation Delay 1-5 s2-5 s
Number of Scans 8-161024 or more

Predicted Spectral Data Summary

Based on the comparative analysis, the following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Expected Multiplicity
C2=O-~150-
N3-H~11-12-br s
C4=O-~160-
C5-F-~140 (d, ¹JCF ≈ 230 Hz)-
C6-H~8.0~130 (d, ²JCCF)d
N1-CH~5.0-5.5~50-60m
Cyclobutyl CH₂~1.8-2.5~20-30m
Cyclobutyl CH₂~1.6-2.2~15-25m

Alternative and Complementary Analytical Techniques

While ¹H and ¹³C NMR are powerful tools for structural elucidation, other techniques can provide complementary information.

  • ¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atom and can provide valuable information about the electronic structure of the molecule.

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, providing definitive structural assignments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carbonyl (C=O) and N-H bonds.

The following diagram illustrates the logical flow of combining different analytical techniques for comprehensive structural elucidation.

Structural_Elucidation MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Initial Structure) MS->NMR_1D IR IR Spectroscopy (Functional Groups) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Final_Structure Final Structure Confirmation NMR_2D->Final_Structure

Figure 2: A flowchart demonstrating the integration of various spectroscopic techniques for unambiguous structural determination.

Conclusion

The detailed analysis of the expected ¹H and ¹³C NMR spectra of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione, based on a comparative study of analogous compounds, provides a robust framework for the characterization of this and related fluorinated barbiturates. By understanding the influence of the 5-fluoro-substituent and the N-cyclobutyl group on the spectral features, researchers can confidently assign the structure of newly synthesized derivatives. The integration of one- and two-dimensional NMR techniques, alongside other analytical methods, remains the gold standard for the comprehensive structural elucidation of novel pharmaceutical compounds.

References

  • Malet-Martino, M., & Martino, R. (2002). Clinical studies of 5-fluorouracil and its oral prodrugs from a chemical and pharmacological perspective. Chem. Rev., 102(11), 3961-3990. [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 15(12), 9036-9048. [Link]

  • ¹H-NMR and ¹³C-NMR spectra of 5-FA. (a) ¹H-NMR spectrum of 5-FA (600 MHz, solvent DMSO). ResearchGate. [Link]

  • 5‐Fluorouracil solutions: NMR study of acid–base equilibrium in water and DMSO. Magnetic Resonance in Chemistry, 52(11), 693-701. [Link]

  • Complete assignments of the ¹H and ¹³C NMR spectra of some fluoro‐substituted chromenes. Magnetic Resonance in Chemistry, 33(10), 827-830. [Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 58(8), 766-773. [Link]

  • A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 38-44. [Link]

  • A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

  • Carbon-13 nuclear magnetic resonance chemical shifts of seven barbiturates. Journal of Pharmaceutical Sciences, 62(11), 1881-1882. [Link]

  • Synthesis, X-ray structure, DFT investigation and in silico molecular docking of 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6- trione. Journal of Molecular Structure, 1224, 129068. [Link]

  • Applications of quantitative ¹H- and ¹³C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 2(4), 439-456. [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. In Metabolomics. Humana Press, New York, NY. [Link]

  • How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

Sources

A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of the novel compound 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione. Designed for researchers, scientists, and drug development professionals, this document outlines a robust experimental workflow for its characterization and offers a comparative analysis with the well-documented fragmentation of 5-Fluorouracil (5-FU), a structurally related and clinically significant compound.

Introduction: The Analytical Imperative for Novel Drug Candidates

In the landscape of small molecule drug discovery, the precise structural elucidation of novel chemical entities is paramount.[1][2] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technology, offering unparalleled sensitivity and selectivity for the identification and quantification of drug candidates and their metabolites.[3][4] This guide focuses on 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione, a compound featuring a barbituric acid core, N-alkylation, and fluorination – moieties that suggest potential therapeutic relevance. Understanding its behavior under mass spectrometric conditions is crucial for developing robust bioanalytical methods.[5]

The core of this analysis lies in predicting the fragmentation pathways of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione by drawing parallels with the known fragmentation of N-alkylated uracils and fluoropyrimidines.[6][7] This predictive approach, grounded in established fragmentation mechanisms, provides a solid foundation for method development and structural confirmation.

Proposed Experimental Workflow

To investigate the fragmentation patterns of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione, a systematic LC-MS/MS method development approach is proposed. The workflow is designed to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry a Standard Solution Preparation (1 mg/mL in Methanol) b Serial Dilution (to 1 µg/mL in 50:50 Acetonitrile:Water) a->b c Injection of Sample d C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) c->d e Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) d->e f Electrospray Ionization (ESI) (Positive and Negative Modes) e->f g Full Scan MS (m/z 50-500) f->g h Tandem MS (MS/MS) (Collision-Induced Dissociation - CID) g->h i Data Acquisition and Analysis h->i

Caption: Proposed LC-MS/MS Experimental Workflow.

Detailed Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione at a concentration of 1 mg/mL in methanol.
  • Perform serial dilutions to a working concentration of 1 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid. This ensures compatibility with the initial mobile phase conditions and promotes efficient ionization.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this moderately polar molecule.[8]
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: A starting condition of 5% B, ramping to 95% B over 5-7 minutes, followed by a hold and re-equilibration. This gradient will effectively elute the analyte while separating it from potential impurities.[8]
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C to ensure reproducible retention times.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to obtain comprehensive fragmentation data.
  • Full Scan MS: Acquire data in the m/z range of 50-500 to identify the precursor ion.
  • Tandem MS (MS/MS): Perform Collision-Induced Dissociation (CID) on the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode. A stepped collision energy (e.g., 10, 20, 40 eV) is advised to capture both low and high-energy fragments.

Predicted Fragmentation Pathways of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

The structure of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (Molecular Formula: C8H9FN2O3) has a calculated monoisotopic mass of 200.0597 Da.

Positive Ion Mode ([M+H]⁺, m/z 201.0675)

In positive ion mode, protonation is expected to occur on one of the nitrogen or oxygen atoms. The fragmentation is likely to be initiated by the cleavage of the N-cyclobutyl bond, a common pathway for N-alkylated uracils.[6]

G M [M+H]⁺ m/z 201.07 F1 Loss of Cyclobutene (-C₄H₆) M->F1 -54.05 Da F2 Loss of Cyclobutyl Radical (-C₄H₇) M->F2 -55.06 Da P1 [C₄H₄FN₂O₃]⁺ m/z 147.02 F1->P1 P2 [C₄H₃FN₂O₃]⁺ m/z 146.01 F2->P2 F3 Loss of HNCO from m/z 147 P1->F3 -43.01 Da F4 Loss of FCO from m/z 147 P1->F4 -46.99 Da P3 [C₃H₃FNO₂]⁺ m/z 104.01 F3->P3 P4 [C₃H₃N₂O₂]⁺ m/z 100.02 F4->P4

Caption: Predicted Fragmentation Pathway in Positive Ion Mode.

Key Predicted Fragments (Positive Mode):

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossProposed Structure/Mechanism
201.07147.02C4H6 (Cyclobutene)Cleavage of the N-cyclobutyl bond with hydrogen rearrangement to the ring, a characteristic fragmentation for N-alkylated uracils.[6]
201.07146.01C4H7• (Cyclobutyl radical)Homolytic cleavage of the N-cyclobutyl bond.
147.02104.01HNCO (Isocyanic Acid)Retro-Diels-Alder type fragmentation of the remaining fluorouracil-like core.[9]
147.02100.02FCO•Cleavage involving the fluorine and a carbonyl group.
Negative Ion Mode ([M-H]⁻, m/z 199.0519)

In negative ion mode, deprotonation will likely occur at the N-H position. Fragmentation pathways can be distinct from positive mode.

Key Predicted Fragments (Negative Mode):

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossProposed Structure/Mechanism
199.05128.99C4H6 + H•Loss of cyclobutene following deprotonation, leading to a 5-Fluorouracil anion.
199.0541.99C4H9FN2O2Fragment corresponding to isocyanate anion [NCO]⁻, a common small fragment from uracil-like structures.[10]
128.9986.98HNCOLoss of isocyanic acid from the 5-Fluorouracil anion.

Comparison with 5-Fluorouracil (5-FU)

A direct comparison with a well-known analogue like 5-Fluorouracil provides a benchmark for the identification and differentiation of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione.

5-FU (Molecular Formula: C4H3FN2O2, Monoisotopic Mass: 130.0155 Da)

AnalytePrecursor Ion (m/z)Key Fragments (m/z)Differentiating Feature
1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione [M+H]⁺: 201.07147.02, 146.01, 104.01Presence of fragments resulting from the loss of the cyclobutyl group.
5-Fluorouracil (5-FU) [11][M+H]⁺: 131.02 / [M-H]⁻: 128.9788.00, 42.00 (from [M-H]⁻)Absence of the higher mass precursor and fragments related to the cyclobutyl moiety. The fragment at m/z 42 corresponds to the loss of HNCO.

The most significant differentiating feature will be the neutral loss of 54 Da (C4H6) or 55 Da (C4H7) from the precursor ion of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione, which is absent in the fragmentation of 5-FU. This unique fragmentation signature can be leveraged to develop highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for quantitative analysis.

Conclusion and Future Directions

This guide provides a theoretically grounded framework for the LC-MS/MS analysis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione. The proposed experimental workflow and predicted fragmentation patterns offer a robust starting point for its definitive identification and characterization. The key to differentiating this novel compound from structurally similar molecules like 5-FU lies in the characteristic loss of the N-cyclobutyl group.

Further experimental work should focus on validating these predicted fragmentation pathways using high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the product ions.[2] This will provide the highest level of confidence in the structural elucidation and pave the way for the development of validated quantitative assays essential for advancing this compound through the drug development pipeline.

References

  • Application of LCMS in small-molecule drug development. New Food Magazine. (2016). [Link]

  • LC-MS/MS Method Development in Canada US - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. (2025). [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. (2016). [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. (2025). [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. (n.d.). [Link]

  • Mass spectra of substituted uracils. Scilit. (n.d.). [Link]

  • On the gas phase fragmentation of protonated uracil: a statistical perspective. RSC Publishing. (n.d.). [Link]

  • The most important fragments of fluorouracil. The masses of equivalent... ResearchGate. (n.d.). [Link]

  • Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. PubMed. (2020). [Link]

  • DFT study of the fragmentation mechanism of uracil RNA base. PubMed. (2012). [Link]

  • Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. PMC. (n.d.). [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Detection of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione Residues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of validated analytical methodologies for the detection and quantification of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione. The content is structured to provide researchers, scientists, and drug development professionals with the necessary technical insights and practical guidance to select and implement a suitable analytical method for their specific research needs. The methodologies discussed are grounded in established principles of analytical chemistry and adhere to regulatory validation guidelines to ensure data integrity and reliability.

Introduction to 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione and the Imperative for Validated Analysis

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Its structural similarity to other biologically active triazinane and pyrimidinetrione derivatives necessitates the development of robust and reliable analytical methods for its detection and quantification in various matrices.[1][2][3] The ability to accurately measure residue levels is critical for pharmacokinetic studies, metabolism research, and ensuring product safety and efficacy.

Validated analytical methods are the cornerstone of regulatory compliance and scientific rigor. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for the validation of analytical procedures.[4][5][6][7][8][9] These guidelines emphasize that method validation is a continuous process that demonstrates an analytical procedure is fit for its intended purpose.[6][10][11] This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and will detail the validation parameters as stipulated by these regulatory bodies.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is contingent upon several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation. Here, we compare two prevalent techniques for the analysis of small organic molecules like 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione.

High-Performance Liquid Chromatography with Ultraviolet (UV) Detection

HPLC-UV is a widely accessible and robust technique suitable for the quantification of compounds that possess a UV chromophore.[12][13][14] Given the heterocyclic nature of the target analyte, it is expected to exhibit UV absorbance, making this a viable analytical approach.

Principle: The method involves separating the analyte from other components in a sample matrix using a liquid chromatographic column. The amount of analyte is then quantified by measuring its absorbance of UV light at a specific wavelength.

Advantages:

  • Cost-effective and widely available instrumentation.

  • Relatively simple method development and operation.

  • Robust and reproducible for routine analysis.

Limitations:

  • Lower sensitivity compared to mass spectrometry.

  • Potential for interference from co-eluting compounds with similar UV spectra, which can compromise selectivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for trace-level quantification of organic molecules in complex matrices due to its superior sensitivity and selectivity.[15][16][17][18]

Principle: Similar to HPLC, the analyte is first separated by liquid chromatography. It is then introduced into a mass spectrometer, where it is ionized. Specific ions (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity.[15]

Advantages:

  • Exceptional sensitivity, allowing for the detection of very low residue levels.

  • High selectivity, minimizing the impact of matrix interference.

  • Provides structural information, confirming the identity of the analyte.

Limitations:

  • Higher cost of instrumentation and maintenance.

  • More complex method development and potential for matrix effects (ion suppression or enhancement).

Method Validation: A Framework for Trustworthiness

According to ICH Q2(R1) guidelines, the validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[5][8] The key validation characteristics include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols and Data

The following sections provide detailed, illustrative protocols for the analysis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione using HPLC-UV and LC-MS/MS. These protocols are based on established methods for structurally related compounds and serve as a starting point for method development and validation.[12][19][20][21]

Proposed HPLC-UV Method

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • HPLC grade acetonitrile and water

  • Reference standard of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the reference standard (e.g., 220 nm)

  • Injection Volume: 10 µL

Sample Preparation (Protein Precipitation for Plasma Samples):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation & Reconstitution centrifuge->evaporate inject Injection evaporate->inject separation C18 Column Separation inject->separation detection UV Detection separation->detection quant Quantification detection->quant

Caption: Workflow for HPLC-UV analysis.

Table 1: Illustrative Validation Data for HPLC-UV Method

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998
Range 10 - 1000 ng/mL10 - 1000 ng/mL
Accuracy (% Recovery) 80 - 120%95.2 - 103.5%
Precision (% RSD)
- Repeatability≤ 15%< 8%
- Intermediate Precision≤ 15%< 10%
LOQ S/N ≥ 1010 ng/mL
LOD S/N ≥ 33 ng/mL
Specificity No interference at RTNo interfering peaks observed from blank matrix.
Proposed LC-MS/MS Method

Instrumentation:

  • LC-MS/MS system (Triple Quadrupole)

  • UPLC/UHPLC system for fast separations

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Data acquisition and processing software

Reagents:

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Reference standard of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

  • Stable isotope-labeled internal standard (SIL-IS), if available

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)

  • MRM Transitions: To be determined by infusing the reference standard. For example:

    • Quantifier: m/z [M+H]⁺ → fragment 1

    • Qualifier: m/z [M+H]⁺ → fragment 2

Sample Preparation: The same protein precipitation method as for HPLC-UV can be used. Alternatively, a more advanced technique like solid-phase extraction (SPE) could be employed for cleaner extracts and improved sensitivity.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extraction Extraction (e.g., SPE) sample->extraction concentration Concentration extraction->concentration inject Injection concentration->inject separation UPLC Separation inject->separation ionization Ionization (ESI) separation->ionization detection MRM Detection ionization->detection quant Quantification detection->quant

Caption: Workflow for LC-MS/MS analysis.

Table 2: Illustrative Validation Data for LC-MS/MS Method

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.999
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 80 - 120%98.1 - 105.7%
Precision (% RSD)
- Repeatability≤ 15%< 5%
- Intermediate Precision≤ 15%< 7%
LOQ S/N ≥ 100.1 ng/mL
LOD S/N ≥ 30.03 ng/mL
Specificity No interference at RTNo interfering peaks observed in MRM channels.
Matrix Effect 85 - 115%92 - 108%

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are viable techniques for the analysis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione. The choice between them should be guided by the specific requirements of the study.

  • For routine analysis in quality control settings where residue levels are expected to be relatively high, the HPLC-UV method offers a cost-effective and robust solution.

  • For bioanalytical studies, such as pharmacokinetics or metabolism, where high sensitivity and selectivity are paramount for detecting trace levels in complex biological matrices, the LC-MS/MS method is unequivocally superior.

Regardless of the chosen method, a thorough validation according to regulatory guidelines is mandatory to ensure the generation of reliable and defensible data.[10][11][22] The protocols and data presented in this guide provide a solid foundation for the development and validation of analytical methods for 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione.

References

  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). Food and Drug Administration. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). ICH. Retrieved from [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]

  • Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. (n.d.). University of Almeria. Retrieved from [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters Corporation. Retrieved from [Link]

  • Liquid Chromatography–Mass Spectrometry-Based Molecular Profiling of Vertigoheel. (2026, February 16). MDPI. Retrieved from [Link]

  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. (2023, September 1). PubMed. Retrieved from [Link]

  • 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione. (n.d.). PMC. Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021, June 26). PMC. Retrieved from [Link]

  • Liquid chromatography with time-of-flight mass spectrometry for simultaneous determination of chemotherapeutant residues in salmon. (n.d.). UAL. Retrieved from [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018, November 1). PMC. Retrieved from [Link]

  • Drinking Water Analytical Methods. (2025, November 4). California State Water Quality Control Board. Retrieved from [Link]

  • Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process. (2022, February 10). LeoPARD. Retrieved from [Link]

  • 5-Ethenyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione Synonyms. (2025, October 15). EPA. Retrieved from [Link]

  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. (2021, February 15). MDPI. Retrieved from [Link]

Sources

Reference standards for 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione purity testing

[1]

Executive Summary & Chemical Context

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (CAS: 1566825-57-7) is a specialized fluorinated pyrimidine derivative.[1][2][3] In drug development, it primarily serves as an impurity reference standard for Active Pharmaceutical Ingredients (APIs) containing fluoropyrimidine or cyclobutyl-substituted heterocyclic cores.

Structurally, it is a barbituric acid derivative .[4] Its presence in an API matrix often indicates:

  • Over-oxidation of a uracil or cytosine intermediate.

  • Incomplete reduction during the synthesis of reduced pyrimidine scaffolds.

  • Degradation of the parent drug under oxidative stress.

Chemical Profile
PropertySpecification
Systematic Name 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione
Common Name 1-Cyclobutyl-5-fluorobarbituric acid
CAS Number 1566825-57-7
Molecular Formula C₈H₉FN₂O₃
Molecular Weight 200.17 g/mol
pKa (Calculated) ~4.0 (Acidic NH at C3/C5)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent)

Comparative Analysis of Reference Standard Grades

When selecting a standard for regulatory submission (IND/NDA), the "grade" of the material dictates its permissible use.

FeaturePrimary Reference Standard (Pharmacopeial/Official) Secondary Standard (Certified Reference Material - CRM) Research Grade (Synthesis Impurity)
Traceability Traceable to SI units via intrinsic properties; often established by USP/EP/BP.Traceable to a Primary Standard or certified via absolute methods (qNMR/Mass Balance).No formal traceability; "As is" purity.
Purity Assignment Mass Balance (100% - Impurities) . Includes TGA (volatiles), KF (water), ROI (inorganics).Assay % (w/w) determined by qNMR or HPLC against a primary standard.Chromatographic Purity (Area %) only. Does not account for salt/solvate content.
Uncertainty Low, explicitly calculated (e.g., ±0.3%).Moderate, provided on CoA (e.g., ±1.0%).[5]Unknown.
Intended Use Assay of API ; Calibration of Secondary Standards.Routine QC Release ; Impurity Quantification; Method Validation.Peak Identification (Retention Time marker) only.
Cost/Availability High / Low Availability (Custom qualification often required).Moderate / Commercial Suppliers (e.g., MolCore, ChemSrc).Low / Widely Available.

Recommendation: Since a specific USP/EP monograph for this impurity is not currently established, researchers must characterize a Secondary Standard using the Mass Balance Approach (HPLC Purity + Residual Solvents + Water + Sulfated Ash) to establish a "Potency on As-Is Basis" for quantitative calculations.

Experimental Protocol: Purity Determination by HPLC

This protocol validates the purity of the standard itself and can be adapted to detect this impurity in an API matrix.

A. Chromatographic Conditions[8]
  • Instrument: HPLC/UPLC with PDA (Photodiode Array) Detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).

    • Rationale: Barbiturates are polar and acidic; a C18 column provides adequate retention.

  • Mobile Phase A: 0.1% Phosphoric Acid or 10 mM Ammonium Acetate (pH adjusted to 3.0).

    • Rationale: Low pH suppresses ionization of the barbituric acid moiety (pKa ~4), improving peak shape and retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 60% B (Linear ramp)

    • 15-18 min: 60% → 95% B (Wash)

    • 18-22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (primary) and 254 nm.

    • Rationale: The trione ring has weak conjugation; 215 nm maximizes sensitivity for the carbonyl transitions.

  • Column Temp: 30°C.

B. Standard Preparation (Stock Solution)
  • Accurately weigh 5.0 mg of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione .

  • Dissolve in 2 mL of DMSO (to ensure complete dissolution).

  • Dilute to 10.0 mL with Mobile Phase A (Final conc: 0.5 mg/mL).

    • Note: Avoid using pure acetonitrile as diluent to prevent peak distortion (solvent effect) at early retention times.

C. System Suitability Criteria (SST)
ParameterAcceptance Criteria
Retention Time (RT) 4.5 – 6.0 min (Target)
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 5,000
Precision (RSD, n=6) ≤ 2.0% for Area

Visualization: Qualification & Fate Mapping

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the "Mass Balance" approach required to assign a potency value to a custom-synthesized standard.

QualificationWorkflowStartRaw Material(Custom Synthesis)IDStructure Confirmation(1H-NMR, 13C-NMR, MS, IR)Start->IDPurityChromatographic Purity(HPLC-UV Area %)ID->PurityVolatilesVolatile Impurities(TGA / GC-HS)ID->VolatilesWaterWater Content(Karl Fischer Titration)ID->WaterInorganicsInorganic Residue(ROI / Sulfated Ash)ID->InorganicsCalculationPotency Calculation(Mass Balance Equation)Purity->CalculationPurity %Volatiles->Calculation- Solvents %Water->Calculation- Water %Inorganics->Calculation- Ash %ReleaseCertificate of Analysis(CoA) GenerationCalculation->Release

Caption: The Mass Balance approach subtracts all impurities (solvents, water, inorganics) from the chromatographic purity to derive the assay value.

Diagram 2: Hypothetical Impurity Fate Map

Understanding where this impurity originates helps in process control.

FateMapPrecursor1-Cyclobutyl-5-fluorouracil(Intermediate)Impurity1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione(Target Impurity)Precursor->ImpurityOver-oxidation(Side Reaction)OxidationOxidative Stress(Peroxides/Air)Oxidation->ImpurityProductUrea Derivative(Non-toxic)Impurity->ProductHydrolysis(pH > 9)HydrolysisRing Opening(Degradation)

Caption: Formation pathway of the trione impurity via oxidation of the uracil core, and subsequent degradation.

Calculation of Standard Potency

To use the standard for quantitative analysis (e.g., determining wt% of impurity in a drug batch), calculate the Potency (P) using the following equation:

Example Calculation:

  • HPLC Purity (Area %): 99.2%

  • Water (KF): 0.5%

  • Residual Solvents (GC): 0.3%

  • Residue on Ignition (ROI): 0.1%

Usage: When preparing the standard solution, correct the weighed mass by this factor:

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1566825-57-7. PubChem. Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF.
  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (Guidelines for reporting thresholds).

Technical Guide: IR Spectral Validation of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

[1][2]

Executive Summary & Application Context

In the development of novel CNS-active agents and fluorinated pyrimidine derivatives, 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (hereafter referred to as CFDT ) represents a challenging structural motif to characterize.[1][2] Its core—a barbituric acid derivative—exhibits complex tautomeric equilibria, while the cyclobutyl and fluoro substituents introduce unique vibrational modes that are critical for distinguishing this compound from synthetic impurities (e.g., defluorinated byproducts or ring-opening contaminants).[2]

This guide provides a definitive comparative analysis of the IR spectral signature of CFDT. Unlike generic spectral libraries, we focus on the causality of vibrational shifts induced by ring strain (cyclobutyl) and inductive effects (fluorine), providing a robust protocol for identity validation.

Experimental Configuration: The Self-Validating Protocol

To ensure reproducibility, the following ATR-FTIR (Attenuated Total Reflectance) protocol is recommended. This method minimizes sample preparation errors associated with KBr pellets (e.g., hygroscopicity).[2]

Instrument Parameters:

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.[1][2]

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for carbonyl splitting).[1][2]

  • Scans: 64 scans (Signal-to-Noise optimization).

  • Crystal: Diamond/ZnSe single bounce.[1][2]

Sample Prep Logic:

  • Solid State:[1][2] The tri-keto form of barbiturates is stabilized in the crystal lattice.[2] Solution IR may show enol tautomers, complicating interpretation.[2] Strictly use solid-state ATR for this validation.

Detailed Spectral Interpretation (The CFDT Signature)

The IR spectrum of CFDT is defined by three distinct "Diagnostic Zones."

Zone A: High Frequency (2800 – 3400 cm⁻¹) [1]
  • N-H Stretch (~3100–3250 cm⁻¹):

    • Observation: A single, sharp band.[2]

    • Mechanistic Insight: Unlike unsubstituted barbituric acid (which has two N-H groups), CFDT is substituted at N1 with a cyclobutyl group.[1][2] Therefore, only the N3-H remains.[2] This reduces the complexity of the hydrogen-bonding network, often sharpening this peak compared to the broad envelope seen in the parent compound.

  • Cyclobutyl C-H (~2900–3000 cm⁻¹):

    • Observation: Distinct peaks at ~2975 cm⁻¹ and ~2940 cm⁻¹.[1][2]

    • Mechanistic Insight: The cyclobutyl ring possesses significant angle strain (bond angles ~88° vs 109.5°).[1] This increases the s-character of the C-H bonds, shifting the stretching frequency slightly higher than typical acyclic alkyl chains (e.g., n-butyl).[1]

Zone B: The Carbonyl "Trione" System (1650 – 1750 cm⁻¹) [1]
  • The Tri-Carbonyl Pattern:

    • Observation: A complex multi-band feature, typically a split peak or a doublet with a shoulder.[2]

    • Mechanistic Insight: CFDT possesses three carbonyls: C2 (urea-like), C4, and C6 (imide-like).[1][2]

      • Band 1 (Highest Energy, ~1730–1750 cm⁻¹): Symmetric stretching of the C4/C6 imide carbonyls, shifted firmly upfield due to the inductive electron-withdrawing effect of the adjacent Fluorine atom at C5.[1]

      • Band 2 (Lower Energy, ~1680–1710 cm⁻¹): The C2 urea carbonyl and asymmetric modes.

    • Differentiation: The presence of Fluorine at C5 stiffens the C4/C6 bonds compared to non-fluorinated analogs, causing a diagnostic blue shift (increase in wavenumber) of ~15-20 cm⁻¹ .[1]

Zone C: Fingerprint & Halogen (800 – 1400 cm⁻¹) [1]
  • C-F Stretch (~1220–1280 cm⁻¹):

    • Observation: A strong, broad band.[2][3]

    • Mechanistic Insight: The C-F bond is highly polar.[2] This is the "anchor peak" for validating the 5-fluoro substitution.

  • Cyclobutyl Ring Breathing (~900–950 cm⁻¹):

    • Observation: Medium intensity band.[1][4][5][6]

    • Mechanistic Insight: A characteristic mode of the four-membered ring, absent in acyclic alkyl analogs.[2]

Comparative Analysis: Product vs. Alternatives

To validate CFDT, one must rule out its closest structural relatives.[2] The table below highlights the discriminating peaks —the specific signals that exist only in the target or the alternative, allowing for a binary Pass/Fail decision.

FeatureTarget: CFDT Alt 1: 5-Fluorobarbituric Acid (Precursor)Alt 2: 1-Cyclobutyl-barbituric acid (Defluorinated Impurity)
N-H Stretch Single Band (N3-H only)Broad/Doublet (N1-H & N3-H)Single Band
C=O[1][2] Region Blue-shifted (~1750 cm⁻¹) due to F-inductionBlue-shifted (~1750 cm⁻¹)Red-shifted (~1720 cm⁻¹) due to lack of F
C-F Stretch Present (~1250 cm⁻¹)PresentAbsent
Cyclobutyl Modes Present (~2980, 920 cm⁻¹)Absent Present
C5-H Bending Weak/Altered (C5 has F, H)Weak/AlteredStrong CH₂ scissoring (~1450 cm⁻¹)

Key Takeaway:

  • If you see a double N-H peak, you have unreacted precursor.[1][2]

  • If the C=O bands are lower (below 1730 cm⁻¹) and the 1250 cm⁻¹ band is missing , you have the defluorinated impurity.

Validation Workflow (Decision Logic)

The following diagram outlines the logical pathway for confirming the identity of CFDT using the spectral data described above.

IR_Validation_WorkflowStartStart: Acquire ATR-FTIR SpectrumCheckNHCheck 3100-3400 cm⁻¹ Region(N-H Stretch)Start->CheckNHDecisionNHIs there a Single Sharp Band?CheckNH->DecisionNHCheckCFCheck 1200-1300 cm⁻¹ Region(C-F Stretch)DecisionNH->CheckCFYes (Single N-H)ResultFail1FAIL: Precursor Contamination(5-Fluorobarbituric Acid)DecisionNH->ResultFail1No (Double/Broad N-H)DecisionCFIs Strong Band Present?CheckCF->DecisionCFCheckRingCheck 900-1000 cm⁻¹ Region(Cyclobutyl Breathing)DecisionCF->CheckRingYesResultFail2FAIL: Defluorinated Analog(1-Cyclobutyl-barbituric acid)DecisionCF->ResultFail2NoDecisionRingIs Medium Band Present?CheckRing->DecisionRingResultPassPASS: Identity Confirmed(1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione)DecisionRing->ResultPassYesResultFail3FAIL: Ring Opening/Alkyl ImpurityDecisionRing->ResultFail3No

Figure 1: Step-by-step spectral validation logic for CFDT, filtering out common synthetic byproducts.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on general IR interpretation logic).

  • Socrates, G. (2004).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2] (Source for specific Cyclobutyl and Fluorine shifts).

  • Nakanishi, K., & Solomon, P. H. (1977).[2] Infrared Absorption Spectroscopy. Holden-Day. (Foundational work on carbonyl coupling in cyclic imides/ureas).

  • National Institute of Standards and Technology (NIST). (n.d.).[1][2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for general Barbituric Acid spectral data).[1][2]

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor, not only in their synthesis and application but also in their responsible management from cradle to grave. The compound 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione, a fluorinated heterocyclic compound, requires a disposal protocol grounded in a thorough understanding of its potential hazards. This guide provides the essential, immediate safety and logistical information for its proper disposal, ensuring the protection of laboratory personnel and the environment.

The disposal of any chemical waste is strictly regulated to ensure the proper "cradle-to-grave" management of hazardous materials. This guide is aligned with the principles set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Hazard Assessment: The Rationale for Caution

Structural Analogy and Presumed Hazards: The molecule belongs to the triazinetrione class and contains a fluorine atom. Fluorinated compounds, particularly those with structures similar to pyrimidines like 5-Fluorouracil (5-FU), often exhibit significant biological activity.[1] 5-FU is a known chemotherapeutic agent that is toxic, mutagenic, and carcinogenic.[2] Given these structural similarities, we must presume that 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione could exhibit similar hazardous characteristics, including:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Organ Damage: Potential for damage to organs through prolonged or repeated exposure.[2]

  • Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[2][4][5]

Therefore, all waste containing this compound must be treated as Hazardous Waste .

The Role of the Safety Data Sheet (SDS): Before handling any chemical, you must consult its specific SDS. In its absence, the principles outlined here, based on general EPA regulations and data from analogous compounds, form the basis for safe handling and disposal.

SDS SectionInformation ProvidedCritical Importance for Disposal
2 Hazards Identification Confirms if the material is classified as hazardous and specifies the nature of the risks (e.g., toxic, irritant).[3][6]
8 Exposure Controls/Personal Protection Dictates the required Personal Protective Equipment (PPE) for safe handling during use and disposal.[6]
12 Ecological Information Details the potential harm to the environment and dictates why it cannot be disposed of in regular waste streams.[6]
13 Disposal Considerations Provides specific guidance on proper disposal methods and regulatory requirements.[6]

Waste Characterization and Segregation

The first practical step is to correctly classify and separate the waste you generate. Improper segregation can lead to dangerous chemical reactions.[7][8]

Waste Classification: Under EPA regulations, a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[9] Based on its chemical family, 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione waste is presumed to fall under the Toxicity characteristic.

Segregation Protocol:

  • Establish Designated Waste Containers: Use separate, clearly labeled hazardous waste containers for different waste streams.

  • Solid Waste: Collect unreacted compound, contaminated personal protective equipment (gloves, weigh boats), and spill cleanup materials in a designated solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. The container material must be compatible with the solvents used.[10]

  • Avoid Mixing: Never mix this waste stream with other incompatible wastes. Keep acids and bases separate, and do not mix with reactive substances like oxidizers.[7][11] Consult the SDS for specific incompatibilities.[7]

On-Site Accumulation and Handling Protocol

All hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9][11] This area is under the control of the laboratory personnel generating the waste.

Step-by-Step Accumulation Procedure:

  • Select Appropriate Containers:

    • Use containers that are in good condition, free of leaks, and compatible with the chemical waste.[10][11] The original reagent bottle is often the best choice for waste.[10]

    • Ensure the container has a secure, tight-fitting lid.[8]

  • Properly Label the Container:

    • The label must be firmly attached and clearly legible.

    • It MUST include the words "Hazardous Waste" .[11]

    • List the full chemical name(s) of the contents: "1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione" and any solvents, with percentage estimates.[11] Do not use abbreviations or chemical formulas.[11]

  • Maintain Safe Storage:

    • Keep the waste container closed at all times except when adding waste.[9][11] Do not leave a funnel in the container.[11]

    • Store the container in a designated SAA, such as a chemical fume hood or a secondary containment bin.

    • Inspect the container weekly for any signs of leakage.[11]

Disposal Pathways and Decontamination

Disposal of hazardous laboratory waste is managed through your institution's Environmental Health & Safety (EH&S) department. Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [8][10]

Disposal Workflow Diagram: The following diagram outlines the decision-making process for handling waste generated from work with 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione.

G Disposal Workflow for Hazardous Chemical Waste cluster_0 cluster_1 Step 1: Characterization cluster_2 Step 2: Segregation & Collection cluster_3 Step 3: Labeling & Storage cluster_4 Step 4: Final Disposal A Waste Generation (e.g., Expired chemical, contaminated labware, solutions) B Is the waste considered hazardous? (Consult SDS or assume hazardous based on analogy) A->B C1 Solid Waste (e.g., contaminated gloves, solid compound) B->C1 Yes (Solid) C2 Liquid Waste (e.g., reaction mixtures, solutions) B->C2 Yes (Liquid) C3 Contaminated Sharps (e.g., needles, broken glass) B->C3 Yes (Sharps) D Label Container: - 'Hazardous Waste' - Full Chemical Name(s) - % Composition C1->D C2->D C3->D E Store in Satellite Accumulation Area (SAA) - Keep container closed - Use secondary containment D->E F Container is full (or project complete) E->F G Contact Institutional EH&S for Waste Pickup F->G Yes H EH&S transports to licensed Treatment, Storage, and Disposal Facility (TSDF) G->H

Caption: Decision workflow for hazardous chemical waste disposal.

Requesting Disposal: When your waste container is approximately 90% full, or when your project concludes, contact your institution's EH&S office to schedule a waste pickup.[11] They are responsible for the compliant transport and final disposal at a licensed facility.[12]

Decontamination of Empty Containers: A container that held this compound must be treated as hazardous waste itself. To be disposed of as regular trash, it must be properly decontaminated.[10]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol, acetone) that can dissolve the compound.[10]

  • Collect Rinsate: The solvent used for rinsing (the "rinsate") is now hazardous waste and must be collected in the appropriate liquid hazardous waste container.[10]

  • Deface Label: Completely remove or deface the original chemical label on the empty container.[7][10]

  • Dispose: The clean, defaced container can now be disposed of in the appropriate glass or plastic recycling bin.[7]

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key to safety.

Spill Cleanup: For a small, manageable spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

  • Use an absorbent material (e.g., spill pads, vermiculite) to soak up the spill.

  • Collect the contaminated absorbent material using non-sparking tools and place it in your hazardous solid waste container.

  • Clean the spill area with a suitable solvent and then with soap and water.

  • For large spills, evacuate the area, close the doors, and contact your institution's EH&S or emergency response team immediately.[10]

First Aid: This information is for general guidance; always follow the specific first-aid measures listed in the SDS for the compound you are working with.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][13]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (n.d.). University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • EPA Hazardous Waste Regulations. (n.d.). Study.com.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania Environmental Health and Radiation Safety.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). US EPA.
  • TypRus Safety Data Sheet. (2015, May 25). Nufarm Americas Inc.
  • Safety Data Sheet for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. (2025, December 19). Thermo Fisher Scientific.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • BIOBAN™ BP-30 Preservative Safety Data Sheet. (2021, September 7). ChemPoint.com.
  • Safety data sheet. (2024, August 5). BASF.
  • Safety Data Sheet. (2015, March 11). ChemPoint.com.
  • Safety Data Sheet for Triethyl 1,3,5-triazine-2,4,6-tricarboxylate. (2025, December 8). ChemScene.
  • Safety Data Sheet for 5-Fluorouracil. (2025, November 19). Cayman Chemical.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Material Safety Data Sheet for Total Chem 5-In-1 Multi-Purpose Chlorinating Tabs. (2010, December 9). Robelle.
  • Szlósarczyk, M., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews.

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to treat the compound as potentially hazardous until proven otherwise. The presence of a fluorine atom on the heterocyclic ring warrants particular caution, as thermal decomposition or reaction with certain materials could potentially release hydrofluoric acid, a highly corrosive and toxic substance[1][2]. Furthermore, compounds of the 1,3-diazinane-2,4,6-trione (barbituric acid) family can exhibit a range of biological activities and potential irritant properties[3][4].

Core Hazard Assessment and PPE Strategy

Given the absence of a specific Safety Data Sheet (SDS), a thorough risk assessment is the foundational step before any handling of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione. This assessment should consider the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosolization or spillage.

Our recommended PPE strategy is designed to provide a comprehensive barrier against potential exposure routes: dermal (skin), ocular (eyes), and respiratory.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, appropriate engineering controls must be in place. All handling of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or dusts[4][5]. A readily accessible safety shower and eyewash station are mandatory[4].

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the essential PPE for handling 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione.

Body PartPPE RecommendationRationale and Key Considerations
Eyes and Face Tightly sealed safety goggles and a face shieldStandard safety glasses are insufficient. Goggles provide protection from splashes and dust, while a face shield offers an additional layer of protection for the entire face[1].
Hands Double-gloving with nitrile or neoprene glovesThe outer glove should be a robust material like neoprene, which offers good resistance to a broad range of chemicals, including potential hydrofluoric acid exposure[1]. The inner glove provides a secondary barrier in case of a breach of the outer glove. Regularly check gloves for any signs of degradation or puncture.
Body Flame-resistant lab coatA flame-resistant lab coat protects against splashes and potential ignition sources. It should be fully buttoned with the sleeves rolled down[1].
Respiratory Use in a well-ventilated fume hood. A respirator may be required for large quantities or in case of ventilation failure.A properly functioning fume hood is the primary means of respiratory protection[4]. If there is a risk of exceeding exposure limits or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.
Feet Closed-toe shoesProtects feet from spills and falling objects.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on the lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of gloves.

  • Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.

  • Goggles and Face Shield: Put on safety goggles, followed by the face shield.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer gloves, peeling them off without touching the outside with your bare hands.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any contamination.

  • Inner Gloves: Remove the inner gloves, again without touching the outside surface.

  • Hand Washing: Wash your hands thoroughly with soap and water[5].

Experimental Workflow for Safe Handling

The following diagram illustrates the workflow for safely handling 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione in a laboratory setting.

Experimental Workflow for Handling 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weighing Weighing Don PPE->Weighing Enter Fume Hood Dissolution/Reaction Dissolution/Reaction Weighing->Dissolution/Reaction Work-up Work-up Dissolution/Reaction->Work-up Quench Reaction Quench Reaction Work-up->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Doff PPE Doff PPE Decontaminate Glassware->Doff PPE Hand Washing Hand Washing Doff PPE->Hand Washing Exit Lab Exit Lab Hand Washing->Exit Lab

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。